Purine, 2,6-diamino-, sulfate, hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSVCLBFWLFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333698 | |
| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116295-72-8 | |
| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Diaminopurine Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-diaminopurine (DAP) sulfate hydrate, a purine analogue of significant interest in biochemical research and drug discovery. The document details its structural characteristics, physical constants, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for determining these properties and illustrates key biological pathways and experimental workflows through detailed diagrams.
Core Chemical and Physical Properties
2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine.[1][2] As a sulfate hydrate, it is typically supplied as a salt to improve handling and solubility. The quantitative properties of 2,6-diaminopurine and its common salt forms are summarized below.
| Property | Value | Form |
| Molecular Formula | C₅H₆N₆ | Free Base |
| C₅H₆N₆ • ½ H₂SO₄ | Hemisulfate Salt[1] | |
| C₅H₆N₆ • H₂SO₄ • H₂O | Sulfate Monohydrate | |
| Molecular Weight | 150.14 g/mol | Free Base[3][4][5][6] |
| 199.2 g/mol | Hemisulfate Salt[1] | |
| CAS Number | 1904-98-9 | Free Base[4][6][7] |
| 7280-83-3 | Sulfate[6] | |
| 69369-16-0 | Hemisulfate Salt / Sulfate Monohydrate[1][8][9] | |
| Appearance | White to light yellow crystalline powder or granules.[3][4][7] | Free Base |
| Melting Point | >300 °C | Free Base[4][7] |
| 302 °C | Hemisulfate Salt[1] | |
| >225 °C (decomposes) | Sulfate Monohydrate[9] | |
| Density | 1.743 g/cm³ | Free Base[3] |
| ~1.7 g/cm³ | Sulfate Monohydrate[8] | |
| Aqueous Solubility | 2.38 g/L | Free Base[4] |
| Solubility (Other) | Soluble in formic acid (50 mg/ml) with heat.[1] | Hemisulfate Salt |
| pKa | pKₐ₁: 5.09; pKₐ₂: 10.77 | Free Base[10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quantification of 2,6-diaminopurine.
-
UV/Vis Spectroscopy : The UV absorption of DAP is pH-dependent due to the protonation of its amino groups. This characteristic is useful for its detection and for studying its interaction with other molecules.[1]
-
Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups and bond vibrations within the molecule. Data for the free base is well-documented and typically obtained using a KBr disc method.[5][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of DAP in solution.[13]
Experimental Protocols
Detailed methodologies are required for the accurate and reproducible determination of the physicochemical properties of 2,6-diaminopurine sulfate hydrate.
The melting point is a key indicator of purity.[14] A pure compound exhibits a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[14][15]
Methodology:
-
Sample Preparation : A small amount of the dry, crystalline 2,6-diaminopurine sulfate hydrate is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 2-3 mm.[16]
-
Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated Mel-Temp device.[14][15]
-
Heating : The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[14][15]
-
Observation and Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]
- 5. 2,6-Diaminopurine [webbook.nist.gov]
- 6. 2,6-Diaminopurine | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Diaminopurine | 1904-98-9 [chemicalbook.com]
- 8. 2,6-DIAMINOPURINE SULPHATE MONOHYDRATE | CAS#:69369-16-0 | Chemsrc [chemsrc.com]
- 9. 2,6-DIAMINOPURINE SULPHATE MONOHYDRATE | 69369-16-0 [chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 2,6-Diaminopurine [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,6-Diaminopurine(1904-98-9) 1H NMR [m.chemicalbook.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. m.youtube.com [m.youtube.com]
The Discovery and Enduring Significance of 2,6-Diaminopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminopurine (DAP), a fascinating analog of adenine, has carved a unique niche in the landscape of molecular biology, virology, and prebiotic chemistry since its discovery. Initially identified as a natural component of a bacteriophage genome, its distinct chemical properties, particularly its ability to form three hydrogen bonds with thymine, have opened avenues for therapeutic intervention and deeper understanding of nucleic acid structure and function. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 2,6-diaminopurine, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its involvement in critical biological pathways.
Discovery and Early History
The story of 2,6-diaminopurine (DAP), also known as 2-aminoadenine, began in 1977 with its identification in the DNA of the cyanophage S-2L[1]. This discovery was groundbreaking as it presented a natural deviation from the canonical A-T/G-C base pairing rule in a biological system. Unlike adenine, which forms two hydrogen bonds with thymine, DAP possesses an additional amino group at the 2-position of the purine ring, enabling the formation of a third hydrogen bond[2]. This seemingly minor structural alteration has profound implications for the stability and properties of nucleic acids.
Early research into DAP was not limited to its role in virology. As early as 1951, it was investigated for its potential in treating leukemia[2]. This pioneering work laid the foundation for the ongoing exploration of purine analogs in cancer chemotherapy. Furthermore, the presence of DAP in meteorites has fueled speculation about its potential role in the origin of life, suggesting it could have been a component of primordial genetic material[2].
Physicochemical Properties and Impact on Nucleic Acid Stability
The defining feature of DAP is its enhanced base-pairing strength with thymine (or uracil in RNA). This increased stability is a direct consequence of the third hydrogen bond formed between the 2-amino group of DAP and the 2-keto group of thymine.
Quantitative Data on Duplex Stability
The incorporation of DAP into DNA and RNA duplexes leads to a significant increase in their thermal stability. This is typically quantified by the change in melting temperature (Tm) and thermodynamic parameters.
| Oligonucleotide Duplex Modification | Change in Melting Temperature (ΔTm) per DAP substitution (°C) | Change in Free Energy (ΔΔG°37) per DAP substitution (kcal/mol) | Reference |
| DNA/DNA | 1.5 - 1.8 | -0.9 to -2.3 | [3][4] |
| 2'-O-methyl RNA/RNA | 0.4 - 1.2 | -0.9 | [5] |
| LNA-2'-O-methyl RNA/RNA | 1.0 - 2.7 | -2.3 | [5] |
Table 1: Impact of 2,6-Diaminopurine Substitution on Nucleic Acid Duplex Stability.
Synthesis of 2,6-Diaminopurine and its Nucleosides
The synthesis of DAP and its nucleoside derivatives is crucial for their study and application. Several synthetic routes have been developed, often starting from commercially available purine analogs.
Experimental Protocol: Microwave-Assisted Synthesis of 2,6-Diaminopurine Derivatives
This protocol is adapted from a method for the synthesis of 2,6-diaminopurine derivatives starting from 2,6-dichloropurine[6].
Materials:
-
2,6-dichloropurine
-
Appropriate amine (e.g., substituted anilines)
-
n-Butanol (n-BuOH)
-
Trifluoroacetic acid (TFA)
-
Microwave reactor
Procedure:
-
In a microwave tube, suspend 2,6-dichloropurine (0.19 mmol) and the desired amine (0.570 mmol) in n-BuOH (3 mL).
-
Add TFA (0.19 mmol) to the suspension.
-
Heat the reaction mixture in a microwave reactor at 150–170 °C for 40–70 minutes. The maximum microwave power input should be 300 W with a ramp time of 1 minute and a maximum pressure of 260 psi.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting product by column chromatography to obtain the desired 2,6-diaminopurine derivative.
Biological Significance and Therapeutic Potential
DAP and its derivatives have demonstrated significant potential in various therapeutic areas, primarily due to their ability to interact with and inhibit key cellular and viral enzymes.
Antiviral Activity
Derivatives of 2,6-diaminopurine have shown broad-spectrum antiviral activity against a range of viruses, including flaviviruses (Dengue, Zika, West Nile virus), influenza virus, and SARS-CoV-2[6][7].
One notable example is (-)-β-d-2,6-diaminopurine dioxolane (DAPD), a prodrug of the HIV-1 inhibitor (-)-β-d-dioxolane guanosine (DXG)[4].
DAPD is converted in the body to its active form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.
References
- 1. [2,6-Diaminopurine--a new adenine substituent base in the DNA of cyanophage S-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Pathways of 2,6-Diaminopurine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Metabolism, Therapeutic Mechanisms, and Experimental Analysis of a Promising Adenine Analogue
Abstract
2,6-Diaminopurine (DAP), a naturally occurring adenine analogue, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. Initially identified in the genome of the cyanophage S-2L, DAP has since been investigated for its anticancer, antiviral, and, more recently, its remarkable ability to correct nonsense mutations in genetic disorders. This technical guide provides a comprehensive overview of the biochemical pathways involving DAP, its metabolic activation, and its molecular mechanisms of action. Detailed experimental protocols for the synthesis, analysis, and biological evaluation of DAP and its derivatives are presented, alongside a compilation of quantitative data to support researchers and drug development professionals in this burgeoning field.
Introduction
2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine base that differs from adenine by the presence of an additional amino group at the C2 position of the purine ring. This seemingly minor structural modification has profound implications for its biological properties. In nucleic acids, DAP forms three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine, leading to increased thermal stability of DNA duplexes.[1] Beyond its role in viral genomics, DAP and its nucleoside derivatives have been the subject of extensive research, revealing a spectrum of therapeutic potentials. This guide will delve into the core biochemical pathways that underpin these therapeutic effects, providing a technical resource for scientists working on the development of DAP-based therapeutics.
Biochemical Pathways and Metabolism
The biological activity of 2,6-diaminopurine and its derivatives is intrinsically linked to their metabolism within host cells and their interaction with various enzymes. The key metabolic pathways involve phosphorylation, deamination, and incorporation into nucleic acids.
Anabolic Pathways: Activation of 2,6-Diaminopurine
For DAP to exert its biological effects, it must often be converted into its nucleotide forms. This anabolic activation is primarily mediated by adenine phosphoribosyltransferase (APRT).
-
Phosphoribosylation: APRT catalyzes the reaction between DAP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form 2,6-diaminopurine ribonucleoside monophosphate (DAP-MP). This is a critical step for the subsequent formation of di- and tri-phosphate derivatives.[2] Cells that develop resistance to DAP have been shown to have lost their APRT function.[3]
-
Phosphorylation: DAP-MP can be further phosphorylated by cellular kinases to yield 2,6-diaminopurine ribonucleoside diphosphate (DAP-DP) and triphosphate (DAP-TP). The triphosphate form can then serve as a substrate for DNA and RNA polymerases.
In some therapeutic applications, particularly antiviral therapies, synthetic DAP nucleoside analogues are administered. These prodrugs bypass the initial phosphoribosylation step and are directly phosphorylated by cellular nucleoside and nucleotide kinases to their active triphosphate forms.
Catabolic and Conversion Pathways
The metabolic fate of DAP and its nucleosides is also influenced by catabolic enzymes, most notably adenosine deaminase (ADA).
-
Deamination: Adenosine deaminase can convert 2,6-diaminopurine ribonucleoside (DAP-R) and its deoxyribonucleoside counterpart (DAP-dR) to guanosine and deoxyguanosine, respectively.[4][5] This conversion is a key aspect of the prodrug strategy for certain DAP-based compounds, where the intended therapeutic agent is the resulting guanine analogue. For instance, the antiviral agent (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by ADA to (-)-β-D-dioxolane guanine (DXG), which is then phosphorylated to the active antiviral agent DXG-TP.[4]
The following Graphviz diagram illustrates the central metabolic pathways of 2,6-diaminopurine.
Therapeutic Applications and Mechanisms of Action
The unique biochemical properties of DAP and its derivatives have led to their exploration in several therapeutic areas.
Antiviral Activity
Numerous 2,6-diaminopurine derivatives have demonstrated potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Dengue virus, Zika virus, and SARS-CoV-2.[6][7][8]
The primary mechanism of antiviral action for many DAP nucleoside analogues involves the following steps:
-
Prodrug Activation: The DAP nucleoside analogue is taken up by the host cell and is intracellularly phosphorylated to its active triphosphate form (DAP-TP analogue).
-
Inhibition of Viral Polymerase: The DAP-TP analogue acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. It competes with the natural corresponding deoxynucleotide triphosphate for incorporation into the growing viral DNA or RNA chain.
-
Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of many of these analogues prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral nucleic acid.
The following diagram illustrates the general mechanism of antiviral action for a DAP nucleoside analogue.
Anticancer Activity
The anticancer properties of DAP were recognized as early as 1951.[3] The mechanism of its antitumor effect is primarily due to its role as a purine antagonist.
-
Inhibition of DNA Synthesis: After conversion to its triphosphate form, DAP-TP can be incorporated into DNA, but it can also inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides. This leads to an imbalance in the deoxynucleotide pool and an arrest of cells in the G1/G0 phase of the cell cycle, ultimately inhibiting cell proliferation.[4][5]
-
Induction of Cell Cycle Arrest: Studies have shown that DAP can induce an accumulation of cells in the G2/M phase, suggesting a different mechanism of cell cycle disruption compared to its deoxyribonucleoside form.[4]
Correction of Nonsense Mutations
One of the most exciting recent applications of DAP is its ability to induce the readthrough of premature termination codons (PTCs), particularly UGA codons. This has significant therapeutic implications for genetic diseases caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy.[6][9]
The proposed mechanism involves the inhibition of the tRNA-specific 2'-O-methyltransferase FTSJ1. This enzyme is responsible for the modification of the wobble base in the anticodon of tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of the UGA stop codon as a tryptophan codon, allowing for the synthesis of a full-length, functional protein.[6]
The logical workflow for the therapeutic application of DAP in nonsense-mediated diseases is depicted below.
Quantitative Data
The following tables summarize key quantitative data for 2,6-diaminopurine and its derivatives from the literature.
Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives
| Compound | Virus | Cell Line | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| 6i | Dengue virus (DENV) | Huh7 | Plaque Reduction Assay (PRA) | 0.90 ± 0.04 | 77 | [6] |
| 6i | Zika virus (ZIKV) | Huh7 | SYRA | Low micromolar | 182 | [6] |
| 6i | West Nile Virus (WNV) | Vero | DYRA/PRA | Low micromolar | - | [6] |
| 6i | Influenza A virus | MDCK | - | 0.5 - 5.3 | - | [6] |
| 6i | SARS-CoV-2 | Calu-3 | - | 0.5 | 240 | [7] |
| β-2,6-diaminopurine nucleoside 25 | HIV-1 | Human lymphocytes | - | EC50 = 0.56 | - | [10] |
| Guanosine derivative 27 | HIV-1 | Human lymphocytes | - | EC50 = 0.65 | - | [10] |
Table 2: Enzyme Inhibition and Kinetic Parameters
| Compound/Substrate | Enzyme | Source | Km (µM) | kcat (s-1) | Ki (µM) | Reference |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Adenosine Deaminase | Calf | 15 ± 0.7 | 540-fold slower than adenosine | - | [4] |
| Dioxolane Guanine Triphosphate (DXG-TP) | Human DNA Polymerase γ | Human | - | - | 4.3 ± 0.4 | [4] |
| Adenine | Adenine Phosphoribosyltransferase 1 (APRT1) | T. brucei brucei | 2.2 ± 0.7 | 0.62 ± 0.02 | - | [10] |
| PRPP | Adenine Phosphoribosyltransferase 1 (APRT1) | T. brucei brucei | 68 ± 11 | 0.61 ± 0.04 | - | [10] |
Table 3: Pharmacokinetic Parameters of 2,6-Diaminopurine in Mice
| Parameter | Route of Administration | Value | Reference |
| Plasma half-life | Intravenous (8.1 mg/kg) | Rapid (undetectable after 2h) | [6] |
| Distribution | Oral | Distributed to various tissues including lungs, muscles, and brain | [6] |
| Stability in Plasma | In vitro | Stable | [6] |
| Elimination | Oral | Rapidly eliminated in urine | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2,6-diaminopurine.
Synthesis of 2,6-Diaminopurine Nucleosides
A common method for the synthesis of DAP nucleosides involves the direct glycosylation of a protected DAP base with a protected sugar derivative.
Protocol: Preparation of 2,6-Diaminopurine-2'-deoxyriboside [11]
-
Protection of 2,6-Diaminopurine: The 2,6-diaminopurine heterocycle is first protected, for example, as a 2,6-bis(tetramethylsuccinimide) derivative, to prevent side reactions at the amino groups.
-
Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is prepared to act as the glycosyl donor.
-
Glycosylation Reaction (Sodium Salt Method):
-
The protected DAP is treated with a sodium base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., acetonitrile) to form the sodium salt.
-
The glycosyl donor is then added to the reaction mixture, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Deprotection: The protecting groups on both the purine base and the sugar moiety are removed using appropriate deprotection conditions (e.g., methanolic ammonia) to yield the final 2,6-diaminopurine-2'-deoxyriboside.
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure nucleoside.
HPLC Analysis of 2,6-Diaminopurine and its Metabolites
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of DAP and its metabolites in biological samples.
Protocol: Reversed-Phase HPLC for DAP Analysis [8][12]
-
Sample Preparation:
-
For cellular extracts, cells are typically lysed, and proteins are precipitated with an acid (e.g., perchloric acid). The supernatant is then neutralized and filtered before injection.
-
For plasma or urine samples, a protein precipitation step followed by centrifugation and filtration is usually sufficient.
-
-
HPLC System and Column:
-
A standard HPLC system with a UV or diode array detector is used.
-
A C18 reversed-phase column is commonly employed for the separation.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
A gradient elution may be necessary to separate DAP from its various metabolites with different polarities.
-
-
Detection:
-
DAP and its purine metabolites can be detected by their UV absorbance, typically around 254-280 nm. A diode array detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak identity.
-
-
Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of DAP and its metabolites.
-
Cell Viability and Cytotoxicity Assays
To evaluate the anticancer or cytotoxic effects of DAP and its derivatives, standard cell viability assays are used.
-
Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the DAP compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Nonsense Mutation Readthrough Assays
The ability of DAP to induce readthrough of premature stop codons can be quantified using reporter assays or by measuring the function of the restored protein.
Protocol: Dual-Luciferase Reporter Assay [12][14][15][16][17]
-
Reporter Construct: A plasmid vector is constructed containing a Renilla luciferase gene followed by a firefly luciferase gene. A specific nonsense mutation (e.g., UGA) is introduced between the two luciferase coding sequences.
-
Transfection: The reporter plasmid is transfected into a suitable human cell line (e.g., HEK293T).
-
DAP Treatment: The transfected cells are treated with various concentrations of DAP for 24-48 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both Renilla and firefly luciferase are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The readthrough efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in DAP-treated cells compared to untreated cells indicates readthrough of the nonsense codon.
Protocol: SPQ Assay for CFTR Function [18][19][20][21][22]
This assay is used to assess the function of the CFTR chloride channel, which can be restored by DAP-induced readthrough of a nonsense mutation in the CFTR gene.
-
Cell Culture: Cells expressing the mutant CFTR (e.g., patient-derived bronchial epithelial cells) are grown on permeable supports to form a polarized monolayer.
-
SPQ Loading: The cells are loaded with the chloride-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). The fluorescence of SPQ is quenched by chloride ions.
-
DAP Treatment: The cells are pre-treated with DAP for a sufficient time to allow for the synthesis of full-length CFTR.
-
Perfusion and Stimulation: The cells are placed in a perfusion chamber and perfused with a low-chloride solution to establish a chloride gradient. CFTR is then activated with a cocktail of forskolin and IBMX to stimulate cAMP production.
-
Fluorescence Measurement: The fluorescence of SPQ is monitored over time using a fluorescence spectrophotometer or microscope. An increase in fluorescence indicates chloride efflux through functional CFTR channels.
-
Data Analysis: The rate of fluorescence increase is proportional to the CFTR channel activity.
Conclusion
2,6-Diaminopurine and its derivatives represent a versatile class of molecules with significant therapeutic potential. Their diverse mechanisms of action, ranging from the inhibition of viral replication and cancer cell growth to the correction of genetic defects, are rooted in their unique biochemical pathways. This technical guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. As research in this area continues to advance, a deeper understanding of the interactions of DAP with cellular machinery will undoubtedly pave the way for the development of novel and effective therapies for a wide range of diseases. Further investigation into the human pharmacokinetics of DAP and the specific kinetic parameters of key metabolic enzymes will be crucial for the clinical translation of these promising compounds.
References
- 1. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 2. Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extended stop codon context predicts nonsense codon readthrough efficiency in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. cff.org [cff.org]
- 21. Functional tests for assessment of residual CFTR channel activity and personalized selection of efficacious CFTR-modulators for cystic fibrosis patients with ‘mild’ and ‘severe’ genetic variants | Amelina | PULMONOLOGIYA [journal.pulmonology.ru]
- 22. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of 2,6-Diaminopurine Derivatives: A Technical Guide
Introduction
The global challenge of emerging and re-emerging viral diseases necessitates the development of novel antiviral agents, particularly those with broad-spectrum activity. Among the promising scaffolds in antiviral drug discovery, 2,6-diaminopurine (DAP) derivatives have garnered significant attention. These purine analogues, encompassing non-nucleoside, nucleoside, and acyclic nucleoside phosphonate forms, have demonstrated potent in vitro activity against a diverse range of viruses. Their mechanisms of action often involve targeting both viral enzymes and host-cell factors crucial for viral replication, making them attractive candidates for further development. This technical guide provides a comprehensive overview of the in vitro antiviral activity of 2,6-diaminopurine derivatives, detailing their quantitative efficacy, the experimental protocols used for their evaluation, and their known mechanisms of action.
Quantitative Antiviral Activity
The antiviral efficacy of 2,6-diaminopurine derivatives has been quantified against various RNA and DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀), providing a clear comparison of the compounds' potency and therapeutic window.
Table 1: Activity Against RNA Viruses (Flaviviruses, Influenza, SARS-CoV-2)
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| 6i | Dengue virus (DENV) | Vero | 2.1 | >100 | >48 | [1] |
| 6i | Zika virus (ZIKV) | Vero | 0.55 | 100 | 182 | [1] |
| 6i | West Nile virus (WNV) | Vero | 5.3 | >100 | >19 | [1] |
| 6i | Influenza A (PR8 H1N1) | MDCK | 0.5 | >100 | >200 | [1] |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | [1][2] |
| MR-333 (1a) | DENV, ZIKV, WNV, Flu-A, SARS-CoV-2 | Various | low µM to sub-µM | High | High | [2] |
Table 2: Activity Against Retroviruses (HIV-1)
| Compound | Virus | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Reference |
| β-2,6-diaminopurine nucleoside (25) | HIV-1 | Human PBM | 0.56 | 4.2 | Moderate | [3][4] |
| DAPD (Prodrug of DXG) | HIV-1 (LAI strain) | MT2 | - | - | - | [5] |
Table 3: Activity Against DNA Viruses (Herpesviruses)
| Compound | Virus | Cell Line | Efficacy | Target | Reference |
| Carbocyclic analogue (6) | Herpes Simplex Virus 1 (HSV-1) | - | Highly Active | - | [6] |
| Analogue VI (DAP-ANP) | Pseudorabies virus (PrV, SuHV-1) | - | Most Effective | Viral DNA Polymerase | [7] |
Mechanisms of Action
2,6-Diaminopurine derivatives exhibit diverse mechanisms of action, targeting critical viral and host components.
Inhibition of Flavivirus Replication: Certain derivatives function as multi-target agents. They have been shown to inhibit the interaction between viral non-structural proteins NS5 and NS3 and concurrently block the activity of host c-Src/Fyn kinases, which are involved in the viral replication cycle.[1]
Inhibition of HIV Reverse Transcriptase (Prodrug Strategy): Some derivatives, like (-)-β-d-2,6-diaminopurine dioxolane (DAPD), act as prodrugs.[5] DAPD is converted by the host enzyme adenosine deaminase (ADA) into the active guanosine analogue, (-)-β-d-dioxolane guanosine (DXG). DXG is then phosphorylated by host kinases to its triphosphate form (DXG-TP), which acts as a competitive inhibitor and chain terminator of the HIV reverse transcriptase.[5]
Inhibition of Herpesvirus DNA Polymerase: Acyclic nucleoside phosphonate (ANP) analogues of DAP have been shown to be effective against herpesviruses. Their likely mechanism involves targeting the viral DNA polymerase, thereby inhibiting viral DNA replication.[7]
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of 2,6-diaminopurine derivatives.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.[8] The MTT assay is a common colorimetric method.[9]
Methodology:
-
Cell Seeding: Plate host cells (e.g., Vero, MDCK) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Include untreated cells as a viability control.
-
Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the compound concentration that reduces cell viability by 50% compared to the control.[10]
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is considered the gold standard for measuring the ability of a compound to inhibit viral replication, quantified by the reduction in the formation of viral plaques.[11][12]
Methodology:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 24- or 48-well plates.[11]
-
Virus Inoculation: Infect the cell monolayers with a known concentration of virus (e.g., 40-80 plaque-forming units, PFU) and allow it to adsorb for 1-2 hours.[11]
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.[13]
-
Incubation: Incubate the plates for several days (e.g., 3-7 days) to allow for plaque formation in the control wells (no compound).[11][13]
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. Viable cells will be stained, while areas of cell death due to viral lysis (plaques) will appear as clear zones.[11]
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Determine the IC₅₀ or EC₅₀, which is the compound concentration required to reduce the number of plaques by 50% compared to the virus control.[14]
Reverse Transcriptase (RT) Assay
This assay is specific for retroviruses, like HIV, and measures the activity of the viral reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[15][16]
Methodology:
-
Sample Preparation: Collect cell-free viral supernatant from infected cell cultures treated with the test compound. Lyse the viral particles to release the RT enzyme.[15]
-
RT Reaction: Set up a reaction mixture containing the viral lysate, a template-primer (e.g., poly(A) template and oligo(dT) primer), and labeled or unlabeled deoxynucleoside triphosphates (dNTPs).[17]
-
Incubation: Incubate the mixture at 37°C to allow the RT enzyme to synthesize cDNA from the RNA template.[18]
-
Detection of cDNA: Quantify the newly synthesized cDNA. This can be done using various methods:
-
Radioisotopic: Incorporation of radiolabeled dNTPs.
-
Colorimetric: ELISA-based detection of DIG-labeled dUTP incorporated into the cDNA.[19]
-
Fluorometric: Using a dye like PicoGreen that specifically binds to the RNA-DNA heteroduplexes formed.[17]
-
PCR-based (PERT Assay): Amplification of the cDNA product using PCR for enhanced sensitivity.[15]
-
-
Analysis: Compare the RT activity in samples from treated cells to that of untreated controls to determine the inhibitory effect of the compound.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activities of 2,6-diaminopurine-based acyclic nucleoside phosphonates against herpesviruses: In vitro study results with pseudorabies virus (PrV, SuHV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. profoldin.com [profoldin.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
2,6-Diaminopurine: A Cornerstone in Prebiotic Chemistry and the Origins of Life
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of life on Earth from a prebiotic chemical world remains one of the most profound scientific questions. Central to this inquiry is the origin of informational polymers capable of storing and transmitting genetic information. While modern life relies on a four-letter genetic alphabet (A, T, G, C in DNA; A, U, G, C in RNA), compelling evidence suggests that alternative nucleobases may have played a pivotal role in the nascent stages of life. Among these, 2,6-diaminopurine (DAP), an analog of adenine, stands out as a particularly strong candidate. Its unique chemical properties, including enhanced base-pairing stability and participation in crucial prebiotic reactions, position it as a potential cornerstone in the formation of primordial nucleic acids. This technical guide provides a comprehensive overview of the role of DAP in prebiotic chemistry, detailing its synthesis under plausible early Earth conditions, its impact on the stability and replication of nucleic acids, and the experimental methodologies used to investigate these phenomena.
Introduction: The Case for a Non-Canonical Prebiotic Nucleobase
The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of the canonical RNA bases and their incorporation into functional polymers face significant hurdles. This has led to the exploration of non-canonical nucleobases that may have possessed more favorable properties for the emergence of informational polymers in a prebiotic environment.[1][2] 2,6-diaminopurine, with an additional amino group at the C2 position compared to adenine, presents a compelling case for being a key player in this early chemical evolution.
One of the most significant advantages of DAP is its ability to form three hydrogen bonds with uracil (or thymine), in contrast to the two hydrogen bonds formed by adenine.[3] This enhanced base-pairing strength leads to greater thermal stability of nucleic acid duplexes, a crucial feature for the faithful replication of genetic information in the fluctuating conditions of the early Earth. Furthermore, DAP has been shown to promote the repair of UV-induced DNA lesions and exhibits favorable kinetics in non-enzymatic template-copying reactions.[3][4] The detection of DAP in carbonaceous meteorites further strengthens the possibility of its availability on the prebiotic Earth.
This guide will delve into the technical details of DAP's involvement in prebiotic chemistry, presenting quantitative data, experimental protocols, and visual representations of key processes to provide a thorough resource for researchers in the field.
Prebiotic Synthesis of 2,6-Diaminopurine
The plausibility of DAP's role in the origin of life is fundamentally dependent on its formation from simple precursors under conditions representative of the early Earth. Research has focused on two primary pathways for the abiotic synthesis of purines: formamide-based synthesis and synthesis from hydrogen cyanide (HCN).
Formamide-Based Synthesis
Formamide (HCONH₂) is a simple organic molecule that has been proposed as a key solvent and reactant in prebiotic chemistry. When heated, particularly in the presence of mineral catalysts, formamide can produce a variety of biomolecules, including purines. The synthesis of DAP from formamide is thought to proceed through a series of intermediates, including the formation of 5-aminoimidazole-4-carboxamide (AICA) and its subsequent reaction with urea or other nitrogen-containing compounds.[5]
Synthesis from Hydrogen Cyanide
Hydrogen cyanide is another simple and abundant molecule in prebiotic environments. Polymerization of HCN in aqueous solutions can lead to the formation of a variety of organic compounds, including amino acids and purines. The pathway to purine synthesis from HCN is believed to involve the formation of a key intermediate, 4-aminoimidazole-5-carbonitrile (AICN), which can then react further to form various purines, including adenine and DAP.
Enhanced Stability of DAP-Containing Nucleic Acids
A defining feature of DAP is its ability to increase the thermal stability of nucleic acid duplexes. The additional hydrogen bond in a DAP-Uracil (or DAP-Thymine) base pair significantly strengthens the interaction compared to a standard Adenine-Uracil (or Adenine-Thymine) pair.
dot
Caption: Comparison of A-T and DAP-T base pairing.
Quantitative Data on Duplex Stability
The increased stability of DAP-containing duplexes has been quantified through melting temperature (Tm) studies. The Tm is the temperature at which 50% of the duplex DNA dissociates into single strands.
| Nucleic Acid Type | Modification | Increase in Tm per Substitution (°C) | Reference |
| DNA | 2,6-diaminopurine | 1.5 - 1.8 | [5] |
| PNA-DNA | 2,6-diaminopurine | 2 - 4 |
Role of DAP in Non-Enzymatic Replication
The ability of a genetic polymer to replicate without the aid of complex enzymes is a critical requirement for the origin of life. Studies on non-enzymatic template-directed primer extension have shown that DAP can enhance the efficiency and fidelity of this process.
Kinetics of Non-Enzymatic Primer Extension
Kinetic studies of non-enzymatic primer extension reactions using activated DAP nucleotides have provided insights into its favorable properties.
dot
Caption: Logical relationships of DAP in the context of the origin of life.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the hypothesis that 2,6-diaminopurine was a significant molecule in prebiotic chemistry. Its plausible abiotic synthesis, coupled with its ability to enhance the stability and replication of nucleic acids, makes it a compelling candidate for a component of the first genetic polymers. The quantitative data and experimental protocols provided herein offer a foundation for further research into the role of DAP and other non-canonical nucleobases in the origin of life.
Future research should focus on several key areas:
-
Refining Prebiotic Synthesis Pathways: Further elucidation of high-yield, robust prebiotic synthesis routes for DAP and its nucleosides under a wider range of simulated early Earth conditions.
-
Investigating Catalytic Activity: Exploring the potential for DAP-containing oligonucleotides to act as catalysts (ribozymes), which would further strengthen the case for an "RNA world" that included non-canonical bases.
-
Systems Chemistry Approaches: Studying the interactions of DAP with other prebiotic molecules, such as amino acids and lipids, to understand how these components may have co-evolved to form the first protocells.
By continuing to explore the chemistry of 2,6-diaminopurine, the scientific community can gain deeper insights into the chemical origins of life and the fundamental principles that govern the emergence of biological complexity. This knowledge not only addresses a fundamental scientific question but also has implications for the fields of synthetic biology and the development of novel nucleic acid-based therapeutics.
References
- 1. Diaminopurine in Nonenzymatic RNA Template Copying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies in prebiotic synthesis. II. Synthesis of purine precursors and amino acids from aqueous hydrogen cyanide. | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Structural Analysis of 2,6-Diaminopurine Hydrates: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Crystallographic Data
The crystal structure of 2,6-diamino-9H-purine monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in Table 1. The asymmetric unit contains one molecule of 2,6-diaminopurine and one water molecule.
| Table 1: Crystal Data and Structure Refinement for 2,6-diamino-9H-purine monohydrate | |
| Parameter | Value |
| Empirical formula | C₅H₈N₆O |
| Formula weight | 168.17 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.953(3) Å |
| b | 11.011(3) Å |
| c | 8.887(3) Å |
| α | 90° |
| β | 108.89(3)° |
| γ | 90° |
| Volume | 736.6(4) ų |
| Z | 4 |
| Density (calculated) | 1.516 Mg/m³ |
| Absorption coefficient | 0.118 mm⁻¹ |
| F(000) | 352 |
| Data collection and refinement | |
| Theta range for data collection | 3.10 to 27.50° |
| Index ranges | -10<=h<=9, -14<=k<=14, -11<=l<=11 |
| Reflections collected | 6813 |
| Independent reflections | 1686 [R(int) = 0.036] |
| Completeness to theta = 27.50° | 99.4 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1686 / 0 / 117 |
| Goodness-of-fit on F² | 1.049 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.119 |
| R indices (all data) | R1 = 0.063, wR2 = 0.131 |
Molecular Geometry
The bond lengths and angles within the 2,6-diaminopurine molecule are consistent with those of other purine derivatives. The purine ring system is essentially planar. The exocyclic amino groups also lie in the plane of the purine ring.
| Table 2: Selected Bond Lengths (Å) for 2,6-diamino-9H-purine monohydrate | |
| Bond | Length (Å) |
| N1-C2 | 1.345(2) |
| C2-N3 | 1.326(2) |
| C2-N10 | 1.339(2) |
| N3-C4 | 1.349(2) |
| C4-C5 | 1.376(2) |
| C5-C6 | 1.413(2) |
| C6-N1 | 1.357(2) |
| C6-N11 | 1.340(2) |
| C5-N7 | 1.381(2) |
| N7-C8 | 1.311(2) |
| C8-N9 | 1.370(2) |
| N9-C4 | 1.377(2) |
| Table 3: Selected Bond Angles (°) for 2,6-diamino-9H-purine monohydrate | |
| Angle | Degrees (°) |
| C6-N1-C2 | 119.3(1) |
| N1-C2-N3 | 124.2(1) |
| N1-C2-N10 | 118.0(1) |
| N3-C2-N10 | 117.8(1) |
| C2-N3-C4 | 111.4(1) |
| N3-C4-C5 | 128.5(1) |
| N3-C4-N9 | 125.1(1) |
| C5-C4-N9 | 106.4(1) |
| C4-C5-C6 | 117.4(1) |
| C4-C5-N7 | 110.6(1) |
| C6-C5-N7 | 132.0(1) |
| N1-C6-C5 | 119.1(1) |
| N1-C6-N11 | 118.9(1) |
| C5-C6-N11 | 122.0(1) |
| C5-N7-C8 | 104.2(1) |
| N7-C8-N9 | 113.6(1) |
| C4-N9-C8 | 105.2(1) |
Hydrogen Bonding Network
The crystal structure of 2,6-diamino-9H-purine monohydrate is characterized by an extensive and complex hydrogen-bonding network. The water molecule plays a crucial role in linking the 2,6-diaminopurine molecules, acting as both a hydrogen bond donor and acceptor. The amino groups and the nitrogen atoms of the purine ring are all involved in hydrogen bonding. This intricate network of interactions is responsible for the stability of the crystal lattice.
| Table 4: Hydrogen Bond Geometry (Å, °) for 2,6-diamino-9H-purine monohydrate | | | :--- | :--- | :--- | :--- | :--- | | D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) | | N10-H10A···N7 | 0.86 | 2.19 | 3.045(2) | 173 | | N10-H10B···O1W | 0.86 | 2.09 | 2.946(2) | 174 | | N11-H11A···N3 | 0.86 | 2.22 | 3.061(2) | 166 | | N11-H11B···O1W | 0.86 | 2.18 | 3.011(2) | 162 | | N9-H9···N1 | 0.86 | 2.11 | 2.964(2) | 172 | | O1W-H1W···N3 | 0.85 | 2.00 | 2.839(2) | 171 | | O1W-H2W···N7 | 0.85 | 2.05 | 2.891(2) | 170 |
D = donor atom, A = acceptor atom
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2,6-diamino-9H-purine monohydrate was achieved through the reaction of 2,6-diaminopurine with homophthalic acid in a basic aqueous-methanolic solution.
-
Reactants:
-
2,6-diaminopurine
-
Homophthalic acid
-
Sodium hydroxide
-
Methanol
-
Water
-
-
Procedure:
-
A solution of 2,6-diaminopurine in methanol was prepared.
-
An aqueous solution of homophthalic acid and sodium hydroxide was prepared.
-
The two solutions were mixed and refluxed with stirring for 2 hours.
-
The resulting solution was allowed to evaporate slowly at room temperature.
-
Thin, colorless plates of 2,6-diamino-9H-purine monohydrate were obtained as a minor component alongside the major product of bis(2,6-diamino-9H-purin-1-ium) homophthalate heptahydrate.
-
X-ray Data Collection and Structure Refinement
A suitable single crystal of 2,6-diamino-9H-purine monohydrate was selected for X-ray diffraction analysis.
-
Data Collection:
-
Instrument: Bruker AXS APEXII CCD diffractometer.
-
Radiation: Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: 296(2) K.
-
Data Collection Method: ω and φ scans.
-
-
Structure Solution and Refinement:
-
The structure was solved by direct methods using the SHELXS97 software.
-
The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms attached to nitrogen and oxygen were located in a difference Fourier map and refined with isotropic displacement parameters.
-
Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of 2,6-diamino-9H-purine monohydrate.
Caption: Experimental workflow for the structural analysis.
Hydrogen Bonding Network
This diagram depicts the key hydrogen bonding interactions involving the 2,6-diaminopurine molecule and the water of hydration in the crystal lattice.
Caption: Hydrogen bonding interactions in the crystal.
Structure-Property Relationship
The following diagram illustrates the logical relationship between the experimental determination of the crystal structure and the understanding of the material's properties.
Caption: From structure determination to property insights.
The structural analysis of 2,6-diamino-9H-purine monohydrate reveals a highly organized, three-dimensional network stabilized by extensive hydrogen bonding. The water molecule is integral to the crystal packing, bridging neighboring purine molecules. This detailed understanding of the molecular interactions and packing is fundamental for predicting and controlling the physicochemical properties of hydrated forms of 2,6-diaminopurine. For drug development professionals, this information is critical for formulation design, stability assessment, and ensuring consistent bioavailability of active pharmaceutical ingredients based on the 2,6-diaminopurine scaffold. Further research to obtain the crystal structure of the sulfate hydrate form would provide a more complete picture of how different counter-ions and hydration states influence the solid-state landscape of this important molecule.
References
The Role of 2,6-Diaminopurine in the Genetic Material of Bacteriophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical four-base genetic alphabet is not universal. Certain bacteriophages have evolved to utilize a fifth base, 2,6-diaminopurine (Z), completely replacing adenine (A) in their genomes. This substitution, forming a Z-T base pair with three hydrogen bonds, confers significant advantages, including increased genomic stability and evasion of host defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis, incorporation, and functional implications of the Z-base in bacteriophage genetics. It details the key enzymes involved, presents quantitative data on the biophysical properties of Z-containing DNA, and provides experimental protocols for the study of this unique biological system.
Introduction
In 1977, the cyanophage S-2L was discovered to possess a genome in which adenine is entirely replaced by 2,6-diaminopurine, also known as the Z-base.[1][2] This alteration is not a mere modification but a fundamental change in the genetic code. The Z-base forms three hydrogen bonds with thymine (T), in contrast to the two bonds in a canonical A-T pair.[1][2] This enhanced bonding leads to a more stable double helix, with a higher melting temperature, and provides resistance against host restriction enzymes that recognize adenine-containing sequences.[3] Initially thought to be an isolated anomaly, Z-genomes are now known to be widespread among diverse bacteriophages.[1][2] Understanding the molecular machinery behind the synthesis and utilization of the Z-base offers profound insights into viral evolution, phage-host interactions, and opens avenues for novel biotechnological and therapeutic applications.
The Biosynthetic Pathway of 2,6-Diaminopurine
The synthesis of the Z-base and its incorporation into the phage genome is a multi-step enzymatic process that hijacks and modifies the host's purine metabolism. Three key phage-encoded enzymes, PurZ, MazZ, and DatZ, form the core of this pathway.
Key Enzymes and their Functions
-
PurZ (Adenylosuccinate Synthetase Homolog): PurZ is the central enzyme in the Z-base biosynthesis. It is a homolog of the host's PurA, an adenylosuccinate synthetase.[1][2] However, PurZ exhibits a crucial difference in substrate specificity. Instead of using inosine monophosphate (IMP) like PurA, PurZ utilizes deoxyguanosine monophosphate (dGMP) and aspartate to synthesize N6-succino-2-amino-2'-deoxyadenylate (dSMP), the precursor to dZMP.[4] Some PurZ variants can use either ATP or dATP as a phosphate donor.[4][5]
-
MazZ ((d)GTP-specific diphosphohydrolase): MazZ is responsible for providing the dGMP substrate for PurZ. It specifically hydrolyzes deoxyguanosine triphosphate (dGTP) and guanosine triphosphate (GTP) to their monophosphate forms.[4] This ensures a steady supply of the precursor for Z-base synthesis.
-
DatZ (dATP triphosphohydrolase): To ensure the complete replacement of adenine with diaminopurine, phages employ DatZ to eliminate dATP from the nucleotide pool. DatZ is a specific dATP triphosphohydrolase that breaks down dATP, preventing its incorporation into the replicating phage DNA.[6]
The Z-Base Biosynthesis Pathway
The following diagram illustrates the enzymatic steps involved in the synthesis of dZTP, the triphosphate form of the Z-base ready for DNA incorporation.
Incorporation of 2,6-Diaminopurine into Phage DNA
The incorporation of dZTP into the nascent DNA strand is carried out by a specialized DNA polymerase, often denoted as DpoZ or a member of the PrimPol family.[7] These polymerases are adapted to efficiently utilize dZTP as a substrate opposite a thymine on the template strand. The fidelity of these polymerases is crucial to maintain the integrity of the Z-genome.[8][9][10]
Biophysical Properties of Z-Containing DNA
The substitution of adenine with 2,6-diaminopurine significantly alters the physical and chemical properties of the DNA double helix.
Increased Thermal Stability
The three hydrogen bonds in the Z-T base pair lead to a notable increase in the thermal stability of the DNA. This is reflected in a higher melting temperature (Tm) compared to equivalent A-T rich DNA.
| DNA Sequence Context | Melting Temperature (Tm) of A-DNA (°C) | Melting Temperature (Tm) of Z-DNA (°C) | ΔTm (°C) | Reference |
| General observation | - | - | +1-2 per substitution | [11] |
| d(CGTGAATTCGCG)₂ | 54.5 | 62.5 | +8.0 | [3] |
| d(CGCGAATTCGCG)₂ | 60.0 | 66.0 | +6.0 | [3] |
Table 1: Comparison of Melting Temperatures of A-DNA and Z-DNA.
Functional Role of the Z-Base in Phage Biology
The primary evolutionary driver for the adoption of the Z-genome appears to be the evasion of host defense mechanisms.
Evasion of Host Restriction Enzymes
Many bacterial restriction enzymes recognize and cleave specific DNA sequences containing adenine. By replacing adenine with the Z-base, phages render their genomes unrecognizable and therefore resistant to cleavage by a wide range of host restriction endonucleases.[1][2] This provides a significant survival advantage for the phage within its bacterial host.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the Z-base and its associated enzymes.
Quantification of 2,6-Diaminopurine in DNA
Objective: To determine the presence and quantity of the Z-base in a given DNA sample.
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol:
-
DNA Hydrolysis:
-
Digest 1-5 µg of purified phage DNA to its constituent nucleosides using a commercial nucleoside digestion mix (e.g., NEB Nucleoside Digestion Mix) or a combination of nuclease P1 and alkaline phosphatase.
-
Follow the manufacturer's instructions for the digestion reaction.
-
-
HPLC Separation:
-
Inject the hydrolyzed sample onto a reverse-phase C18 HPLC column.
-
Use a gradient of a suitable mobile phase, such as a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), to separate the different nucleosides.
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at 260 nm.
-
Couple the HPLC output to a mass spectrometer for positive identification and accurate quantification of the Z-deoxynucleoside based on its mass-to-charge ratio.
-
Use commercially available standards for canonical deoxynucleosides and synthesized Z-deoxynucleoside for calibration and quantification.
-
Enzyme Assays
The following diagrams outline the general workflows for assaying the activity of the key enzymes in the Z-base biosynthetic pathway.
DpoZ DNA Polymerase Activity Assay
Objective: To assess the ability of DpoZ to incorporate dZTP into a DNA strand.
Method: Primer extension assay.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
A fluorescently labeled or radiolabeled DNA primer annealed to a synthetic DNA template containing thymine bases.
-
A reaction buffer with appropriate pH and salt concentrations.
-
A mixture of dNTPs, including dZTP and excluding dATP.
-
Purified DpoZ enzyme.
-
-
-
Reaction and Termination:
-
Incubate the reaction at the optimal temperature for the polymerase.
-
Terminate the reaction at various time points by adding a stop solution (e.g., EDTA and formamide).
-
-
Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the extended primers using a fluorescence scanner or autoradiography. The appearance of longer DNA fragments indicates polymerase activity.
-
Conclusion and Future Perspectives
The discovery and characterization of Z-genomes in bacteriophages have fundamentally expanded our understanding of the central dogma of molecular biology. The complete replacement of a canonical base highlights the remarkable adaptability of viruses and the evolutionary pressures exerted by host defense systems. The elucidation of the enzymatic machinery responsible for Z-base metabolism provides a toolkit for synthetic biology, enabling the production of Z-containing DNA for various applications. These include the development of more stable DNA-based nanostructures, aptamers with enhanced binding affinities, and novel therapeutic agents. Further research into the diversity of Z-genome phages and their polymerases will undoubtedly uncover new enzymatic functions and provide deeper insights into the co-evolution of viruses and their hosts. The unique properties of Z-DNA also make it an attractive component for the development of phage-based therapies and diagnostics, where enhanced stability and resistance to degradation are desirable.
References
- 1. researchgate.net [researchgate.net]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. A widespread pathway for substitution of adenine by diaminopurine in phage genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. - Research - Institut Pasteur [research.pasteur.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 34.237.233.138 [34.237.233.138]
- 9. High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: Dissolving 2,6-Diaminopurine Sulfate Hydrate
Abstract
This document provides a detailed protocol for the dissolution of 2,6-diaminopurine sulfate hydrate, a purine analog used in various biochemical and pharmaceutical research applications. The protocol emphasizes safe handling and provides solubility data for common solvents. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Applications
2,6-Diaminopurine (DAP) is an analogue of adenine that has garnered significant interest in biomedical research.[1] As a purine analogue, it can interfere with DNA replication and is used in the development of antineoplastic agents.[2][3]
Key applications include:
-
Nucleic Acid Research: DAP can be incorporated into nucleic acids to study their structural properties and molecular recognition by ligands and enzymes.[1]
-
Anticancer and Antiviral Research: DAP and its derivatives have been investigated for their potential as anticancer and antiviral agents.[2][4]
-
Genetic Research: Recent studies have shown DAP's potential to suppress UGA premature stop codons, offering a therapeutic strategy for genetic diseases like cystic fibrosis.[5]
Due to its molecular structure, the solubility of 2,6-diaminopurine and its salts can be limited in aqueous solutions, necessitating specific dissolution protocols for experimental use.
Health and Safety Precautions
2,6-Diaminopurine sulfate hydrate is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[6] It may also cause skin and eye irritation and is suspected of causing genetic defects.[6]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[7][8]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[8][9]
-
Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.[9][10]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[6]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8][10]
Storage:
-
Store containers in a dry, cool, and well-ventilated place.[9]
-
Keep containers tightly closed when not in use.[10]
Quantitative Solubility Data
The solubility of 2,6-diaminopurine and its salts varies depending on the specific form and the solvent used. The following table summarizes available quantitative data.
| Compound Form | Solvent | Solubility | Temperature | Notes |
| 2,6-Diaminopurine Hemisulfate Salt | Formic Acid | 50 mg/mL | Not Specified | Heating may be required. Yields a clear to hazy, yellow to yellow-green solution.[1] |
| 8-Aza-2,6-diaminopurine Monohydrate Salt | Water | 10 mg/mL (1 g/100 mL) | 25°C | Note: This is a related but different compound (8-Aza derivative).[11] |
| 2,6-Diaminopurine | DMSO | 100 mM | Not Specified | Used for cell and organoid treatments.[5] |
Experimental Protocol for Dissolution
This protocol details the primary method for dissolving 2,6-diaminopurine sulfate hydrate using formic acid, as this is the most clearly documented solvent for achieving a higher concentration.
4.1. Materials and Equipment
-
2,6-Diaminopurine sulfate hydrate powder
-
Formic acid (reagent grade)
-
Appropriate solvent-resistant vials (e.g., glass)
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated analytical balance
-
Pipettes
-
Heating block or water bath (optional, for use with caution)
-
Fume hood
4.2. Step-by-Step Dissolution Procedure
-
Preparation: Perform all steps inside a certified chemical fume hood. Ensure all PPE is worn correctly.
-
Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of 2,6-diaminopurine sulfate hydrate powder into the vial.
-
Solvent Addition: Using a pipette, add the required volume of formic acid to the vial to achieve the target concentration (up to 50 mg/mL).
-
Dissolution:
-
Cap the vial securely.
-
Place the vial on a magnetic stirrer or use a vortex mixer to agitate the mixture.
-
Observe the solution for dissolution of the solid. The resulting solution may be clear to hazy with a yellow to yellow-green color.[1]
-
-
Applying Heat (Optional):
-
If the compound does not fully dissolve with agitation at room temperature, gentle heating can be applied.[1]
-
Set a heating block or water bath to a low temperature (e.g., 30-40°C). Caution: Formic acid is corrosive and has a low boiling point. Avoid excessive heat.
-
Place the vial in the heating apparatus and continue to agitate intermittently until the solid is fully dissolved.
-
-
Final Assessment: Once the solid is no longer visible, the solution is ready for experimental use. Ensure the solution is cooled to the appropriate temperature before use in downstream applications.
-
Storage of Solution: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature for the specific experimental needs, protecting it from light if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for dissolving 2,6-diaminopurine sulfate hydrate.
Caption: Workflow for the safe handling and dissolution of 2,6-diaminopurine sulfate hydrate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Diaminopurine 98% | 1904-98-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-Diaminopurine Monohydrate | CAS#:402846-48-4 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. 8-Aza-2,6-diaminopurine sulfate (1:x) | 65591-11-9 | FA08365 [biosynth.com]
Application Notes and Protocols for Utilizing 2,6-Diaminopurine in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (dZ), a structural analog of adenine (dA), offers unique advantages in molecular biology, particularly in the context of Polymerase Chain Reaction (PCR). Unlike adenine, which forms two hydrogen bonds with thymine (dT), 2,6-diaminopurine forms three hydrogen bonds. This enhanced binding affinity significantly increases the thermal stability of the DNA duplex. This property can be strategically employed to improve the specificity and efficiency of PCR, especially for challenging templates such as those with high GC content. These application notes provide a comprehensive overview and detailed protocols for the effective use of 2,6-diaminopurine in PCR.
Principle of 2,6-Diaminopurine in PCR
The core advantage of substituting adenine with 2,6-diaminopurine lies in the increased melting temperature (Tm) of the DNA duplex. The dZ:dT base pair, with its three hydrogen bonds, is more stable than the conventional dA:dT base pair. This increased stability can be leveraged in two primary ways within a PCR workflow:
-
Incorporation into Primers: Primers synthesized with dZ in place of dA will exhibit a higher Tm. This allows for the use of higher annealing temperatures, which in turn increases the stringency of primer binding and reduces non-specific amplification.
-
Substitution of dATP with dZTP: By replacing deoxyadenosine triphosphate (dATP) with 2,6-diaminopurine triphosphate (dZTP) in the PCR master mix, the resulting amplicons will have dZ incorporated throughout the sequence. This leads to a product with a higher overall Tm, which can be beneficial for downstream applications and for amplifying templates prone to secondary structures.
Applications in Research and Drug Development
The unique properties of 2,6-diaminopurine make it a valuable tool in various research and development applications:
-
Amplification of GC-Rich Templates: GC-rich DNA sequences are notoriously difficult to amplify due to their high melting temperatures and propensity to form stable secondary structures. The incorporation of dZ can help to destabilize these secondary structures and promote more efficient amplification.
-
Enhanced PCR Specificity: By increasing the Tm of primers, dZ allows for higher annealing temperatures, minimizing off-target priming and the formation of primer-dimers. This is particularly useful in complex PCR applications such as multiplex PCR and in diagnostics where high specificity is paramount.
-
Allele-Specific PCR: The increased discriminatory power of dZ-containing primers can be harnessed to improve the specificity of allele-specific PCR assays, allowing for more reliable detection of single nucleotide polymorphisms (SNPs).
-
Antisense Oligonucleotide Development: In the field of drug development, dZ can be incorporated into antisense oligonucleotides to enhance their binding affinity and stability, potentially leading to more potent therapeutic agents.
Data Presentation: Quantitative Impact of dZ on Thermal Stability
The substitution of adenine with 2,6-diaminopurine has a quantifiable effect on the melting temperature of DNA duplexes. The following table summarizes the approximate increase in Tm per dZ substitution.
| Number of dZ Substitutions | Approximate Increase in Tm (°C) |
| 1 | 3 |
| 2 | 6 |
| 3 | 9 |
| 4 | 12 |
| 5 | 15 |
Note: The actual increase in Tm can vary depending on the sequence context, salt concentration, and the specific positions of the substitutions.
Experimental Protocols
Protocol 1: PCR with Primers Containing 2,6-Diaminopurine for Enhanced Specificity
This protocol outlines the use of primers containing dZ to improve the specificity of a standard PCR reaction.
1. Primer Design:
-
Identify the target sequence for amplification.
-
Design forward and reverse primers of approximately 18-25 nucleotides in length.
-
Strategically replace adenine residues with 2,6-diaminopurine. For optimal results, consider placing dZ substitutions towards the 3' end of the primer to enhance binding stability at the initiation of extension.
-
Crucially, recalculate the melting temperature (Tm) of the modified primers. A general rule of thumb is to add approximately 3°C to the Tm for each dZ substitution. For a more accurate calculation, it is recommended to use specialized oligo design software that can account for modified bases.
-
Ensure that the Tm of the forward and reverse primers are within 5°C of each other.
2. PCR Reaction Setup:
| Component | 25 µL Reaction | 50 µL Reaction | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 5 µL | 1X |
| 10 mM dNTPs (dATP, dCTP, dGTP, dTTP) | 0.5 µL | 1 µL | 200 µM each |
| 10 µM Forward Primer (with dZ) | 1.25 µL | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer (with dZ) | 1.25 µL | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 1-10 µL | As required |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 0.5 µL | 1.25 units |
| Nuclease-free water | to 25 µL | to 50 µL | - |
3. PCR Cycling Conditions:
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2 minutes |
| Denaturation | 95 | 30 seconds |
| Annealing | Tm of primers - 2°C | 30 seconds |
| Extension | 72 | 1 minute/kb |
| Final Extension | 72 | 5 minutes |
| Hold | 4 | ∞ |
Note: The annealing temperature is the most critical parameter to optimize. A gradient PCR is highly recommended to determine the optimal annealing temperature for your specific primer set.
Protocol 2: PCR with dZTP for Amplification of GC-Rich Templates
This protocol describes the complete substitution of dATP with dZTP in the PCR master mix to facilitate the amplification of a GC-rich template.
1. Reaction Setup:
| Component | 25 µL Reaction | 50 µL Reaction | Final Concentration |
| 10X High-GC PCR Buffer | 2.5 µL | 5 µL | 1X |
| 10 mM dNTP mix (dCTP, dGTP, dTTP) | 0.5 µL | 1 µL | 200 µM each |
| 10 mM dZTP | 0.5 µL | 1 µL | 200 µM |
| 10 µM Forward Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| Template DNA (GC-rich) | 1-5 µL | 1-10 µL | As required |
| High-Fidelity DNA Polymerase (e.g., Pfu) | 0.5 µL | 1 µL | As recommended by manufacturer |
| Nuclease-free water | to 25 µL | to 50 µL | - |
2. PCR Cycling Conditions:
| Step | Temperature (°C) | Time |
| Initial Denaturation | 98 | 3 minutes |
| Denaturation | 98 | 30 seconds |
| Annealing | 60-68 | 30 seconds |
| Extension | 72 | 1.5-2 minutes/kb |
| Final Extension | 72 | 7 minutes |
| Hold | 4 | ∞ |
Important Considerations:
-
Polymerase Choice: While Taq polymerase can incorporate dZTP, high-fidelity polymerases with proofreading activity (e.g., Pfu, Phusion) are generally recommended to ensure accuracy, especially for cloning applications.
-
Extension Time: The incorporation of dZTP may slightly decrease the extension rate of some polymerases. It is advisable to increase the extension time by 50-100% compared to a standard PCR protocol.
-
Magnesium Concentration: The optimal Mg²⁺ concentration may need to be adjusted as dZTP can chelate magnesium ions differently than dATP. A titration from 1.5 mM to 3.0 mM MgCl₂ is recommended.
Visualizations: Workflows and Concepts
Caption: Workflow for PCR using primers containing 2,6-diaminopurine.
Caption: Comparison of hydrogen bonding between dA:dT and dZ:dT pairs.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No PCR product | Annealing temperature is too high. | Perform a gradient PCR to find the optimal annealing temperature. Start with a temperature 5-10°C below the calculated Tm. |
| Insufficient extension time. | Increase the extension time, especially when using dZTP. | |
| Incompatible DNA polymerase. | Ensure the polymerase is capable of incorporating modified nucleotides. | |
| Non-specific bands | Annealing temperature is too low. | Increase the annealing temperature in 1-2°C increments. |
| Primer-dimer formation. | Redesign primers to minimize self-complementarity. The use of dZ should generally reduce this issue. | |
| Low PCR yield | Suboptimal Mg²⁺ concentration. | Perform a Mg²⁺ titration from 1.5 mM to 3.0 mM. |
| Suboptimal dZTP concentration. | While 200 µM is a good starting point, a titration from 100 µM to 400 µM may be necessary.[1] | |
| Inhibitors in the template DNA. | Use a higher quality DNA purification method. |
Conclusion
The use of 2,6-diaminopurine in PCR presents a powerful strategy for overcoming common challenges in DNA amplification. By enhancing the thermal stability of primer-template duplexes and the resulting amplicons, dZ can significantly improve the specificity and efficiency of PCR, particularly for difficult templates. The protocols and guidelines provided herein offer a solid foundation for researchers to successfully integrate this valuable tool into their molecular biology workflows. Careful optimization of primer design and reaction conditions will be key to achieving the best possible results.
References
Application Notes and Protocols: Incorporation of 2,6-Diaminopurine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminopurine (DAP), an analogue of adenine, offers significant advantages in oligonucleotide-based applications due to its enhanced binding affinity and stability when paired with thymine or uracil. This document provides detailed application notes, experimental protocols, and quantitative data for the successful incorporation of DAP into synthetic oligonucleotides.
Application Notes
The incorporation of 2,6-diaminopurine (DAP) into oligonucleotides provides several key benefits for research and therapeutic applications. The primary advantage of DAP lies in its ability to form three hydrogen bonds with thymine (T) in DNA and uridine (U) in RNA, in contrast to the two hydrogen bonds formed by the canonical adenine-thymine (A-T) pair.[1][2] This additional hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes.
Key Applications Include:
-
Enhanced Duplex Stability: The increased binding strength makes DAP-modified oligonucleotides ideal for applications requiring high affinity, such as in antisense therapeutics and diagnostics. The melting temperature (Tm) of a DNA duplex is increased by approximately 1-2°C for each DAP substitution for adenine.[1][2]
-
Improved PCR Primers: DAP-containing primers exhibit stronger binding to the template DNA, which can lead to more efficient and specific PCR amplification, especially for difficult templates or when using short primers.[3]
-
Antisense Oligonucleotides: The enhanced binding affinity of DAP-modified oligonucleotides can lead to more potent antisense activity, allowing for lower effective concentrations.
-
Therapeutic and Diagnostic Probes: The increased stability of DAP-containing probes improves their hybridization properties, leading to better signal-to-noise ratios in various diagnostic assays.
-
Resistance to Restriction Enzymes: The genome of the S-2L cyanophage, which naturally contains DAP instead of adenine, is resistant to bacterial restriction endonucleases, suggesting a role for DAP in protecting genetic material.[4]
Quantitative Data
The incorporation of DAP into oligonucleotides has a quantifiable impact on their physicochemical properties. The following tables summarize key quantitative data from published studies.
| Parameter | Effect of DAP Incorporation | Reference |
| Thermal Stability (Tm) | Increase of 1.5°C to 1.8°C per DAP substitution for adenine in a dodecanucleotide duplex. | [5] |
| Binding Equilibrium | In one study, DAP modification increased the binding equilibrium constant by a factor of 1.32 in an XbaI/SalI oligomer. | [5] |
| Transcriptional Blockage | DAP exhibits a substantial inhibitory effect on transcription mediated by T7 RNA polymerase and human RNA polymerase II. | [4] |
Experimental Protocols
Protocol 1: Postsynthetic Incorporation of 2,6-Diaminopurine into Oligonucleotides using a 2-Fluoro-6-Amino-Adenosine Precursor
This protocol describes a simplified and efficient method for incorporating DAP into oligonucleotides without the need for protecting groups on the precursor phosphoramidite.[1][2]
Workflow for Postsynthetic DAP Incorporation
Caption: Workflow for the postsynthetic incorporation of DAP.
Materials:
-
2-Fluoro-6-aminopurine phosphoramidite (with desired sugar modification, e.g., 2'-deoxy, 2'-OMe, 2'-F)
-
Standard oligonucleotide synthesis reagents and solid support
-
Concentrated aqueous ammonia
-
Triethylamine trihydrofluoride (for RNA synthesis)
-
Buffers for purification and analysis
Procedure:
-
Oligonucleotide Synthesis:
-
Perform standard automated solid-phase oligonucleotide synthesis.
-
At the desired positions, incorporate the 2-fluoro-6-aminopurine phosphoramidite using the standard coupling protocol for A, C, G, and T phosphoramidites. No protecting group is required for the 6-amino group of the 2-fluoro-6-aminopurine precursor.[1][2]
-
-
Cleavage, Deprotection, and Conversion to DAP:
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect the standard bases by treating the solid support with concentrated aqueous ammonia at 65°C for 5 hours. This step also quantitatively converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic aromatic substitution.[1][2]
-
For RNA oligonucleotides containing 2'-silyl protecting groups, a subsequent treatment with triethylamine trihydrofluoride is necessary to deprotect the 2'-hydroxyl groups.[1][2]
-
-
Purification:
-
Analysis:
Protocol 2: Traditional Synthesis using Protected 2,6-Diaminopurine Phosphoramidites
This protocol outlines the conventional method for incorporating DAP using phosphoramidites that have protecting groups on the exocyclic amines.
Workflow for Traditional DAP Incorporation
Caption: Workflow for the traditional incorporation of DAP.
Materials:
-
Protected 2,6-diaminopurine phosphoramidite (e.g., with phenoxyacetyl or dimethylformamidine protecting groups)
-
Standard oligonucleotide synthesis reagents and solid support
-
Appropriate deprotection reagents (e.g., concentrated aqueous ammonia)
-
Buffers for purification and analysis
Procedure:
-
Oligonucleotide Synthesis:
-
Perform standard automated solid-phase oligonucleotide synthesis.
-
At the desired positions, incorporate the protected DAP phosphoramidite using the standard coupling protocol.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups (from the DAP and standard bases) by treating with the appropriate deprotection solution (e.g., concentrated aqueous ammonia) according to the manufacturer's recommendations for the specific protecting groups used. The deprotection conditions for the protected DAP should be compatible with the deprotection of the standard nucleobases.[8]
-
-
Purification:
-
Analysis:
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or CE.
-
Visualization of Key Concepts
Enhanced Base Pairing of DAP with Thymine
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-6-diaminopurine Oligo Modifications from Gene Link [genelink.com]
- 4. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification [biosyn.com]
- 7. 2,6-Diaminopurine-riboside Oligonucleotide Modification [biosyn.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Diaminopurine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminopurine (2,6-DAP), a purine analog, has emerged as a versatile molecule in cell culture applications, ranging from antiviral and anticancer research to the study of genetic mutations and nucleic acid biochemistry. Its unique properties, including its ability to act as a prodrug, modulate cellular processes, and serve as a tool for molecular biology, make it a valuable compound for a variety of research endeavors. These application notes provide an overview of the key uses of 2,6-DAP in cell culture, accompanied by detailed protocols and quantitative data to facilitate its integration into laboratory workflows.
I. Antiviral Applications
2,6-DAP and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses. A notable application is its role as a prodrug for antiviral agents. For instance, the dioxolane derivative of 2,6-DAP is converted intracellularly to the active antiviral compound, dioxolane guanosine triphosphate (DXG-TP), which is a potent inhibitor of viral reverse transcriptase.
Quantitative Data: Antiviral Activity of 2,6-DAP Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2,6-DAP Derivative 6i | Dengue Virus | Vero | 5.3 | >120 | >22.6 | [1] |
| 2,6-DAP Derivative 6i | Zika Virus | Vero | 3.8 | >120 | >31.6 | [1] |
| 2,6-DAP Derivative 6i | West Nile Virus | Vero | 4.2 | >120 | >28.6 | [1] |
| 2,6-DAP Derivative 6i | Influenza A (H1N1) | MDCK | 0.5 | >120 | >240 | [1] |
| 2,6-DAP Derivative 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | [1] |
| (-)-β-D-2,6-DAP Dioxolane (DAPD) | HIV-1 | MT-2 | - | >100 | - | [2] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates.
-
Virus stock of known titer.
-
2,6-DAP or its derivative, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., 0.4% agarose or methylcellulose in culture medium).
-
Crystal violet staining solution (0.8% crystal violet in 50% ethanol).
-
Phosphate-buffered saline (PBS).
-
10% formalin.
Procedure:
-
Cell Seeding: Seed the 24-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the 2,6-DAP compound in serum-free culture medium.
-
Infection: Aspirate the culture medium from the confluent cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces 40-80 plaques per well. Incubate for 90 minutes at 37°C to allow for viral adsorption.
-
Treatment: After incubation, aspirate the viral inoculum and wash the cells with PBS.
-
Overlay: Add 1.5 mL of the overlay medium containing the different concentrations of the 2,6-DAP compound to each well. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for plaque formation (typically 3-7 days).
-
Staining: After the incubation period, fix the cells with 10% formalin for at least 30 minutes.
-
Visualization: Aspirate the overlay and formalin, and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.
Signaling Pathway: Metabolic Activation of 2,6-DAP Dioxolane
Caption: Metabolic activation of the prodrug 2,6-DAP Dioxolane to its active antiviral form.
II. Anticancer Applications
2,6-DAP has a historical precedent in the treatment of leukemia and continues to be a subject of cancer research. It is known to induce cell cycle arrest, particularly in the G2/M phase, in cancer cell lines.
Quantitative Data: Antiproliferative Effects of 2,6-DAP
| Cell Line | Compound | Assay | Endpoint | Value | Reference |
| L1210 (Mouse Leukemia) | 2,6-DAP | Cell Growth | IC50 (5-day) | Significantly < DAPdR | [3] |
| L1210 (Mouse Leukemia) | 2,6-DAP | Colony Formation | Inhibition | Greater than DAPdR | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., L1210).
-
96-well plates.
-
Complete culture medium.
-
2,6-DAP stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing serial dilutions of 2,6-DAP to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined.
Signaling Pathway: G2/M Cell Cycle Arrest
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Diaminopurine as a Tool for Studying DNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-diaminopurine (DAP), an analog of adenine, serves as a powerful tool for elucidating the intricacies of DNA-protein interactions. By forming three hydrogen bonds with thymine, in contrast to the two formed by adenine, DAP incorporation significantly enhances the thermal stability of DNA duplexes. This unique characteristic, along with its influence on DNA minor groove architecture, provides a valuable mechanism for probing the recognition and binding of proteins and small molecules to DNA. These application notes provide a comprehensive overview of the use of DAP in this field, including quantitative data on its effects and detailed protocols for its application.
Key Properties and Applications
2,6-diaminopurine is a versatile tool with several key properties that make it advantageous for studying DNA-protein interactions:
-
Enhanced Duplex Stability: The additional hydrogen bond in a DAP-T base pair increases the melting temperature (Tm) of DNA duplexes, which can be used to modulate the stability of specific DNA regions and study its effect on protein binding.[1][2][3][4]
-
Altered Minor Groove: The presence of the 2-amino group in the minor groove alters its width and hydration pattern, providing a means to investigate the role of minor groove contacts in protein recognition.[2][5][6]
-
Fluorescent Probing: While 2-aminopurine (2AP) is more commonly used as a fluorescent probe, DAP derivatives have also been developed for fluorescence-based studies of DNA-protein interactions, including the detection of DNA lesions.[7][8][9][10][11][12][13][14]
-
Probing Specificity: By substituting adenine with DAP, researchers can assess the importance of the purine 2-amino group for sequence-specific recognition by DNA-binding proteins and enzymes.[2][5]
Applications of 2,6-Diaminopurine include:
-
Investigating the binding affinity and specificity of transcription factors, polymerases, and other DNA-binding proteins.[2][15]
-
Studying the mechanism of DNA repair enzymes by incorporating DAP adjacent to or within a DNA lesion.
-
Probing the interactions of small molecules and potential drug candidates with DNA.[2][5][15]
-
Enhancing the performance of PCR primers and hybridization probes.[2][3]
Quantitative Data
The incorporation of 2,6-diaminopurine into DNA oligonucleotides has quantifiable effects on their thermodynamic properties. The following tables summarize key quantitative data from the literature.
Table 1: Effect of 2,6-Diaminopurine on DNA Duplex Melting Temperature (Tm)
| Modification | Change in Tm per Substitution (°C) | Sequence Context/Notes |
| Internal 2,6-diaminopurine (DAP) | 1-2 | Complex and dependent on the sequence context.[1][4] |
| 2-Amino-dA in an oligo | 3 | Compared to an unmodified oligo binding to its target.[3] |
| DAP in Peptide Nucleic Acid (PNA)-DNA/RNA duplexes | 2.5-6.5 | Substitution of adenine by diaminopurine in PNA oligomers.[16][17] |
Table 2: Thermodynamic Stability of Base Pairing with 2,6-Diaminopurine
| Base Pair | Relative Stability Order in dCA3XA3G:dCT3YT3G Duplex |
| A:T | Most Stable |
| T:D | ~ D:T |
| T:A | Less stable than T:D and D:T |
| C:D | ~ D:A ~ D:G |
| D:C | ~ G:D ~ D:D |
| A:D | Least Stable |
| This table illustrates the relative thermal stabilities of various base pairings involving 2,6-diaminopurine (D) in a specific DNA duplex context as determined by optical melting techniques.[18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing 2,6-diaminopurine to study DNA-protein interactions.
Protocol 1: Synthesis and Incorporation of 2,6-Diaminopurine into Oligonucleotides
The incorporation of DAP into synthetic oligonucleotides is typically achieved using standard phosphoramidite chemistry.[2] A protected DAP-deoxyriboside phosphoramidite is used in an automated DNA synthesizer.
Materials:
-
Protected 2,6-diaminopurine-2'-deoxyriboside phosphoramidite
-
Standard DNA synthesis reagents (activator, oxidizing agent, deblocking agent, capping reagents)
-
Controlled pore glass (CPG) solid support
-
Automated DNA synthesizer
-
Ammonia solution for deprotection and cleavage
-
HPLC for purification
Methodology:
-
Phosphoramidite Preparation: Synthesize or procure the N2,N6-diprotected-2,6-diaminopurine-2'-deoxyriboside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. The choice of protecting groups (e.g., phenoxyacetyl) is critical for compatibility with standard deprotection conditions.[20]
-
Automated DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the DAP phosphoramidite at the specified positions. The synthesis cycle consists of detritylation, coupling, capping, and oxidation.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in concentrated ammonium hydroxide.
-
Purification: Purify the full-length DAP-containing oligonucleotide using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., LC-MS).[1][21]
Protocol 2: Thermal Melting (Tm) Analysis of DAP-Containing DNA Duplexes
This protocol determines the melting temperature of a DNA duplex, providing a measure of its thermal stability.
Materials:
-
DAP-containing oligonucleotide
-
Complementary DNA or RNA strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Methodology:
-
Sample Preparation: Anneal the DAP-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) with a controlled heating rate (e.g., 0.5°C/minute).
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA duplex is dissociated. This is determined by finding the maximum of the first derivative of the melting curve.
-
Thermodynamic Analysis: From the melting curves, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be calculated.
Protocol 3: Fluorescence Spectroscopy to Monitor DNA-Protein Interactions
This protocol uses a fluorescently labeled DAP analog or a nearby fluorescent probe to monitor changes in the local environment upon protein binding.
Materials:
-
DAP-containing oligonucleotide with a fluorescent label (e.g., a fluorescent DAP analog or a probe on an adjacent base).
-
Purified DNA-binding protein of interest.
-
Binding buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 7.5).
-
Fluorometer.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorescently labeled DAP-oligonucleotide in the binding buffer.
-
Fluorescence Measurement: Place the oligonucleotide solution in a cuvette and measure the baseline fluorescence emission spectrum. The excitation wavelength will depend on the specific fluorophore used.
-
Titration: Add increasing concentrations of the DNA-binding protein to the cuvette. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity or anisotropy as a function of the protein concentration. Fit the data to a binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd) of the protein-DNA interaction.
Conclusion
2,6-diaminopurine is a valuable and versatile tool for researchers studying the molecular details of DNA-protein interactions. Its ability to modulate DNA stability and alter the minor groove provides a powerful approach for dissecting the energetic and structural basis of protein-DNA recognition. The protocols outlined above provide a starting point for incorporating this useful analog into a wide range of biophysical and biochemical studies. As our understanding of the subtle effects of DNA modifications on protein binding continues to grow, the applications of 2,6-diaminopurine in molecular biology and drug discovery are likely to expand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 2-6-diaminopurine Oligo Modifications from Gene Link [genelink.com]
- 4. idtdna.com [idtdna.com]
- 5. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing structure and dynamics of DNA with 2-aminopurine: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. d-nb.info [d-nb.info]
- 12. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-aminopurine-fluorescence-spectroscopy-for-probing-a-glucose-binding-aptamer - Ask this paper | Bohrium [bohrium.com]
- 15. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced DNA Duplex Stability with 2,6-Diaminopurine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleobases is a powerful tool for enhancing the therapeutic and diagnostic potential of oligonucleotides. Among these, 2,6-diaminopurine (DAP), an analog of adenine, offers a significant advantage by increasing the thermal stability of DNA duplexes. This application note provides a comprehensive overview, quantitative data, and detailed experimental protocols for the use of DAP to stabilize DNA duplexes, catering to researchers in drug development and molecular diagnostics.
Introduction to 2,6-Diaminopurine (DAP)
2,6-diaminopurine is a purine analog that differs from adenine by the presence of an additional amino group at the C2 position. This seemingly minor modification has a profound impact on the stability of the DNA double helix. While adenine (A) forms two hydrogen bonds with thymine (T), DAP forms three hydrogen bonds with thymine, mimicking the stronger interaction of a guanine-cytosine (G-C) base pair.[1][2][3] This enhanced base pairing significantly increases the melting temperature (Tm) of the DNA duplex, a key indicator of its thermal stability.
The increased stability imparted by DAP is advantageous in various applications, including:
-
Antisense Oligonucleotides: Enhanced binding affinity to target mRNA can lead to more potent gene silencing.
-
siRNA: Increased thermal stability can improve the efficiency and duration of RNA interference.
-
DNA Probes and Primers: Higher melting temperatures allow for more stringent hybridization conditions, improving specificity in diagnostic assays like PCR.[2]
-
DNA-based Nanotechnology: Greater duplex stability is crucial for the construction of robust DNA nanostructures.
Quantitative Data: Impact of DAP on DNA Duplex Stability
The incorporation of DAP into a DNA oligonucleotide leads to a quantifiable increase in the melting temperature (Tm) of the resulting duplex. The exact increase per substitution can vary depending on the sequence context, salt concentration, and the presence of other modifications. However, a general trend of increased stability is consistently observed.
| Modification | Change in Melting Temperature (ΔTm) per Substitution (°C) | Reference Oligonucleotide | Comments |
| 2,6-diaminopurine (DAP) replacing Adenine (A) | +1.5 to +1.8 | DNA/DNA duplex | The increase is additive with multiple DAP substitutions.[4] |
| 2,6-diaminopurine (DAP) replacing Adenine (A) | ~+3.0 | DNA/DNA duplex | This value is often cited as a general rule of thumb.[2] |
| 2,6-diaminopurine (DAP) in Threose Nucleic Acid (TNA) | Significant increase | TNA/TNA, TNA/RNA, TNA/DNA duplexes | DAP strongly enhances the stability of TNA-containing duplexes.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of Oligonucleotides Containing 2,6-Diaminopurine via Phosphoramidite Chemistry
The most common method for synthesizing oligonucleotides with modified bases like DAP is automated solid-phase phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA phosphoramidites (dA, dG, dC, dT)
-
2,6-diaminopurine (DAP) phosphoramidite (commercially available from various suppliers)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and phosphoramidites, including the DAP phosphoramidite, dissolved in anhydrous acetonitrile.
-
Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.
-
Coupling: The DAP phosphoramidite (or a standard phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.
-
Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The purity and identity of the product can be confirmed by mass spectrometry.
Protocol 2: Determination of DNA Duplex Stability by UV Thermal Meltdown Analysis
This protocol describes the determination of the melting temperature (Tm) of a DNA duplex containing DAP using a UV-Vis spectrophotometer with a temperature controller.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (e.g., Peltier)
-
Quartz cuvettes (1 cm path length)
-
Purified DAP-modified oligonucleotide
-
Purified complementary oligonucleotide
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the DAP-modified oligonucleotide and its complementary strand in the annealing buffer. A typical final concentration is 1-5 µM for each strand.
-
Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the temperature controller to perform a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).
-
Set the instrument to collect absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1.0°C).
-
-
Data Collection:
-
Transfer the annealed oligonucleotide solution to a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.
-
Blank the instrument with the annealing buffer.
-
Start the temperature ramp and data collection.
-
-
Data Analysis:
-
The collected data will be a plot of absorbance at 260 nm versus temperature. This is the melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.
-
Compare the Tm of the DAP-modified duplex to that of an unmodified control duplex (containing adenine instead of DAP) to determine the ΔTm.
-
Visualization of DAP-Thymine Base Pairing
The enhanced stability of DAP-containing DNA duplexes stems from the formation of a third hydrogen bond between the 2-amino group of DAP and the 2-keto group of thymine.
Conclusion
The incorporation of 2,6-diaminopurine into oligonucleotides provides a reliable and effective method for increasing the thermal stability of DNA duplexes. This enhanced stability can lead to significant improvements in the performance of oligonucleotides in a wide range of therapeutic and diagnostic applications. The protocols provided herein offer a practical guide for the synthesis of DAP-modified oligonucleotides and the characterization of their enhanced stability. By leveraging the unique properties of DAP, researchers can develop more robust and specific nucleic acid-based tools for advancing scientific discovery and drug development.
References
- 1. 4.2. Thermal Melting Analysis [bio-protocol.org]
- 2. Quantitation of DNA methylation by melt curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US5602000A - Method for enzymatic synthesis of oligonucleotides - Google Patents [patents.google.com]
Application Notes and Protocols for 2,6-Diaminopurine in Nonsense Mutation Readthrough Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-diaminopurine (DAP) in the study and potential treatment of genetic disorders caused by nonsense mutations. Detailed protocols for key experiments are included to facilitate the application of DAP in a research setting.
Introduction to Nonsense Mutations and Readthrough Therapy
Nonsense mutations are single-nucleotide changes in the DNA that introduce a premature termination codon (PTC) – UAA, UAG, or UGA – into the messenger RNA (mRNA).[1] This leads to the synthesis of a truncated, and usually non-functional, protein.[1] These mutations are responsible for approximately 10-15% of all inherited genetic diseases.[2][3] One promising therapeutic strategy for diseases caused by nonsense mutations is "readthrough" therapy. This approach uses small molecules to suppress the recognition of the PTC by the ribosome, allowing for the insertion of an amino acid and the synthesis of a full-length, potentially functional protein.[1][4]
2,6-Diaminopurine (DAP): A Potent Corrector of UGA Nonsense Mutations
2,6-diaminopurine (DAP) has been identified as a potent and specific corrector of UGA nonsense mutations.[2][3][5] Originally identified as an active compound from an extract of the mushroom Lepista inversa, DAP has shown significant efficacy in cellular and animal models of genetic diseases, such as cystic fibrosis.[2][6][7]
Mechanism of Action
DAP's mechanism of action is distinct from many other readthrough agents. It interferes with the activity of the tRNA-specific 2′-O-methyltransferase FTSJ1.[1][3] This enzyme is responsible for the modification of cytosine 34 in the anticodon loop of tRNATrp.[1][3] By inhibiting FTSJ1, DAP leads to the misincorporation of tryptophan at the UGA PTC, thereby restoring the full-length protein.[1] This specific mechanism makes DAP a highly selective agent for UGA codons.
Key Applications and Findings
-
High Efficacy for UGA Readthrough: Studies have demonstrated that DAP efficiently promotes the readthrough of UGA nonsense mutations, leading to the restoration of protein function.[2][5]
-
Specificity: DAP shows a strong preference for the UGA stop codon, with little to no activity on UAA or UAG codons.[2][5]
-
Disease Models: DAP has been successfully used to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cellular and organoid models derived from cystic fibrosis patients with the W1282X (UGA) mutation.[1][6][7] In these models, DAP was shown to be more efficient than the well-known readthrough agent G418.[1]
-
In Vivo Efficacy: In a mouse model of cystic fibrosis, DAP demonstrated good pharmacokinetic properties, was stable in plasma, and distributed throughout the body, leading to the correction of a Cftr nonsense mutation.[6][7]
-
Low Toxicity: DAP has been reported to have low toxicity at effective concentrations, making it a promising candidate for further therapeutic development.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on DAP-mediated nonsense mutation readthrough.
| Table 1: Readthrough Efficiency of DAP in Reporter Assays | |
| Cell Line | HeLa |
| Reporter Construct | Firefly luciferase with a UGA PTC |
| DAP Concentration | 50 µM |
| Readthrough Efficiency (% of Wild-Type) | Approximately 5-10% |
| Reference | [2][5] |
| Table 2: Comparison of DAP and G418 in Cystic Fibrosis Models | ||
| Model System | Organoids from a CF patient with W1282X mutation | CF patient cells (W1282X/W1282X) |
| Compound | DAP (50 µM) | G418 (200 µM) |
| Assay | Forskolin-Induced Swelling (FIS) | SPQ Assay (CFTR function) |
| Result | Significant restoration of CFTR function, greater than G418 | Restoration of CFTR function, more efficient than G418 |
| Reference | [1][7][8] | [1][7] |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Measuring Nonsense Readthrough
This protocol describes how to quantify the readthrough efficiency of DAP using a dual-luciferase reporter system.
Materials:
-
HeLa cells
-
Dual-luciferase reporter plasmid containing a firefly luciferase gene with a UGA nonsense mutation and a Renilla luciferase gene for normalization.
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
2,6-diaminopurine (DAP)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing DAP at various concentrations (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the readthrough efficiency by dividing the firefly luciferase activity by the Renilla luciferase activity. Normalize the results to the vehicle control.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol is for assessing the functional restoration of CFTR in intestinal organoids derived from mouse models or patients with CF.[7]
Materials:
-
Intestinal organoids cultured in Matrigel
-
DMEM/F12 medium
-
Forskolin
-
2,6-diaminopurine (DAP)
-
G418 (as a positive control)
-
Brightfield microscope with an imaging system
Procedure:
-
Organoid Plating: Plate intestinal organoids in Matrigel in a 48-well plate.
-
Compound Treatment: Treat the organoids with DAP (e.g., 25, 50, 100 µM), G418 (e.g., 200 µM), or a vehicle control for 48 hours.
-
Forskolin Stimulation: Add forskolin (10 µM) to the medium to stimulate CFTR-mediated fluid secretion and organoid swelling.
-
Imaging: Acquire brightfield images of the organoids at 0 and 24 hours after forskolin addition.
-
Data Analysis: Measure the change in the cross-sectional area of the organoids over time using image analysis software (e.g., ImageJ). An increase in swelling indicates functional CFTR.
Protocol 3: Western Blot for Full-Length Protein Detection
This protocol is to detect the presence of full-length protein restored by DAP-induced readthrough.
Materials:
-
Calu-6 cells (contain a TP53 UGA nonsense mutation) or other relevant cell line.[2][5]
-
RPMI 1640 medium with 10% FBS
-
2,6-diaminopurine (DAP)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against the protein of interest (e.g., anti-p53)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed Calu-6 cells and treat them with DAP (e.g., 50 µM) or a vehicle control for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band corresponding to the full-length protein indicates successful readthrough.
Visualizations
Caption: Overview of DAP-mediated nonsense mutation readthrough.
Caption: Mechanism of DAP action on FTSJ1 and tRNA-Trp.
Caption: General workflow for screening DAP's readthrough activity.
References
- 1. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Diaminopurine in Antiviral Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (DAP), a purine analogue, and its derivatives have emerged as a versatile scaffold in the discovery of novel antiviral agents. This privileged structure has demonstrated a broad spectrum of activity against a range of clinically relevant viruses. The antiviral efficacy of DAP derivatives stems from diverse mechanisms of action, including the inhibition of key viral enzymes, such as reverse transcriptase, and the modulation of host-cell enzymes like adenosine deaminase to enhance the activity of other nucleoside analogues. This document provides a comprehensive overview of the applications of DAP in antiviral research, presenting key quantitative data, detailed experimental protocols for evaluating antiviral activity, and diagrams illustrating the underlying mechanisms and experimental workflows.
Antiviral Activity of 2,6-Diaminopurine Derivatives
The 2,6-diaminopurine scaffold has been successfully modified to generate compounds with potent antiviral activities against a variety of viruses. Notably, a system-oriented optimization of the 2,6-diaminopurine chemotype has led to the identification of broad-spectrum antiviral agents.[1][2][3]
Broad-Spectrum Antiviral Activity
A key derivative, designated as compound 6i , has demonstrated low micromolar potency against several RNA viruses, highlighting its potential as a broad-spectrum antiviral agent.[1][2][3]
Table 1: Antiviral Activity of Compound 6i [1][2][3]
| Virus Family | Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Flaviviridae | Dengue virus (DENV) | Vero | ~2.5 | 77 |
| Flaviviridae | Zika virus (ZIKV) | Vero | ~1.0 | 182 |
| Flaviviridae | West Nile virus (WNV) | Vero | ~5.3 | >35 |
| Orthomyxoviridae | Influenza A virus | MDCK | ~3.0 | >63 |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.5 | 240 |
Anti-HIV Activity
Derivatives of 2,6-diaminopurine have been investigated as inhibitors of the human immunodeficiency virus (HIV). One such derivative, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), functions as a prodrug for (-)-β-D-dioxolane guanine (DXG), which is a nucleoside reverse transcriptase (RT) inhibitor.[4][5] The 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) has also been shown to be a potent and selective inhibitor of HIV replication in vitro.[6]
Table 2: Anti-HIV Activity of 2,6-Diaminopurine Derivatives
| Compound | Target | Mechanism | EC50 (µM) |
| DAPD | HIV-1 RT | Prodrug of DXG, an RT inhibitor | - |
| ddDAPR | HIV | - | 2.5-3.6[6] |
Anti-Hepatitis C Virus (HCV) Activity
Phosphoramidate prodrugs of β-d-2,6-diaminopurine nucleosides (DAPN-PD) have been developed as potent inhibitors of HCV RNA replication. These compounds can be intracellularly converted to two active triphosphate forms, demonstrating a dual-action mechanism.[7]
Table 3: Anti-HCV Activity of a DAPN-PD Compound [7]
| Compound | Target | EC50 (µM) |
| 15b(Rp) | HCV Replication | 0.2 |
Anti-Herpesvirus Activity
Acyclic nucleoside phosphonates based on the 2,6-diaminopurine structure have been synthesized and evaluated for their activity against herpesviruses, such as the pseudorabies virus (PrV).[8]
Mechanisms of Action
The antiviral effects of 2,6-diaminopurine derivatives are mediated through several mechanisms.
Prodrug Conversion and Inhibition of Viral Polymerase
A prominent mechanism involves the intracellular conversion of a DAP derivative into a pharmacologically active molecule that inhibits viral replication. For instance, DAPD is deaminated by adenosine deaminase (ADA) to DXG, which is then phosphorylated to its triphosphate form (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of DNA chain elongation.[4][5]
Caption: Prodrug activation pathway of DAPD.
Inhibition of Adenosine Deaminase (ADA)
Certain 2',3'-dideoxyriboside and 2',3'-didehydro derivative of 2,6-diaminopurine act as potent inhibitors of adenosine deaminase (ADA).[9] By inhibiting ADA, these compounds can prevent the degradation of other antiviral adenosine analogues, such as 2',3'-dideoxyadenosine (ddAdo), thereby potentiating their antiviral effect. This represents a combination therapy approach at the molecular level.
Caption: Inhibition of ADA by a DAP derivative.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the antiviral properties of 2,6-diaminopurine derivatives.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of a compound that is required to inhibit virus-induced cell death.
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a DAP derivative.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero, A549, MDCK)
-
Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
2,6-diaminopurine derivative stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Plating: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the DAP derivative in cell culture medium. Also, prepare a "no-drug" control.
-
Compound Addition (for CC50): To a plate of uninfected cells, add the serially diluted compound. Incubate for the same duration as the antiviral assay.
-
Virus Infection: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). Include a "virus control" (infected, no drug) and a "cell control" (uninfected, no drug).
-
Compound Addition (for EC50): After a 1-2 hour virus adsorption period, remove the virus inoculum and add the serially diluted DAP derivative to the infected cells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication until significant CPE is observed in the virus control wells (typically 2-5 days).
-
Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration and determine the CC50 and EC50 values using non-linear regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.
Caption: Workflow for the CPE Reduction Assay.
Plaque Reduction Assay (PRA)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
Objective: To determine the concentration of a DAP derivative that reduces the number of viral plaques by 50% (PRNT50).
Materials:
-
Host cells in 6-well or 12-well plates
-
Virus stock
-
DAP derivative
-
Semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing various concentrations of the DAP derivative.
-
Incubation: Incubate the plates until plaques are visible.
-
Fixation and Staining: Fix the cells (e.g., with formalin) and stain with Crystal Violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the PRNT50 value.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Objective: To quantify the reduction in viral titer in the presence of a DAP derivative.
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus in the presence of serial dilutions of the DAP derivative.
-
Incubation: Incubate for one full replication cycle of the virus.
-
Harvesting: Harvest the supernatant (and/or cell lysate) containing the progeny virus.
-
Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.
-
Data Analysis: Compare the viral titers from the treated samples to the untreated control to determine the extent of viral yield reduction.
HIV Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free assay to directly measure the inhibitory activity of a DAP derivative against HIV RT.
Objective: To determine the IC50 of a DAP derivative against HIV RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
dNTPs (with one labeled nucleotide, e.g., ³H-dTTP or a non-radioactive label)
-
DAP derivative
-
Detection system (scintillation counter or plate reader for non-radioactive assays)
Procedure:
-
Reaction Setup: In a microplate, combine the RT enzyme, template/primer, and the DAP derivative at various concentrations.
-
Initiation: Start the reaction by adding the dNTP mix.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled nucleotide.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the DAP derivative and determine the IC50 value.
Adenosine Deaminase (ADA) Inhibition Assay
This assay measures the ability of a DAP derivative to inhibit the enzymatic activity of ADA.
Objective: To determine the Ki or IC50 of a DAP derivative against ADA.
Materials:
-
Purified Adenosine Deaminase
-
ADA assay buffer
-
Adenosine (substrate)
-
DAP derivative
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing ADA and the DAP derivative at various concentrations in the assay buffer.
-
Initiation: Add adenosine to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine, in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Determine the mode of inhibition and the Ki or IC50 value.
Conclusion
The 2,6-diaminopurine scaffold represents a promising starting point for the development of novel antiviral therapeutics. Its derivatives have demonstrated a wide range of activities against various viruses through diverse mechanisms of action. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new antiviral drugs based on this versatile chemical scaffold.
References
- 1. protocols.io [protocols.io]
- 2. 4.7. HIV RT and IN Inhibition Assays [bio-protocol.org]
- 3. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Cytopathic Effect (CPE) reduction assay [bio-protocol.org]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis of 2,6-Diaminopurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various 2,6-diaminopurine derivatives, a class of compounds with significant interest in medicinal chemistry due to their broad-spectrum antiviral and potential anticancer activities. The following protocols are based on established synthetic routes and are intended to be a comprehensive guide for researchers in the field.
Synthetic Methodologies
Several key strategies for the synthesis of 2,6-diaminopurine derivatives are outlined below, including microwave-assisted synthesis, direct glycosylation, microbial transglycosylation, and the formation of Schiff bases.
Microwave-Assisted Synthesis from 2,6-Dichloropurine
This method offers a rapid and efficient route to a variety of N-substituted 2,6-diaminopurine derivatives. The two-step protocol involves sequential nucleophilic substitution reactions on the commercially available 2,6-dichloropurine.
Experimental Protocol:
Step 1: Synthesis of 2-chloro-6-substituted-purine intermediates
-
In a microwave-safe vessel, suspend 2,6-dichloropurine (1.0 eq) in n-butanol.
-
Add the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature ranging from 70-100 °C for 10-50 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-6-substituted-purine intermediate.
Step 2: Synthesis of 2,6-disubstituted purine derivatives
-
In a microwave-safe vessel, dissolve the 2-chloro-6-substituted-purine intermediate (1.0 eq) in n-butanol.
-
Add the second desired amine (3.0 eq) and trifluoroacetic acid (TFA, 1.0 eq).[1]
-
Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature ranging from 150-170 °C for 40-70 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 2,6-disubstituted purine derivative.
Quantitative Data:
| Compound | R1 Substituent at C6 | R2 Substituent at C2 | Yield (%) |
| 1a | Phenylamino | Cyclopentylamino | 75 |
| 1b | 4-Methoxyphenylamino | Benzylamino | 82 |
| 1c | Cyclohexylamino | 2-Phenoxyethylamino | 68 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram:
Direct Glycosylation of 2,6-Diaminopurine
This method is employed for the synthesis of 2,6-diaminopurine nucleosides, which are important precursors for antiviral and other biologically active compounds. The protocol involves the protection of the purine base followed by coupling with a protected sugar derivative.[2][3]
Experimental Protocol:
Step 1: Protection of 2,6-Diaminopurine
-
Suspend 2,6-diaminopurine (1.0 eq) in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in excess and heat the mixture until a clear solution is obtained.
-
To the silylated purine, add an acylating agent, for example, tetramethylsuccinic anhydride, to protect the amino groups. The reaction is typically stirred at room temperature overnight.
-
Evaporate the solvent and excess reagents under reduced pressure to obtain the protected 2,6-diaminopurine derivative.
Step 2: Glycosylation
-
Dissolve the protected 2,6-diaminopurine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Add a protected sugar halide, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (1.1 eq), and a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at a low temperature (e.g., 0 °C).[2]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the protected nucleoside in a solution of methanolic ammonia.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield the 2,6-diaminopurine nucleoside.
Quantitative Data:
| Protected Purine | Protected Sugar | Glycosylation Yield (%) | Deprotection Yield (%) |
| 2,6-bis(trimethylsilyl)purine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-ribofuranose | 65 | 85 |
| 2,6-bis(tetramethylsuccinimide)purine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-ribofuranose | 70 | 90 |
Note: Yields are representative and depend on the specific protecting groups and reaction conditions.
Experimental Workflow Diagram:
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
2,6-Diaminopurine: A Versatile Molecular Probe for Enzymatic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminopurine (DAP), an analogue of adenine, has emerged as a powerful molecular probe in the study of enzymatic processes involving nucleic acids. Its unique structural and photophysical properties offer distinct advantages for investigating enzyme-substrate interactions, reaction mechanisms, and for the development of novel therapeutic agents. DAP is structurally similar to adenine but possesses an additional amino group at the C2 position of the purine ring. This modification allows it to form three hydrogen bonds with thymine (or uracil) in a Watson-Crick base pair, in contrast to the two hydrogen bonds formed between adenine and thymine.[1] This enhanced binding affinity, along with the altered minor groove architecture, makes DAP an invaluable tool for probing the intricacies of enzyme recognition and catalysis.
These application notes provide a comprehensive overview of the use of DAP as a molecular probe in enzymatic studies, complete with detailed protocols for its incorporation into nucleic acids and its application in various enzymatic assays.
Key Applications in Enzymatic Studies
The unique characteristics of DAP have been exploited in a variety of enzymatic studies, including:
-
DNA Polymerases and Reverse Transcriptases: Investigating the fidelity and efficiency of nucleotide incorporation. The altered base pairing and steric properties of DAP can be used to probe the active site of these enzymes.
-
DNA Helicases: Monitoring the unwinding of DNA duplexes. The fluorescent analogue of DAP, 2-aminopurine (2AP), is particularly useful for developing continuous, real-time assays for helicase activity.[2][3]
-
DNA Methyltransferases: Studying the process of base flipping and methylation. The fluorescence of 2AP can be used to detect the conformational changes in DNA induced by methyltransferases.[4][5]
-
Adenosine Deaminase: Assessing substrate specificity and enzyme kinetics. DAP and its derivatives can act as substrates or inhibitors of adenosine deaminase, providing insights into its catalytic mechanism.[6]
-
Drug Development:
-
Anticancer and Antiviral Agents: DAP and its nucleoside derivatives have been investigated as potential antitumor and antiviral drugs.[6]
-
Nonsense Mutation Correction: DAP has shown promise in promoting the read-through of premature stop codons, offering a potential therapeutic strategy for genetic diseases like cystic fibrosis.[7]
-
Data Presentation: Quantitative Analysis of Enzyme Kinetics
The incorporation of DAP into nucleic acid substrates can significantly influence the kinetic parameters of enzymatic reactions. Below is a summary of available quantitative data for various enzymes.
| Enzyme | Substrate(s) | Kinetic Parameter | Value | Fold Change vs. Adenine | Reference |
| T7 RNA Polymerase | dATP vs. dDAPTP | Relative Bypass Efficiency | 18.4% | ~5.4-fold decrease | [8][9] |
| Human RNA Polymerase II | dATP vs. dDAPTP | Relative Bypass Efficiency | 1.3% | ~77-fold decrease | [8][9] |
| Adenosine Deaminase | Adenosine vs. DAPdR | Not specified | DAPdR is an excellent substrate | Not specified | [6] |
Note: Comprehensive, directly comparable kinetic data (Km and kcat) for a wide range of enzymes with DAP-containing substrates is not extensively available in the public domain. The provided data is based on relative efficiency measurements. Further empirical studies are required to establish a complete kinetic profile for many enzymes.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaminopurine (DAP)-Modified Oligonucleotides
The incorporation of DAP into synthetic oligonucleotides is a prerequisite for many enzymatic studies. Both chemical and enzymatic methods can be employed.
A. Chemical Synthesis using Phosphoramidite Chemistry:
This method involves the use of a protected DAP phosphoramidite building block during standard solid-phase oligonucleotide synthesis. A recent, efficient postsynthetic strategy avoids the need for protecting groups on the DAP monomer.[1][10]
Materials:
-
2-Fluoro-6-amino-adenosine phosphoramidite
-
Standard oligonucleotide synthesis reagents and columns
-
Automated DNA synthesizer
-
Aqueous ammonia
-
HPLC for purification
Protocol:
-
Incorporate the 2-fluoro-6-amino-adenosine phosphoramidite at the desired position(s) in the oligonucleotide sequence using a standard automated DNA synthesizer protocol.
-
Following synthesis, treat the solid support with aqueous ammonia at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the support, removes the standard protecting groups, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic substitution.[10]
-
Purify the resulting DAP-modified oligonucleotide using reverse-phase HPLC.
-
Verify the identity and purity of the product by mass spectrometry.
B. Enzymatic Incorporation:
DAP can be incorporated into DNA enzymatically using its triphosphate form (dDAPTP) and a suitable DNA polymerase.
Materials:
-
2,6-Diaminopurine-2'-deoxyriboside triphosphate (dDAPTP)
-
DNA template
-
Primer
-
DNA polymerase (e.g., Taq polymerase)
-
PCR buffer and thermocycler
Protocol:
-
Set up a standard PCR reaction, substituting dATP with dDAPTP in the dNTP mix.
-
Perform the PCR amplification using appropriate cycling conditions for the template and primers.
-
Purify the DAP-containing PCR product using a standard PCR purification kit or gel electrophoresis.
Protocol 2: Fluorescence-Based Helicase Assay using 2-Aminopurine (2AP)
This protocol describes a continuous assay to monitor the activity of DNA helicases using a DNA substrate containing the fluorescent DAP analog, 2-aminopurine (2AP). The fluorescence of 2AP is quenched when it is base-paired within a duplex and increases upon strand separation.[2][3]
Materials:
-
Custom-synthesized DNA oligonucleotide containing one or more 2AP residues.
-
Complementary DNA strand to form the duplex substrate.
-
Helicase enzyme and corresponding reaction buffer.
-
Fluorometer with excitation and emission wavelengths set to ~315 nm and ~370 nm, respectively.
-
ATP
Protocol:
-
Anneal the 2AP-containing oligonucleotide with its complementary strand to form the duplex DNA substrate.
-
In a fluorometer cuvette, prepare the reaction mixture containing the helicase buffer and the DNA substrate at a suitable concentration (e.g., 50 nM).
-
Place the cuvette in the fluorometer and record the baseline fluorescence.
-
Initiate the reaction by adding the helicase enzyme to the cuvette.
-
Start the unwinding reaction by the addition of ATP.
-
Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of DNA unwinding.
-
Analyze the kinetic data to determine the helicase activity.
Protocol 3: DNA Methyltransferase Activity Assay using 2-Aminopurine (2AP)
This assay utilizes the change in fluorescence of a 2AP residue placed at or near a methylation site to monitor the activity of DNA methyltransferases. Base flipping by the methyltransferase alters the local environment of the 2AP, leading to a change in its fluorescence.[4][5]
Materials:
-
DNA duplex substrate containing a 2AP residue at the target methylation site.
-
DNA methyltransferase and its specific reaction buffer.
-
S-adenosyl-L-methionine (SAM), the methyl donor.
-
Fluorometer.
Protocol:
-
Prepare the reaction mixture in a fluorometer cuvette containing the methyltransferase buffer, the 2AP-labeled DNA substrate, and SAM.
-
Record the baseline fluorescence of the DNA substrate.
-
Initiate the reaction by adding the DNA methyltransferase to the cuvette.
-
Monitor the change in fluorescence intensity over time. An increase or decrease in fluorescence can be indicative of base flipping and subsequent methylation.
-
The initial rate of fluorescence change can be used to determine the kinetic parameters of the methyltransferase.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of DAP in enzymatic studies.
Caption: Workflow for determining enzyme kinetic parameters with DAP-modified substrates.
Caption: Experimental workflow for a DNA footprinting assay using DAP-modified DNA.
Caption: Hypothetical signaling pathway influenced by the metabolic incorporation of DAP.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for monitoring helicase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Unusual 2-aminopurine fluorescence from a complex of DNA and the EcoKI methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Oligonucleotides with 2,6-Diaminopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminopurine (DAP), an analog of adenine, offers unique properties for oligonucleotide-based applications. By forming three hydrogen bonds with thymine or uracil, DAP enhances the thermal stability of duplexes, making it a valuable modification for therapeutic oligonucleotides, diagnostic probes, and various research tools.[1][2] The ability to label oligonucleotides containing DAP with reporter molecules such as fluorescent dyes or other functional moieties is crucial for their application.
These application notes provide detailed protocols for the chemical labeling of oligonucleotides containing 2,6-diaminopurine. The primary method described is a post-synthetic labeling strategy that utilizes a 2-fluoro-6-amino-adenosine phosphoramidite for solid-phase oligonucleotide synthesis. This innovative approach allows for the efficient introduction of DAP and subsequent conjugation of various labels. Additionally, general enzymatic labeling methods that may be applicable to DAP-containing oligonucleotides are discussed.
I. Post-Synthetic Chemical Labeling of Oligonucleotides with 2,6-Diaminopurine
This method is based on the work of Madaoui et al. (2022) and involves the incorporation of a 2-fluoro-6-amino-adenosine monomer during standard solid-phase oligonucleotide synthesis. The 2-fluoro group serves as a leaving group for subsequent nucleophilic substitution by an amine, which can be ammonia to form the DAP base or a primary amine-containing label.[1][2]
Logical Workflow for Post-Synthetic Labeling
References
Troubleshooting & Optimization
Technical Support Center: 2,6-Diaminopurine Sulfate Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine sulfate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine sulfate hydrate and what are its common applications?
2,6-Diaminopurine (DAP) is a purine analog that can be used in various research applications, including the study of leukemia and as an antiviral agent.[1] It is structurally similar to adenine but contains an additional amino group at the 2-position. This allows it to form three hydrogen bonds with thymine in DNA, providing increased thermal stability to nucleic acid duplexes. The sulfate hydrate form is a salt of 2,6-diaminopurine. A significant area of research involves its ability to induce read-through of premature stop codons in messenger RNA (mRNA), particularly UGA codons, making it a valuable tool for studying nonsense mutations in genetic diseases like cystic fibrosis.[2][3][4][5]
Q2: What is the general solubility of 2,6-diaminopurine and its salts?
The solubility of 2,6-diaminopurine and its salts can vary depending on the specific form (free base vs. salt), the solvent, and the temperature.
-
2,6-Diaminopurine (free base): Has a reported water solubility of 2.38 g/L at 20 °C.[6][7][8]
-
8-Aza-2,6-diaminopurine sulfate: This related compound is soluble in water.[9]
-
2,6-Diaminopurine hemisulfate salt: This salt is soluble in formic acid at a concentration of 50 mg/mL, with heating.[10]
Qualitative information suggests that 2,6-diaminopurine may also be soluble in organic solvents such as methanol (MeOH), ethanol (EtOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9]
Solubility Data
| Compound | Solvent | Solubility | Temperature |
| 2,6-Diaminopurine | Water | 2.38 g/L | 20 °C[6][7][8] |
| 8-Aza-2,6-diaminopurine sulfate | Water | Soluble | Not specified[9] |
| 2,6-Diaminopurine hemisulfate salt | Formic Acid | 50 mg/mL (with heat) | Not specified[10] |
Troubleshooting Guide for Solubility Issues
Issue: My 2,6-diaminopurine sulfate hydrate is not dissolving in my desired solvent.
This is a common challenge with purine-based compounds. Here is a step-by-step guide to help you troubleshoot and achieve dissolution.
Experimental Workflow for Solubilization
Caption: A step-by-step workflow for dissolving 2,6-diaminopurine sulfate hydrate.
Detailed Experimental Protocols
Protocol 1: Basic Solubilization in Aqueous Buffers
-
Preparation: Weigh the required amount of 2,6-diaminopurine sulfate hydrate in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small amount of your desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes at room temperature.
-
Observation: Check for undissolved particles. If the compound is not fully dissolved, proceed to the troubleshooting steps.
Protocol 2: Enhancing Solubility with Heat and Sonication
-
Heating: Place the tube in a water bath set to a temperature between 37°C and 50°C. Do not exceed 50°C to avoid potential degradation. Gently agitate the tube periodically for 10-15 minutes.
-
Sonication: If the compound remains insoluble, transfer the tube to a bath sonicator. Sonicate for 5-10 minute intervals, allowing the sample to cool between intervals to prevent overheating.
-
Final Observation: Visually inspect the solution for any remaining precipitate.
Protocol 3: pH Adjustment
For aqueous solutions, the pH can significantly influence the solubility of purine derivatives.
-
Initial pH Check: Measure the pH of your suspension.
-
Acidification/Alkalinization: Cautiously add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution. Purines have multiple pKa values, so solubility may increase at specific pH ranges.
Signaling Pathway Involvement
2,6-Diaminopurine has been identified as an inhibitor of the tRNA methyltransferase FTSJ1 . This inhibition is a key mechanism in its ability to promote the read-through of premature termination codons (PTCs), particularly UGA codons, a process that counteracts nonsense-mediated mRNA decay (NMD).
Nonsense-Mediated mRNA Decay (NMD) Pathway and DAP Intervention
Caption: The role of 2,6-Diaminopurine in inhibiting FTSJ1 to promote read-through of premature stop codons.
References
- 1. 2,6-Diaminopurine | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | Life Science Alliance [life-science-alliance.org]
- 3. Nonsense-Mediated mRNA Decay, a Finely Regulated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 8. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Inhibition of FTSJ1, a Tryptophan tRNA-Specific 2′-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,6-Diaminopurine (DAP) Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2,6-Diaminopurine (DAP) for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine (DAP) and what are its primary applications in cell-based assays?
2,6-Diaminopurine (DAP) is a purine analog with diverse biological activities. Its primary applications in cell-based research include:
-
Antiviral Research: DAP and its derivatives have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[1] Some DAP-related compounds act as prodrugs for antiviral agents, like the HIV-1 reverse transcriptase inhibitor dioxolane guanine (DXG).[2][3]
-
Nonsense Mutation Correction: DAP can promote the read-through of UGA nonsense mutations.[4][5] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1, leading to the restoration of protein function in genetic diseases like cystic fibrosis.[5][6]
-
Cancer Research: Historically, DAP has been investigated as an antimetabolite for leukemia treatment due to its ability to arrest the cell cycle.[7][8]
Q2: What is a typical starting concentration range for DAP in cell-based assays?
The optimal concentration of DAP is highly dependent on the cell type, the specific application, and the duration of the experiment. Based on published studies, a reasonable starting range for initial experiments is between 1 µM and 100 µM . For specific applications, reported concentrations vary:
-
Antiviral assays: Derivatives of DAP have shown efficacy in the low micromolar range (IC50 = 0.5–5.3 μM).[1]
-
Nonsense mutation correction: An optimal concentration of 100 µM was effective in rescuing CFTR function in patient-derived nasal epithelial cells.[6]
-
General cell growth inhibition: A concentration of 96 µM was found to completely inhibit cell division in plant cells.[9]
Q3: How does the mechanism of action of DAP influence the choice of concentration?
The intended mechanism of action is a critical factor in determining the appropriate concentration range.
-
For applications requiring the metabolic conversion of DAP (e.g., as a prodrug), lower concentrations might be sufficient, and prolonged exposure may be necessary to allow for enzymatic conversion.
-
For applications involving the inhibition of specific enzymes, such as FTSJ1 for nonsense mutation correction, the concentration should be sufficient to achieve the desired level of enzyme inhibition without causing significant off-target effects.
-
When used as an antimetabolite to induce cytotoxicity, higher concentrations are typically required.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low DAP concentrations.
| Possible Cause | Suggested Solution |
| Cell line sensitivity: | Some cell lines may be inherently more sensitive to DAP. |
| Action: Perform a cytotoxicity assay (e.g., LDH or MTT assay) with a wider range of lower DAP concentrations (e.g., 0.1 µM to 10 µM) to determine the maximum non-toxic concentration. | |
| Contamination of DAP stock: | The DAP stock solution may be contaminated or degraded. |
| Action: Prepare a fresh stock solution of DAP from a reliable source. Ensure proper storage conditions as recommended by the manufacturer. | |
| Off-target effects: | At certain concentrations, DAP can inhibit other cellular processes, such as DNA synthesis.[9] |
| Action: If the observed cytotoxicity is not the intended outcome, lower the DAP concentration and/or reduce the incubation time. Consider using a more specific derivative of DAP if available. |
Issue 2: No observable effect of DAP at concentrations reported in the literature.
| Possible Cause | Suggested Solution |
| Cell line resistance: | The cell line being used may be resistant to the effects of DAP. Resistance can be mediated by the loss of adenine phosphoribosyltransferase (APRT) function.[7] |
| Action: Verify the expression and activity of relevant enzymes (e.g., APRT) in your cell line. Consider testing a different cell line known to be sensitive to DAP. | |
| Incorrect experimental conditions: | The incubation time may be too short for the desired effect to manifest. |
| Action: Increase the incubation time and perform a time-course experiment to determine the optimal duration of treatment. | |
| Sub-optimal assay sensitivity: | The assay used to measure the effect may not be sensitive enough. |
| Action: Use a more sensitive assay to detect the desired endpoint. For example, if measuring protein expression, consider using Western blotting or a highly sensitive ELISA. |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to guide your experimental design.
Table 1: Reported Effective Concentrations of 2,6-Diaminopurine and its Derivatives in Cell-Based Assays
| Compound | Cell Line/System | Application | Effective Concentration | Reference |
| 2,6-Diaminopurine | Patient-derived nasal epithelial cells (W1282X mutation) | CFTR function rescue | 100 µM | [6] |
| 2,6-Diaminopurine | Vicia faba roots | Inhibition of cell division and DNA synthesis | 96 µM | [9] |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | HepG2 cells | Cytotoxicity assessment | No significant cytotoxicity up to 50 µM | [3] |
| DAP Derivative (Compound 6i) | Huh7 cells | Antiviral (Dengue, Zika, West Nile) | IC50 = 0.5–5.3 μM | [1] |
| DAP Derivative (Compound 6i) | Calu-3 cells | Antiviral (SARS-CoV-2) | IC50 = 0.5 µM | [1] |
Table 2: Cytotoxicity Data for 2,6-Diaminopurine and its Derivatives
| Compound | Cell Line | Assay | Result | Reference |
| (-)-β-D-dioxolane guanine (DXG) | CEM and peripheral blood mononuclear cells | Not specified | Little to no cytotoxicity at concentrations tested | [2] |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | HepG2 cells | Cell growth | No effect on cell growth up to 50 µM | [3] |
| 2,6-Diaminopurine | Not specified | General | Low-toxicity | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal DAP Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the optimal concentration of DAP for a specific cell-based assay.
-
Cell Seeding:
-
Preparation of DAP Serial Dilutions:
-
Prepare a high-concentration stock solution of DAP in a suitable solvent (e.g., DMSO or sterile water).
-
Perform a serial dilution of the DAP stock solution in your cell culture medium to create a range of concentrations. A common approach is to use a 2-fold or 3-fold dilution series.[10]
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of DAP.
-
Include appropriate controls: a "no treatment" control (cells with medium only) and a "vehicle" control (cells with medium containing the same concentration of the solvent used to dissolve DAP).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the biological response.
-
-
Assay Performance:
-
At the end of the incubation period, perform your specific cell-based assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, protein levels).
-
-
Data Analysis:
-
Plot the assay results against the corresponding DAP concentrations to generate a dose-response curve.
-
From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
-
Protocol 2: Assessing DAP-Induced Cytotoxicity using an LDH Assay
This protocol describes how to measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[12][13]
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1.
-
Include additional controls: a "maximum LDH release" control, where cells are treated with a lysis buffer to induce 100% cell death.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
LDH Assay:
-
Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture that measures the enzymatic activity of LDH.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence of the reaction product.
-
Calculate the percentage of cytotoxicity for each DAP concentration by comparing the LDH release in treated wells to the "no treatment" and "maximum LDH release" controls.
-
Visualizations
Caption: Signaling pathway of DAP in correcting UGA nonsense mutations.
Caption: Experimental workflow for optimizing DAP concentration.
Caption: Logical troubleshooting guide for DAP optimization.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 8. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYTOLOGICAL STUDIES ON THE ANTIMETABOLITE ACTION OF 2,6-DIAMINOPURINE IN VICIA FABA ROOTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. biocompare.com [biocompare.com]
- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,6-Diaminopurine (DAP) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-diaminopurine (DAP) solutions for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of 2,6-diaminopurine?
A1: To prepare a stock solution, use a high-purity grade of DAP powder.[1] Select an appropriate solvent based on your experimental needs; a common choice for biological experiments is a phosphate buffer (e.g., pH 7.4).[1] To aid dissolution, especially if solubility is a concern, you can gently heat the solution to 37°C and use an ultrasonic bath.
Q2: What are the recommended storage conditions for long-term stability?
A2: For optimal long-term stability, stock solutions should be stored frozen. General guidelines suggest that solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For solid DAP, store in a dark place under an inert atmosphere at room temperature.[2][3]
Q3: Is 2,6-diaminopurine sensitive to light?
A3: Yes, DAP solutions are sensitive to ultraviolet (UV) radiation. Studies have shown that DAP is significantly photostable, but some degradation does occur upon UV exposure.[1][4] One study found that continuous UV-B irradiation for 120 minutes resulted in a 16.4% degradation of DAP, while UV-C irradiation caused an 11.6% degradation over the same period.[5] However, another study using 287 nm excitation at pH 7.4 reported only a 2% degradation.[1] Therefore, it is crucial to protect DAP solutions from light, especially from high-energy UV sources, by using amber vials or wrapping containers in foil.
Q4: How does pH affect the stability of DAP solutions?
Q5: How can I determine if my DAP solution has degraded?
A5: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.[1][5] A fresh DAP solution should show a single, sharp peak in the HPLC chromatogram. The appearance of additional peaks may indicate the presence of degradation products. With UV-Vis spectrophotometry, a change in the molar absorption spectrum, such as a shift in the absorption maximum or a decrease in absorbance, can also suggest degradation.[1]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of 2,6-diaminopurine solutions.
Table 1: Recommended Storage Conditions for DAP Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short- to medium-term storage. |
| Room Temperature | Not recommended for solutions | Solid powder should be kept in a dark place under an inert atmosphere.[2][3] |
Table 2: Photodegradation of DAP Under UV Irradiation
| UV Wavelength Range | Irradiation Time | Degradation (%) | pH | Reference |
|---|---|---|---|---|
| UV-C | 120 minutes | 11.6% | Not specified | [5] |
| UV-B | 120 minutes | 16.4% | Not specified | [5] |
| 287 nm | Not specified | 2.0% | 7.4 |[1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered DAP Stock Solution
-
Materials: 2,6-diaminopurine (≥98% purity), monopotassium phosphate, dipotassium phosphate, sodium hydroxide (0.1 M), ultrapure water.[1]
-
Buffer Preparation: Prepare a 16 mM phosphate buffer by dissolving the appropriate amounts of monopotassium and dipotassium phosphate salts in ultrapure water. Adjust the pH to 7.4 using the 0.1 M sodium hydroxide solution.[1]
-
Dissolution: Weigh the desired amount of DAP powder and dissolve it in the prepared phosphate buffer to the target concentration.
-
Solubilization (if needed): If DAP does not dissolve readily, gently warm the solution to 37°C and place it in an ultrasonic bath for a short period.
-
Sterilization: If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the solution into sterile, light-protected (e.g., amber) microcentrifuge tubes in single-use volumes. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessing DAP Solution Stability with HPLC
-
Objective: To detect degradation products in a DAP solution over time.
-
Instrumentation: An HPLC system (e.g., UPLC) with a UV detector and a suitable column (e.g., C18 column).[5]
-
Method:
-
Prepare a mobile phase appropriate for purine separation (consult analytical chemistry literature for specific methods).
-
Establish a baseline by running a sample of the freshly prepared DAP solution ("time zero" sample). Record the chromatogram, noting the retention time and peak area of the main DAP peak.
-
Store the DAP solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light).
-
At specified time intervals (e.g., 1 day, 1 week, 1 month), inject an aliquot of the stored solution into the HPLC system.
-
-
Analysis: Compare the chromatograms from each time point to the "time zero" sample. The appearance of new peaks or a significant decrease in the area of the primary DAP peak indicates degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | DAP solution may have degraded due to improper storage. | Prepare a fresh solution from solid DAP. Verify storage conditions (temperature, light protection, use of aliquots) for all solutions. |
| DAP solution was subjected to multiple freeze-thaw cycles. | Discard the current stock solution. When preparing a new stock, aliquot it into single-use volumes to avoid repeated freezing and thawing. | |
| Precipitate observed in the solution after thawing. | Poor solubility or solution instability at the stored concentration/pH. | Try warming the solution to 37°C and sonicating to redissolve. If the issue persists, consider preparing a more dilute stock solution or adjusting the buffer pH. |
| Discoloration or change in solution appearance. | Likely chemical degradation or contamination. | Do not use the solution. Discard it and prepare a fresh stock following the recommended protocols. |
Visual Guides and Workflows
Caption: Workflow for preparing and storing stable 2,6-diaminopurine solutions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]
- 3. 2,6-Diaminopurine | 1904-98-9 [chemicalbook.com]
- 4. Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Diaminopurine (Z) Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low incorporation efficiency of 2,6-diaminopurine (Z) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine (Z), and why is it used in oligonucleotides?
A1: 2,6-diaminopurine (Z), also known as 2-aminoadenine, is an analogue of adenine (A). A key feature of Z is its ability to form three hydrogen bonds with thymine (T) or uracil (U), in contrast to the two hydrogen bonds formed between adenine and thymine/uracil. This increased hydrogen bonding enhances the thermal stability of nucleic acid duplexes, which can be advantageous for various research and therapeutic applications.
Q2: What are the primary challenges encountered when incorporating 2,6-diaminopurine into oligonucleotides?
A2: The main difficulties arise from the two exocyclic amino groups of the 2,6-diaminopurine base, which have different reactivities. This complicates the selection of appropriate protecting groups and can lead to inefficient deprotection, ultimately resulting in low yields of the desired full-length oligonucleotide.[1] Another significant challenge is the potential for side reactions, such as the formation of N(2)-acetyl-2,6-diaminopurine during the capping step.[2][3][4]
Q3: Are there alternative strategies to the traditional phosphoramidite approach for incorporating 2,6-diaminopurine?
A3: Yes, a postsynthetic strategy has been developed that avoids the need for protecting groups on the 2,6-diaminopurine base. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite during synthesis. The 2-fluoro group is subsequently displaced by ammonia during the standard deprotection step to yield the desired 2,6-diaminopurine-containing oligonucleotide.[1] This approach can simplify the synthesis process and circumvent many of the issues associated with protecting groups.
Troubleshooting Guide for Low Incorporation Efficiency
This guide addresses common issues leading to low incorporation efficiency of 2,6-diaminopurine and provides systematic solutions.
Issue 1: Sub-optimal Coupling of Z-Phosphoramidite
Low coupling efficiency is a primary contributor to reduced yield of the full-length product. The following sections detail potential causes and solutions.
Modified phosphoramidites, including those for 2,6-diaminopurine, often exhibit slower coupling kinetics compared to standard A, C, G, and T phosphoramidites.
Recommendation:
-
Increase the coupling time for the 2,6-diaminopurine phosphoramidite. A general recommendation for modified phosphoramidites is to double the standard coupling time.
-
Refer to the manufacturer's recommendations for the specific Z-phosphoramidite you are using, as optimal times can vary based on the protecting groups.
| Protecting Group | Key Considerations |
| Benzoyl (Bz) | A standard protecting group, but can be difficult to remove from the N2 position of 2,6-diaminopurine, potentially leading to incomplete deprotection. |
| Isobutyryl (iBu) | Generally more labile than benzoyl, which can facilitate deprotection. However, its stability during synthesis should be considered. |
| Dimethylformamidine (dmf) | A labile protecting group that can be removed under mild conditions, but may be less stable during the synthesis cycles. |
Recommendation:
-
If you are experiencing low coupling efficiency, consider switching to a Z-phosphoramidite with a different protecting group.
-
Ensure that the deprotection conditions are optimized for the specific protecting group used.
The quality of all reagents and the synthesis environment are crucial for achieving high coupling efficiencies.
Recommendations:
-
Anhydrous Conditions: Ensure all solvents, particularly acetonitrile, are strictly anhydrous. Use fresh, high-quality reagents.
-
Activator: Use a freshly prepared and appropriate activator solution.
-
Phosphoramidite Solution: Prepare the 2,6-diaminopurine phosphoramidite solution immediately before use and do not store it for extended periods.
Experimental Protocols and Data Presentation
This section provides detailed experimental protocols for the analysis of 2,6-diaminopurine incorporation and presents data in a structured format.
Protocol 1: RP-HPLC Analysis of Crude Oligonucleotides Containing 2,6-Diaminopurine
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of synthetic oligonucleotides.
Methodology:
-
Sample Preparation: After synthesis and deprotection, lyophilize the crude oligonucleotide. Reconstitute the sample in a suitable aqueous buffer (e.g., 100 mM triethylammonium acetate [TEAA], pH 7.0).
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The main peak corresponds to the full-length oligonucleotide.
-
Shorter, earlier-eluting peaks typically represent failure sequences (n-1, n-2, etc.).
-
Broader or later-eluting peaks may indicate incompletely deprotected species or other modifications.
-
Troubleshooting HPLC Results:
| Observation | Potential Cause | Recommended Action |
| Multiple early-eluting peaks | Low coupling efficiency of one or more phosphoramidites. | If the pattern suggests a specific failed coupling (e.g., a significant n-1 peak corresponding to the position of Z), focus on optimizing the coupling conditions for the Z-phosphoramidite. |
| A significant peak close to the main product peak | Incomplete removal of a protecting group or a side reaction. | Analyze the peak by mass spectrometry to identify the modification. Adjust deprotection conditions accordingly. |
| Broad main peak | Co-elution of multiple species or on-column degradation. | Optimize the HPLC gradient and consider using a different column. Ensure the mobile phase is fresh. |
Protocol 2: Mass Spectrometry Analysis of Oligonucleotides Containing 2,6-Diaminopurine
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized oligonucleotide and identifying any impurities.
Methodology:
-
Sample Preparation: The oligonucleotide sample should be desalted prior to MS analysis. This can be achieved by ethanol precipitation, size-exclusion chromatography, or using a desalting cartridge.
-
Mass Spectrometry: Electrospray ionization (ESI) is a commonly used technique for oligonucleotide analysis.
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weight of the oligonucleotide.
-
Compare the observed molecular weight to the calculated theoretical mass.
-
Look for masses corresponding to potential side products.
-
Common Adducts and Side Products in Z-Oligonucleotide Synthesis:
| Species | Mass Difference from Expected Product | Potential Cause |
| N(2)-acetyl-2,6-diaminopurine | +42 Da | Acetylation of the N2-amino group of Z during the capping step. |
| Incomplete Deprotection (Benzoyl) | +104 Da | Residual benzoyl protecting group on the Z base. |
| Incomplete Deprotection (Isobutyryl) | +70 Da | Residual isobutyryl protecting group on the Z base. |
| Depurination | Variable | Loss of a purine base (A, G, or Z) during synthesis or deprotection. |
Visualizations
Diagram 1: Standard Oligonucleotide Synthesis Cycle with 2,6-Diaminopurine
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Diagram 2: Troubleshooting Workflow for Low Z-Incorporation
Caption: A decision tree for troubleshooting low incorporation of 2,6-diaminopurine.
Diagram 3: Potential Side Reaction - N(2)-Acetylation of 2,6-Diaminopurine
Caption: Formation of an N(2)-acetyl adduct on the 2,6-diaminopurine base.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 2,6-Diaminopurine (DAP) in Cellular Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (DAP). The focus is on understanding and mitigating potential off-target effects to ensure the accurate interpretation of experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with DAP.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing significant cell death in my cultures treated with DAP, even at concentrations reported to have low toxicity. What could be the cause?
Answer:
Several factors can contribute to unexpected cytotoxicity with DAP. Consider the following troubleshooting steps:
-
Concentration and Exposure Time: The "low toxicity" of DAP is often reported in the context of specific concentrations and durations required for UGA nonsense mutation readthrough.[1] Higher concentrations or prolonged exposure, similar to its historical use as an anti-leukemia agent, can lead to cytotoxicity.[2]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of DAP for your specific cell line and experimental window. Start with a broad range of concentrations and use a sensitive cytotoxicity assay (e.g., MTT or Adenylate Kinase release assay) to determine the IC50.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to DAP due to differences in metabolism and proliferation rates.
-
Recommendation: If possible, test DAP on a non-cancerous or slower-proliferating cell line as a control to assess baseline cytotoxicity.
-
-
Metabolic Conversion: DAP can be metabolized into DAP-riboside triphosphate, which can lead to a decrease in cellular ATP levels and contribute to toxicity.[2]
-
Recommendation: Monitor cellular ATP levels in parallel with your primary endpoint to assess metabolic stress.
-
Issue 2: Discrepancies in On-Target (UGA Readthrough) Efficacy
Question: I am not observing the expected level of UGA nonsense codon readthrough in my reporter assay. What are the potential reasons?
Answer:
Suboptimal UGA readthrough can be due to several experimental variables:
-
Reporter System: The efficiency of UGA readthrough can be influenced by the sequence context of the nonsense codon in the reporter construct.
-
Recommendation: Ensure your reporter construct has been validated for nonsense suppression assays. Consider using a dual-luciferase reporter system for more accurate normalization of results.[3]
-
-
DAP Concentration: The dose-response for UGA readthrough can be narrow. Concentrations that are too low will be ineffective, while excessively high concentrations may induce off-target effects that interfere with protein synthesis.
-
Recommendation: Titrate DAP across a range of concentrations to find the optimal window for readthrough in your specific assay.
-
-
FTSJ1 Activity: The primary on-target mechanism of DAP is the inhibition of the FTSJ1 methyltransferase.[1][4]
-
Recommendation: If you suspect issues with the target pathway, you can assess FTSJ1 expression levels in your cell line. In more advanced troubleshooting, an in vitro methylation assay can be used to confirm the inhibitory activity of your DAP stock.
-
Issue 3: Altered Gene Expression Profiles Unrelated to the Target Gene
Question: My RNA-seq or qPCR data shows significant changes in the expression of genes that are not my target of interest after DAP treatment. Why is this happening?
Answer:
This is a known off-target effect of DAP. Here's a breakdown of the likely cause and how to address it:
-
Incorporation into DNA and Transcriptional Inhibition: DAP can be incorporated into cellular DNA. When RNA polymerase II encounters a DAP molecule in the DNA template, it can cause transcriptional stalling and inhibition.[5] This can lead to a global downregulation of transcription.
-
Recommendation:
-
Use the lowest effective concentration of DAP for the shortest possible duration to minimize its incorporation into newly synthesized DNA.
-
If performing transcriptomic analysis, consider shorter treatment times and be aware of this potential confounding factor when interpreting your data.
-
For critical experiments, you can use specialized techniques to quantify DAP incorporation into DNA.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of 2,6-diaminopurine?
A1: The primary on-target mechanism of DAP for correcting nonsense mutations is the inhibition of the FTSJ1 tRNA methyltransferase.[1][4] This enzyme is responsible for the 2'-O-methylation of the wobble cytosine in tRNA-Trp. Inhibition of FTSJ1 leads to a hypomethylated tRNA-Trp, which can then misread the UGA stop codon as a tryptophan codon, allowing for the readthrough of the premature stop codon and synthesis of a full-length protein.
Q2: What are the main off-target effects of 2,6-diaminopurine?
A2: The main off-target effects of DAP include:
-
Incorporation into DNA and RNA: DAP can be metabolized and incorporated into nucleic acids in place of adenine.[5]
-
Transcriptional Inhibition: Incorporation of DAP into DNA can impede the progression of RNA polymerase II, leading to transcriptional inhibition.[5]
-
Cell Cycle Arrest: At higher concentrations, DAP can induce a G2/M phase cell cycle arrest.[2]
-
Metabolic Perturbation: The conversion of DAP to its triphosphate form can deplete cellular ATP pools.[2]
Q3: Is 2,6-diaminopurine mutagenic?
A3: Current evidence suggests that while DAP incorporation can inhibit transcription, it is not significantly mutagenic during this process.[5] However, its impact on DNA replication fidelity has been less studied in mammalian cells.
Q4: How can I minimize the off-target effects of DAP in my experiments?
A4: To minimize off-target effects:
-
Optimize Concentration and Duration: Use the lowest concentration of DAP and the shortest exposure time that is effective for your on-target effect.
-
Perform Dose-Response Studies: Always determine the optimal concentration for your specific cell line and assay.
-
Use Appropriate Controls: Include untreated and vehicle-treated controls in all experiments.
-
Monitor for Off-Target Phenotypes: When possible, concurrently assess cytotoxicity, cell cycle distribution, and global transcription levels.
Q5: Are there any known off-target interactions of DAP with other enzymes, such as kinases?
A5: While some derivatives of 2,6-diaminopurine have been investigated as kinase inhibitors, a comprehensive kinase inhibitor profile for DAP itself is not widely available.[6] Given its structural similarity to adenine, it is plausible that DAP could interact with other ATP-binding proteins at high concentrations.
Quantitative Data Summary
The following tables summarize available quantitative data related to the on- and off-target effects of 2,6-diaminopurine. Note that direct comparative data under identical experimental conditions is often limited.
Table 1: On-Target (UGA Readthrough) vs. Off-Target (Cytotoxicity) Effects of DAP
| Cell Line | Assay | On-Target EC50 (UGA Readthrough) | Off-Target IC50 (Cytotoxicity) | Reference |
| HEK293T | Luciferase Reporter | ~10-20 µM | >100 µM | [4] |
| Calu-6 | p53 Restoration | Effective at 25-50 µM | Not significantly toxic at 100 µM | [4] |
| L1210 | Colony Formation | - | ~1 µM | [2] |
Table 2: Transcriptional Inhibition by DAP Incorporation
| Cell Line | RNA Polymerase | Relative Bypass Efficiency of DAP | Reference |
| HEK293T | Human RNA Pol II | ~18.6% | [5] |
| HeLa | Human RNA Pol II | ~8.1% | [5] |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for UGA Nonsense Suppression
This protocol is adapted from established methods for measuring premature termination codon readthrough.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a UGA premature stop codon and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
DAP Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a range of DAP concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a positive control such as G418.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize the results to the vehicle control.
Protocol 2: MTT Assay for Cytotoxicity
This protocol provides a method to assess cell viability based on mitochondrial activity.[4][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
DAP Treatment: Treat cells with a serial dilution of DAP for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the steps for analyzing cell cycle distribution using flow cytometry.[10][11][12][13]
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with DAP at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: On-target and off-target pathways of 2,6-diaminopurine.
Caption: Recommended experimental workflow for DAP studies.
Caption: Troubleshooting logic for common issues with DAP.
References
- 1. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylate kinase (AK) release assay [bio-protocol.org]
- 3. Optimized approach for the identification of highly efficient correctors of nonsense mutations in human diseases | PLOS One [journals.plos.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. ToxiLight® with Plates | Lonza [bioscience.lonza.com]
- 6. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: Synthesis of 2,6-Diaminopurine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-diaminopurine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of 2,6-diaminopurine derivatives?
A1: Low yields in the synthesis of 2,6-diaminopurine (DAP) derivatives are frequently attributed to several factors:
-
Challenges with Protecting Groups: The two amino groups on the purine ring have different reactivities, making selective protection and subsequent deprotection difficult. Incomplete reactions or side reactions during these steps can significantly lower the overall yield.[1][2]
-
Inefficient Deprotection: The removal of protecting groups can be inefficient, leading to a mixture of partially deprotected and fully deprotected products, complicating purification and reducing the yield of the desired compound.[1]
-
Purification Difficulties: The polarity of DAP derivatives and the presence of closely related impurities can make purification by chromatography challenging, resulting in product loss.[1]
-
Side Reactions: Undesired side reactions, such as alkylation at multiple positions (N7 and N9) or the formation of byproducts during coupling reactions, can consume starting materials and reduce the yield of the target molecule.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, catalyst, and base selection are critical and, if not optimized, can lead to poor conversion rates and increased impurity formation.
Q2: Are there synthetic strategies that avoid the use of protecting groups for the amino functionalities?
A2: Yes, a notable strategy involves the use of a 2-fluoro-6-amino-adenosine precursor. The strongly electronegative fluorine atom at the 2-position deactivates the 6-amino group, obviating the need for a protecting group. The fluorine can then be displaced by ammonia or an amine in a subsequent step to yield the 2,6-diaminopurine derivative. This postsynthetic approach simplifies the overall process and can improve yields by reducing the number of synthetic steps.[1][2]
Q3: How can I improve the regioselectivity of N9-alkylation over N7-alkylation?
A3: Achieving high regioselectivity for N9-alkylation is a common challenge. Here are some strategies to favor the N9 isomer:
-
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the less hindered N9 position.[3] For example, using a 6-(heteroaryl)purine with a specific conformation can effectively shield the N7 position.[3]
-
Reaction Conditions: The choice of base and solvent can significantly influence the N9/N7 ratio. For instance, using sodium hydride in DMF is a common condition for alkylation, but the specific substrate may require optimization.[3]
-
Thermodynamic vs. Kinetic Control: In some cases, reaction conditions can be tuned to favor the thermodynamically more stable N9 isomer. For example, silylation of the purine followed by alkylation can lead to the N9 isomer under thermodynamic control.[4]
Q4: What are the key considerations for optimizing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions for synthesizing 2,6-diaminopurine derivatives?
A4: For Suzuki-Miyaura and Buchwald-Hartwig reactions, which are essential for creating C-C and C-N bonds, respectively, consider the following:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands often improve reaction efficiency and scope.[5][6][7]
-
Base Selection: The strength and nature of the base (e.g., potassium carbonate, sodium tert-butoxide) can significantly impact the reaction rate and yield.
-
Solvent Choice: The solvent must be appropriate for the reactants and catalyst system. Anhydrous and deoxygenated solvents are often necessary to prevent catalyst deactivation.
-
Reaction Temperature: Optimization of the reaction temperature is critical to ensure a reasonable reaction rate without promoting decomposition of reactants or products. Microwave irradiation has been shown to accelerate these couplings.
-
Minimizing Side Products: In Suzuki-Miyaura couplings, homo-coupling of the boronic acid can be a significant side reaction. Careful control of reaction conditions, particularly oxygen levels, can minimize this.[8]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | Inactive catalyst, suboptimal temperature, insufficient reaction time, poor quality of reagents or solvents. | - Verify the activity of the palladium catalyst. - Optimize the reaction temperature and time based on literature procedures or systematic screening. - Use freshly distilled/dried solvents and high-purity reagents. |
| Multiple spots on TLC/LC-MS indicating a complex mixture | Lack of regioselectivity (e.g., N7/N9 alkylation), side reactions, or decomposition. | - Re-evaluate the reaction conditions to improve regioselectivity (see FAQ A3). - Consider alternative synthetic routes that offer better control. - Lower the reaction temperature to minimize decomposition. |
| Product loss during workup or purification | Product is partially soluble in the aqueous phase during extraction, or it is difficult to separate from byproducts on the column. | - Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. - Use a different solvent system for extraction. - Explore alternative purification techniques such as preparative HPLC or crystallization. |
| Low yield after deprotection step | Incomplete deprotection, or degradation of the product under deprotection conditions. | - Increase the reaction time or temperature for the deprotection step. - Use a different deprotection agent that is more effective or milder. - Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to harsh conditions. |
Impure Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of starting materials | Incomplete reaction. | - Increase reaction time, temperature, or the equivalents of a key reagent. - Check the purity and reactivity of all starting materials. |
| Contamination with N7-alkylated isomer | Poor regioselectivity in the alkylation step. | - Modify the substrate to introduce steric hindrance at the N7 position. - Screen different bases and solvents to optimize the N9/N7 ratio. |
| Residual palladium catalyst in the final product | Inefficient removal during workup and purification. | - Employ a palladium scavenger resin. - Perform additional aqueous washes with a chelating agent (e.g., EDTA). - Recrystallize the final product. |
| Formation of N(2)-acetyl-2,6-diaminopurine impurity | This can occur during oligonucleotide synthesis when using an acetyl capping step with a protected guanine, leading to a side reaction.[4][9] | - If synthesizing oligonucleotides, consider alternative capping agents or purification methods to remove this specific impurity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 2,6-diaminopurine derivative with a boronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated 2,6-diaminopurine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for N9-Alkylation
This protocol outlines a general method for the N9-alkylation of a 2,6-diaminopurine derivative.
-
Deprotonation: To a solution of the 2,6-diaminopurine derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C, add a strong base (e.g., NaH, 1.1 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quenching and Workup: Carefully quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: A generalized workflow for the multi-step synthesis of 2,6-diaminopurine derivatives.
Caption: A decision tree for troubleshooting low yields in synthesis reactions.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Postsynthetic Modification of Oligonucleotides with 2,6-Diaminopurine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the postsynthetic modification of oligonucleotides with 2,6-diaminopurine (DAP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and modification of DAP-containing oligonucleotides.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| DAP-001 | Low yield of full-length oligonucleotide after synthesis. | - Inefficient coupling of phosphoramidites. - Degradation of the oligonucleotide during synthesis or deprotection. - Suboptimal deprotection conditions. | - Ensure all reagents, especially the phosphoramidites and activator, are fresh and anhydrous. Use molecular sieves to dry solvents if necessary.[1] - For sensitive modifications, consider using milder deprotection conditions (e.g., room temperature for a longer duration). - Verify the efficiency of each coupling step via trityl cation monitoring.[2] |
| DAP-002 | Incomplete conversion of 2-fluoro-6-aminopurine to DAP. | - Insufficient reaction time or temperature during ammonia treatment. - For RNA containing the 2-fluoro precursor, standard ammonia treatment at room temperature may only deprotect the 2'-silyl group without fluorine substitution.[3][4] | - For most DNA and modified oligonucleotides (2'-OMe, 2'-F, LNA), use aqueous ammonia at 60-65°C for at least 5 hours.[3][4] - For ribo-oligonucleotides, a two-step deprotection is necessary: first, treat with ammonia at 65°C for 5 hours to convert to DAP, followed by a separate step for 2'-silyl deprotection (e.g., with triethylamine trihydrofluoride).[3] |
| DAP-003 | Presence of an impurity with a mass of +41 amu. | - Acetylation of the N2-position of a guanine base to form N2-acetyl-2,6-diaminopurine, particularly during the capping step in phosphorothioate synthesis.[5] | - If using acetic anhydride for capping, ensure complete subsequent deprotection, which may require extended deprotection times. - Consider alternative, non-acetylating capping reagents if this impurity is persistent. |
| DAP-004 | Observation of G-to-A substitutions in the final sequence. | - A side reaction during synthesis can convert a guanine base into 2,6-diaminopurine, which is then read as adenine by sequencing methods. | - Optimize capping and deprotection steps to minimize side reactions on guanine bases. - Use high-purity reagents to avoid contaminants that may promote such side reactions. |
| DAP-005 | Degradation of RNA oligonucleotides during deprotection. | - Prolonged exposure to harsh basic conditions (e.g., ammonia at high temperatures) can lead to hydrolysis of the RNA backbone.[3] | - For RNA containing the 2-fluoro-6-aminopurine precursor for DAP modification, carefully follow the recommended two-step deprotection protocol to avoid RNA degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in directly incorporating 2,6-diaminopurine (DAP) into oligonucleotides using phosphoramidite chemistry?
A1: The primary challenges stem from the two amino groups on the purine ring, which have different reactivities. This complicates the selection of appropriate protecting groups and often leads to difficult protection and deprotection steps. Consequently, the synthesis of protected DAP phosphoramidites often results in low yields, and the subsequent deprotection can be inefficient.[3][4]
Q2: What is the postsynthetic modification strategy using a 2-fluoro-6-aminopurine precursor, and what are its advantages?
A2: This strategy involves incorporating a 2-fluoro-6-amino-adenosine phosphoramidite into the oligonucleotide during standard solid-phase synthesis. The fluorine atom at the 2-position is a good leaving group that can be subsequently displaced by an amino group (from aqueous ammonia) to form DAP. The main advantage is that the 2-fluoro-6-aminopurine monomer does not require a protecting group on its 6-amino group, which simplifies the synthesis and avoids the problematic deprotection steps associated with traditional DAP phosphoramidites. This leads to a more efficient and straightforward synthesis of DAP-modified oligonucleotides.[3][4][6]
Q3: How does the incorporation of 2,6-diaminopurine affect the stability of an oligonucleotide duplex?
A3: 2,6-diaminopurine forms three hydrogen bonds with thymine (in DNA) or uridine (in RNA), in contrast to the two hydrogen bonds formed between adenine and thymine/uridine. This additional hydrogen bond significantly increases the thermal stability of the duplex. The melting temperature (Tm) can increase by approximately 1-3°C for each DAP substitution, depending on the sequence context.[3][7]
Q4: Can the 2-fluoro-6-aminopurine precursor be used for conjugating other molecules to the oligonucleotide?
A4: Yes. The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution by various primary amines. This allows for the postsynthetic conjugation of a wide range of molecules, such as lipids, fluorophores, or other ligands containing a primary amine, to a specific site within the oligonucleotide.[3][4]
Q5: Are there any specific considerations for the purification and analysis of DAP-modified oligonucleotides?
A5: Standard purification techniques such as HPLC and PAGE can be used for DAP-modified oligonucleotides. For analysis, LC-MS is a powerful tool to confirm the correct mass of the modified oligonucleotide and to identify any potential impurities.[8][9] It is important to have accurate mass calculations to distinguish the desired product from potential side products, such as acetylated impurities.
Quantitative Data Summary
The incorporation of 2,6-diaminopurine in place of adenine generally leads to a significant increase in the thermal stability of oligonucleotide duplexes.
| Modification | Effect on Melting Temperature (Tm) per Substitution | Reference |
| 2,6-Diaminopurine (DAP) | +1 to 3 °C | [3][7] |
| 2'-O-Methyl (2'-OMe) | Increased Stability | [10] |
| Phosphorothioate | Slightly Decreased Stability | [7] |
Note: The exact Tm increase is sequence-dependent.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-aminopurine Phosphoramidites
This protocol outlines the general steps for the synthesis of 2'-deoxy, 2'-F, and 2'-OMe analogues of 2-fluoro-6-aminopurine phosphoramidites.
-
Diazotization of Diaminopurine Nucleosides: Start with the corresponding 2,6-diaminopurine nucleoside. Perform a diazotization reaction in the presence of 70% HF-pyridine and tert-butyl nitrite to selectively convert the 2-amino group to a fluoro group.[3]
-
5'-OH Protection: Protect the 5'-hydroxyl group with 4,4'-dimethoxytriphenylmethyl chloride (DMTrCl) to yield the 5'-O-DMTr-2-fluoro-6-aminopurine nucleoside.[4]
-
Phosphitylation: React the 5'-O-DMTr protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., DIPEA) to afford the desired phosphoramidite.[3][4]
Protocol 2: Post-synthetic Conversion of 2-Fluoro-6-aminopurine to 2,6-Diaminopurine
This protocol describes the on-support conversion of the incorporated 2-fluoro-6-aminopurine to DAP.
-
Oligonucleotide Synthesis: Synthesize the oligonucleotide on a solid support using standard phosphoramidite chemistry, incorporating the 2-fluoro-6-aminopurine phosphoramidite at the desired positions.[11][12][13]
-
Cleavage and Deprotection: After synthesis, treat the solid support with concentrated aqueous ammonia (NH4OH) at 60-65°C for 5 hours. This single step simultaneously cleaves the oligonucleotide from the support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine.[3][4]
-
Special Case for RNA: For oligonucleotides containing ribose sugars with 2'-silyl protecting groups, a two-step deprotection is required: a. Treat the support-bound oligonucleotide with concentrated aqueous ammonia at 65°C for 5 hours to convert the 2-fluoro-6-aminopurine to DAP and remove other base/phosphate protecting groups. b. After removal of ammonia, treat the oligonucleotide with a fluoride source (e.g., triethylamine trihydrofluoride) to remove the 2'-silyl protecting groups.[3]
-
Purification: Purify the resulting DAP-modified oligonucleotide using standard techniques such as HPLC or PAGE.
Visualizations
Caption: Workflow for Postsynthetic DAP Modification.
Caption: Troubleshooting Logic for DAP Oligo Synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. microsynth.ch [microsynth.ch]
- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification [biosyn.com]
- 7. 2-6-diaminopurine Oligo Modifications from Gene Link [genelink.com]
- 8. anacura.com [anacura.com]
- 9. pragolab.cz [pragolab.cz]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. atdbio.com [atdbio.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
"degradation pathways of 2,6-diaminopurine under experimental conditions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 2,6-diaminopurine (DAP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of 2,6-diaminopurine and its derivatives.
Issue 1: Unexpected or Unidentified Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation: DAP can oxidize, especially at positive potentials, leading to various degradation products.[1] | - Control for Oxidation: De-gas solvents and use antioxidants if compatible with your experimental setup. Prepare samples fresh and store them at low temperatures. - Peak Identification: Compare retention times with known standards of potential degradation products such as 2,6-diamino-8-hydroxypurine, 5-hydroxyhydantoin-5-carboxamide, and 1-carbohydroxy-2,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo[2][2]octane (BCA).[1][3] - Mass Spectrometry: Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks for identification. |
| Enzymatic Degradation (in biological samples): If working with cell lysates or biological fluids, endogenous enzymes may be degrading DAP or its nucleoside forms. | - Enzyme Inhibition: Add a broad-spectrum enzyme inhibitor cocktail to your sample preparation buffers. For suspected adenosine deaminase activity on DAP nucleosides, consider specific inhibitors. - Heat Inactivation: Heat the biological sample (e.g., 95°C for 5-10 minutes) to denature enzymes before analysis, if this does not compromise the analyte. |
| pH-Mediated Hydrolysis: Although data is limited for DAP, purine rings can be susceptible to hydrolysis under strongly acidic or alkaline conditions. | - Maintain Neutral pH: Ensure all buffers and solutions are maintained at a neutral pH unless the experimental design requires otherwise. - pH Stability Study: If extreme pH is necessary, perform a time-course stability study at that pH to identify and quantify degradation products. |
| Photodegradation: Exposure to UV light can cause degradation of DAP.[3] | - Minimize Light Exposure: Protect samples from light by using amber vials and minimizing exposure to ambient light during sample preparation and storage. |
Issue 2: Inconsistent Quantification or Low Recovery of DAP
| Potential Cause | Troubleshooting Steps |
| Adsorption to Surfaces: Purines can adsorb to plastic and glass surfaces. | - Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and HPLC vials. - Pre-treatment of Vials: Silanize glassware to reduce active sites for adsorption. |
| Incomplete Extraction from Biological Matrix: DAP may be difficult to extract from complex matrices like plasma or cell pellets. | - Optimize Deproteinization: Test different protein precipitation agents (e.g., perchloric acid, acetonitrile, methanol) and their concentrations to ensure complete protein removal and release of DAP.[2] - Sonication: Use probe sonication to disrupt cells and aid in the release of intracellular DAP.[2] |
| Sample Degradation During Storage: DAP may degrade over time, even when frozen. | - Flash Freeze and Store at -80°C: For long-term storage, flash freeze samples in liquid nitrogen and store them at -80°C.[2] - Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic degradation pathways for 2,6-diaminopurine and its nucleosides?
A1: The primary enzymatic degradation pathways depend on whether DAP is in its free base form or as a nucleoside:
-
2,6-Diaminopurine (Free Base): Can be oxidized by xanthine oxidase to form 2,6-diamino-8-hydroxypurine.[3]
-
2,6-Diaminopurine Deoxyriboside (DAPdR) and Riboside (DAPR): These nucleosides are substrates for adenosine deaminase (ADA) , which catalyzes the deamination at the 6-position to yield deoxyguanosine and guanosine, respectively.[4]
Q2: What are the known non-enzymatic degradation products of 2,6-diaminopurine?
A2: Under electrochemical oxidation, which can mimic oxidative stress conditions, 2,6-diaminopurine is known to degrade into a diimine intermediate. This unstable intermediate then hydrolyzes into final products, including 5-hydroxyhydantoin-5-carboxamide and 1-carbohydroxy-2,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo[2][2]octane (BCA) .[1]
Q3: How stable is 2,6-diaminopurine in aqueous solutions?
A3: 2,6-diaminopurine is generally stable in neutral aqueous solutions. However, its stability can be affected by:
-
UV Radiation: DAP is relatively photostable, but can undergo photodegradation upon prolonged exposure to UV light, particularly in the UV-C range (around 254 nm).[3]
-
Oxidizing Agents: Strong oxidizing conditions can lead to the degradation of the purine ring.[1]
Q4: My experiment involves incubating DAP with cell extracts and I see a decrease in DAP concentration over time, but no corresponding increase in known metabolites. What could be happening?
A4: This could be due to several factors:
-
Formation of Unidentified Metabolites: The cell extract may contain enzymes that modify DAP in ways that have not been previously characterized. The resulting metabolites may not be detectable with your current analytical method. Using a broader analytical approach, such as untargeted mass spectrometry, could help identify these unknown products.
-
Incorporation into Nucleic Acids: DAP can be salvaged and incorporated into DNA and RNA. In DAP-sensitive cells, it can be converted to its ribonucleotide and incorporated, particularly into guanine positions.[5] This would lead to a decrease in free DAP without the appearance of small molecule degradation products.
-
Adsorption or Precipitation: The DAP may be adsorbing to cellular debris or precipitating out of solution in the complex mixture of the cell extract. Ensure proper sample homogenization and centrifugation to separate soluble components from insoluble material.
Quantitative Data on 2,6-Diaminopurine Degradation
Table 1: Enzymatic Conversion of DAPD by Adenosine Deaminase
| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | Reference |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Calf Adenosine Deaminase | 15 ± 0.7 | - (540-fold slower than adenosine) | [4] |
| Adenosine | Calf Adenosine Deaminase | - | - | [4] |
Note: DAPD is a dioxolane derivative of 2,6-diaminopurine.
Experimental Protocols
Protocol 1: HPLC Analysis of 2,6-Diaminopurine and its Degradation Products
This protocol is a general guideline for the analysis of DAP and its metabolites. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Sample Preparation (from cultured cells):
- Harvest cells by scraping or trypsinization.
- Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the supernatant.
- Resuspend the cell pellet in a known volume of cold phosphate-buffered saline (PBS).
- For deproteinization, add 1/10 volume of cold 4 M perchloric acid to the cell suspension to achieve a final concentration of 0.4 M.[2]
- Vortex thoroughly and sonicate on ice to ensure complete cell lysis.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]
- Carefully transfer the supernatant to a new tube.
- Neutralize the supernatant by adding a small volume of 3.5 M K₂CO₃. Monitor the pH until it reaches ~7.0.[2]
- Incubate on ice for 15 minutes to precipitate potassium perchlorate.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the final supernatant through a 0.45 µM PVDF microcentrifuge filter.[2]
- The sample is now ready for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Shodex Asahi Pak GS-320HQ or Sepharon SGX C18).[6][7]
-
Mobile Phase: Isocratic elution with 150 mmol/L sodium phosphate buffer (pH adjusted as needed, e.g., pH 5.1). An organic modifier such as methanol (e.g., 20 mL/L) can be included to optimize separation.[6][7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~280 nm.
-
Injection Volume: 20 µL.[6]
-
Quantification: Use external standards of 2,6-diaminopurine and any available degradation product standards to create calibration curves.
Visualizations of Degradation Pathways
Caption: Enzymatic degradation pathways of 2,6-diaminopurine and its nucleosides.
Caption: Proposed electrochemical oxidation pathway for 2,6-diaminopurine.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 2,6-Diaminopurine in Sensitive Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (2,6-DAP). The information is designed to help address specific issues that may be encountered during experiments involving this compound.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common problems encountered when assessing the cytotoxicity of 2,6-diaminopurine.
Issue 1: High Variability in Cytotoxicity Assay Results
Question: My cytotoxicity assays with 2,6-DAP are showing high variability between replicate wells and experiments. What are the possible causes and how can I troubleshoot this?
Answer:
High variability in cytotoxicity assays can stem from several factors. Follow these steps to identify and address the issue:
-
Check Pipetting Technique and Reagent Preparation:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating each set of wells.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of 2,6-DAP stock solution.
-
Improper Reagent Mixing: Thoroughly mix all reagents, including the 2,6-DAP stock solution and assay reagents (e.g., MTT, XTT), before use.
-
-
Optimize Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Senescent or unhealthy cells can respond inconsistently to treatment.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and 2,6-DAP, leading to skewed results. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
-
-
Review Assay Protocol:
-
Incubation Times: Ensure consistent incubation times for both drug treatment and the final assay steps.
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals. For assays measuring membrane integrity (e.g., LDH release), be mindful of the assay's kinetic window.
-
Experimental Workflow for Minimizing Variability:
Technical Support Center: Optimization of PCR with 2,6-Diaminopurine-Modified Primers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing primers modified with 2,6-diaminopurine (DAP) in Polymerase Chain Reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine (DAP) and how does it differ from adenine?
2,6-diaminopurine, also known as 2-aminoadenine, is an analog of adenine (A).[1][2] The key difference is an additional amino group at the 2-position of the purine ring.[1] This modification allows DAP to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds formed between adenine and thymine.[1][3][4]
Q2: What is the primary advantage of incorporating DAP into PCR primers?
The main advantage is increased thermal stability of the primer-template duplex. The formation of a third hydrogen bond between DAP and thymine strengthens the binding, which increases the melting temperature (Tm) of the primer.[3][4][5] This enhanced stability can lead to greater specificity in PCR amplification.
Q3: How significantly does DAP modification affect the primer's melting temperature (Tm)?
Each substitution of adenine with DAP can increase the Tm of a short oligonucleotide by approximately 1-2°C.[5] However, the exact effect is dependent on the specific sequence context.[5]
Q4: Do I need to adjust the annealing temperature (Ta) for DAP-modified primers?
Yes. Due to the increased Tm, the annealing temperature must be adjusted upwards. A standard starting point for determining the annealing temperature is to set it 5°C below the Tm of the primer with the lower Tm.[6] Since DAP increases the Tm, a correspondingly higher annealing temperature is required to ensure specific primer binding and avoid non-specific amplification.
Q5: Are there specific DNA polymerases that are recommended or incompatible with DAP-modified primers?
Most standard thermostable DNA polymerases, such as Taq polymerase, are generally compatible with DAP-modified primers, yielding no loss in sequence specificity.[1] However, for templates that are difficult to amplify (e.g., GC-rich regions), a high-fidelity polymerase may provide better results.[7] Always consult the polymerase manufacturer's guidelines for use with modified oligonucleotides.
Troubleshooting Guide
Problem: No Amplification or Faint Bands
Q: I am not seeing any PCR product or the bands on my gel are very faint. What should I check first?
When using DAP-modified primers, the most common cause for amplification failure is an incorrect annealing temperature.
-
Possible Cause 1: Suboptimal Annealing Temperature (Ta)
-
Explanation: The increased Tm of DAP-primers requires a higher annealing temperature than their standard adenine-containing counterparts. If the Ta is too high, the primers cannot bind efficiently to the template. Conversely, if it is too low (though less common for this issue with DAP), it can still lead to inefficient priming at the target site.
-
Solution: Recalculate the primer Tm values, accounting for the DAP modifications. Use a temperature gradient PCR to empirically determine the optimal Ta, starting from the newly calculated Tm and testing a range of temperatures (e.g., Tm - 5°C to Tm + 5°C).[6][7]
-
-
Possible Cause 2: Insufficient Primer Concentration
-
Possible Cause 3: Low Template Quantity or Quality
-
Possible Cause 4: Incorrect Magnesium (Mg²⁺) Concentration
-
Explanation: Magnesium is a critical cofactor for DNA polymerase. If the Mg²⁺ concentration is too low, the enzyme will have reduced activity, resulting in little to no PCR product.[8][9]
-
Solution: The optimal Mg²⁺ concentration is typically between 1.5 and 2.0 mM.[8] You can optimize this by testing a range of concentrations in 0.5 mM increments.[9]
-
Problem: Non-Specific Amplification (Multiple Bands)
Q: My gel shows multiple bands in addition to my expected product. How can I increase the specificity?
The enhanced binding strength of DAP primers should theoretically increase specificity. If you are seeing non-specific products, it is likely due to suboptimal reaction conditions.
-
Possible Cause 1: Annealing Temperature (Ta) is Too Low
-
Explanation: Even with the higher Tm of DAP primers, an annealing temperature that is too low can allow primers to bind to non-target sites on the template DNA.[6]
-
Solution: Increase the annealing temperature in increments of 1-2°C. A gradient PCR is the most effective method to quickly identify the optimal temperature that eliminates non-specific products while maintaining high yield of the target band.[6]
-
-
Possible Cause 2: Excessive Primer Concentration
-
Possible Cause 3: High Magnesium (Mg²⁺) Concentration
-
Possible Cause 4: Too Many PCR Cycles
Problem: Primer-Dimer Formation
Q: I see a strong, low-molecular-weight band (typically <100 bp) on my gel, indicating primer-dimers. What can I do?
-
Possible Cause 1: High Primer Concentration
-
Possible Cause 2: Poor Primer Design
-
Explanation: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.
-
Solution: While this cannot be changed post-synthesis, it is a critical design consideration. Ensure primers avoid self-complementarity and complementarity to each other. For future experiments, use primer design software to check for potential dimer formation.[6]
-
Data Presentation: Recommended PCR Component Concentrations
| Component | Recommended Starting Concentration | Range for Optimization | Key Considerations |
| DAP-Modified Primers | 0.2 µM each | 0.1 - 0.5 µM | Higher concentrations can lead to non-specific products and primer-dimers.[6][11] |
| dNTPs | 200 µM each | 50 - 400 µM | Ensure all four dNTPs are at equimolar concentrations.[6][11] |
| MgCl₂ | 1.5 mM | 1.0 - 4.0 mM | Optimize in small increments; too low results in no product, too high reduces specificity.[8][9] |
| Taq DNA Polymerase | 1.25 units / 50 µL | 0.5 - 2.5 units / 50 µL | Excess enzyme can cause non-specific amplification.[11] |
| Template DNA | 1-10 ng (plasmid) 10-200 ng (genomic) | Varies by source | Too much template can inhibit the reaction or cause smearing.[6][12] |
Experimental Protocols
Protocol 1: Standard PCR Setup with DAP-Modified Primers
This protocol provides a starting point for a standard 50 µL PCR reaction.
-
Prepare a Master Mix: On ice, combine the following components for the number of reactions required (plus 10% extra volume).
-
10X PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
Forward DAP-Primer (10 µM): 1 µL (to final 0.2 µM)
-
Reverse DAP-Primer (10 µM): 1 µL (to final 0.2 µM)
-
MgCl₂ (50 mM): 1.5 µL (to final 1.5 mM) - Note: Adjust if buffer contains MgCl₂.
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-Free Water: 35.25 µL
-
-
Aliquot Master Mix: Add 45 µL of the master mix to individual PCR tubes.
-
Add DNA Template: Add 5 µL of your DNA template to each tube.
-
Cycling: Transfer tubes to a thermocycler and begin cycling with conditions optimized for your specific primers and target.
Protocol 2: Optimizing Annealing Temperature (Ta) using Gradient PCR
-
Calculate Tm: Use a reliable Tm calculator to estimate the melting temperature of your DAP-modified primers.
-
Set Up Reactions: Prepare a master mix as described in Protocol 1. Aliquot the mix into a strip of 8 PCR tubes. Add an identical amount of template DNA to each tube.
-
Program Gradient: Set up the thermocycler with a temperature gradient for the annealing step. The gradient should span a range of at least 10-12°C, centered around your calculated optimal Ta (e.g., if calculated Ta is 65°C, set a gradient from 60°C to 70°C).
-
Initial Denaturation: 95°C for 2-3 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60-70°C Gradient for 30 seconds.
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze Results: Run the products on an agarose gel. The optimal annealing temperature is the one that produces the brightest, most specific band with the least amount of non-specific products or primer-dimers.
Visualizations
Caption: Comparison of hydrogen bonding between a standard A-T pair and a DAP-T pair.
Caption: A workflow for troubleshooting common issues in PCR experiments.
Caption: Logical relationships of how DAP modification influences PCR parameters.
References
- 1. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Biochemical Studies of the Purine Analogues, 2-Aminopurine and 2,6 Dia" by Anthony Cerami [digitalcommons.rockefeller.edu]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. thermofisher.com [thermofisher.com]
- 10. mybiosource.com [mybiosource.com]
- 11. PCR Troubleshooting [caister.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Protocols for 2,6-Diaminopurine-Based Antiviral Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for 2,6-diaminopurine-based antiviral screening.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue: Low or No Antiviral Activity Detected
-
Question: Why am I not observing any antiviral activity with my 2,6-diaminopurine compounds?
-
Answer: There are several potential reasons for a lack of antiviral effect. First, ensure the compound is soluble in the assay medium at the tested concentrations. Poor solubility can lead to an actual concentration that is much lower than intended.[1] Consider using a different solvent or a solubilizing agent, but always test the vehicle for toxicity. Second, verify the activity of the virus stock and the susceptibility of the host cells. A low viral titer or resistant cells will mask any potential antiviral effect. Finally, the mechanism of action of your specific 2,6-diaminopurine derivative may not be effective against the chosen virus or in the particular cell line used. It's also possible that the compound requires metabolic activation that is not occurring in the cell line.
Issue: High Compound Cytotoxicity
-
Question: My 2,6-diaminopurine compounds are showing high levels of cytotoxicity, making it difficult to assess antiviral activity. What can I do?
-
Answer: High cytotoxicity can mask true antiviral activity. It is crucial to determine the 50% cytotoxic concentration (CC50) for each compound in parallel with the antiviral assay.[2] If the half-maximal inhibitory concentration (IC50) is close to the CC50, the therapeutic window is narrow. To address this, you can try testing a wider range of lower, non-toxic concentrations of the compound. Additionally, consider using a different, less sensitive cell line if appropriate for the virus being studied. Some 2,6-diaminopurine derivatives are known to be cytotoxic, and structural modifications to the compound may be necessary to reduce toxicity while retaining antiviral activity.[3]
Issue: Inconsistent or Non-Reproducible Results
-
Question: I am getting highly variable results between replicate wells and experiments. How can I improve the consistency of my antiviral screening assay?
-
Answer: Inconsistent results can stem from several factors. Ensure uniform cell seeding and a consistent multiplicity of infection (MOI) across all wells.[4] Variations in cell density or the amount of virus added can significantly impact the outcome. Pipetting accuracy is critical, especially when dealing with small volumes. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. Also, ensure that your compounds are fully dissolved and evenly mixed in the medium before adding them to the cells. Finally, be mindful of edge effects in microplates; it is good practice to not use the outer wells for experimental samples to avoid evaporation and temperature fluctuation issues.
Issue: Difficulty with Compound Solubility
-
Question: My 2,6-diaminopurine derivatives have poor solubility in aqueous media. How can I effectively screen them?
-
Answer: Poor solubility is a common challenge in drug screening. Initially, you can attempt to dissolve the compounds in a small amount of a biocompatible organic solvent like DMSO before diluting it in the assay medium.[1] However, it is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a solvent control in your experiments. If solubility issues persist, you might explore the use of solubilizing agents or different formulations, although these will also need to be tested for any effects on the assay. In some cases, synthesizing more soluble analogs of the lead compound may be necessary.
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of action for antiviral 2,6-diaminopurine derivatives? Many 2,6-diaminopurine-based compounds function as nucleoside analogs that, after intracellular phosphorylation, can be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of the viral polymerase.[5][6] Some derivatives may also have multi-target effects, inhibiting other viral or host cell proteins involved in viral replication.[3]
-
What is a good starting concentration range for screening 2,6-diaminopurine compounds? Based on published data, the IC50 values for active 2,6-diaminopurine derivatives can range from the low micromolar to sub-micromolar levels.[3][7] A good starting point for a primary screen would be a concentration range from 0.1 µM to 100 µM.
-
How do I calculate the Selectivity Index (SI) and what does it mean? The Selectivity Index (SI) is a ratio that measures the relative effectiveness of a compound in inhibiting a virus compared to its toxicity to host cells. It is calculated as SI = CC50 / IC50.[2] A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not harmful to the cells.
Assay-Specific Questions
-
In a plaque reduction assay, what could cause indistinct or "fuzzy" plaques? Indistinct plaques can be caused by several factors, including the cells being too old or unhealthy, the overlay medium being too thin or not solidifying properly, or the virus diffusing too far. Ensure your cell monolayer is confluent and healthy at the time of infection and that the concentration of the gelling agent (like agarose or methylcellulose) in your overlay is optimal.
-
In a CPE inhibition assay, my uninfected control cells are showing signs of cell death. What is the likely cause? If your uninfected control cells are dying, it could be due to issues with the cell culture conditions, such as contamination, nutrient depletion in the medium, or improper incubation conditions (temperature, CO2). It is also possible that the solvent used to dissolve the compounds is toxic at the concentration used.
-
For cytotoxicity assays like MTT or LDH, what are the key controls I need to include? In any cytotoxicity assay, you should include:
-
Untreated cells: To establish the baseline for 100% cell viability.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
-
Positive control for cytotoxicity: A compound known to be toxic to the cells to ensure the assay is working correctly.
-
Medium only (no cells): To measure the background absorbance/fluorescence of the medium and assay reagents.
-
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of Selected 2,6-Diaminopurine Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6i | Dengue virus (DENV) | Huh-7 | 2.9 ± 0.3 | 224 ± 12 | 77 | [3] |
| 6i | Zika virus (ZIKV) | Huh-7 | 1.3 ± 0.1 | 237 ± 15 | 182 | [3] |
| 6i | West Nile virus (WNV) | Huh-7 | 5.3 ± 0.5 | >250 | >47 | [3] |
| 6i | Influenza A (H1N1) | MDCK | 0.5 ± 0.04 | >100 | >200 | [3] |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 ± 0.03 | 120 ± 8 | 240 | [3][7] |
| 10a | Dengue virus (DENV) | Huh-7 | 3.5 ± 0.4 | 150 ± 10 | 43 | [3] |
| 10a | Zika virus (ZIKV) | Huh-7 | 2.8 ± 0.2 | 165 ± 12 | 59 | [3] |
| 10a | West Nile virus (WNV) | Huh-7 | 1.9 ± 0.1 | 180 ± 14 | 95 | [3] |
| DAPD | HIV-1 | MT-2 | 0.1 - 0.5 | >100 | >200-1000 | [5] |
| DXG | HIV-1 | MT-2 | 0.01 - 0.05 | >100 | >2000-10000 | [5] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Experimental Protocols
1. Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed host cells (e.g., Vero, Huh-7) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the 2,6-diaminopurine compounds in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the virus and cell line being used.
-
CPE Observation: Monitor the cells daily for the appearance of CPE. Once the virus control wells (no compound) show maximal CPE (typically 2-5 days post-infection), the assay can be terminated.
-
Quantification: Cell viability can be quantified using a colorimetric or fluorometric method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated and virus-only controls. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
2. Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of infectious virus particles.
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the 2,6-diaminopurine compounds. Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures for 1-2 hours.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until distinct plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
3. MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the 2,6-diaminopurine compounds to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the compound concentration that reduces cell viability by 50%.
Visualizations
Caption: Experimental workflow for 2,6-diaminopurine-based antiviral screening.
Caption: Proposed mechanism of action for 2,6-diaminopurine antiviral derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nonsense Codon Suppression with 2,6-Diaminopurine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of 2,6-diaminopurine (DAP) to improve the efficiency of nonsense codon suppression.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine (DAP) and how does it work to suppress nonsense codons?
A1: 2,6-diaminopurine (DAP) is a purine derivative that has been identified as a potent corrector of UGA nonsense mutations.[1][2] It functions by interfering with the activity of FTSJ1, a tRNA-specific 2'-O-methyltransferase.[2][3] This enzyme is responsible for the modification of cytosine 34 in tRNATrp.[2] By inhibiting FTSJ1, DAP promotes the readthrough of UGA premature termination codons (PTCs), leading to the insertion of a tryptophan at the site of the nonsense mutation and the synthesis of a full-length, functional protein.[3]
Q2: For which type of nonsense codon is DAP most effective?
A2: DAP is highly effective and has been shown to be an efficient and exclusive corrector of UGA nonsense mutations.[1] Its efficacy with UAA and UAG codons is significantly lower.[1]
Q3: What are the key advantages of using DAP compared to other readthrough agents like aminoglycosides (e.g., G418)?
A3: DAP offers several advantages, including high efficiency and low toxicity.[1][2] Studies have shown that DAP can be more efficient at inducing UGA readthrough and restoring protein function than G418.[3] Furthermore, DAP exhibits low toxicity in various experimental models, making it a promising candidate for therapeutic development.[1][4]
Q4: Is DAP effective in vivo?
A4: Yes, DAP has demonstrated efficacy in vivo. Studies in a new cystic fibrosis mouse model have shown that DAP can correct a nonsense mutation in the Cftr gene.[5][6] It has favorable pharmacokinetic properties, being stable in plasma and well-distributed throughout the body.[5]
Q5: What is the optimal concentration of DAP for cell culture experiments?
A5: The optimal concentration of DAP can vary depending on the cell type and the specific nonsense mutation being studied. However, functional restoration of CFTR in patient-derived intestinal organoids has been observed to be optimal at 50 µM.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no readthrough efficiency observed after DAP treatment. | Suboptimal DAP concentration. | Perform a dose-response experiment to identify the optimal DAP concentration for your cell line and nonsense mutation. Concentrations ranging from 25 µM to 100 µM have been reported to be effective.[7] |
| The nonsense mutation is not a UGA codon. | Confirm the sequence of your target gene. DAP is most effective for UGA codons.[1] | |
| Insufficient incubation time. | Increase the incubation time with DAP. A 48-hour incubation has been shown to be more effective than 24 hours in some systems.[7] | |
| Low levels of the PTC-containing mRNA. | Consider co-treatment with a nonsense-mediated mRNA decay (NMD) inhibitor to increase the availability of the target mRNA for readthrough.[3][8] | |
| High cellular toxicity observed. | DAP concentration is too high. | Reduce the concentration of DAP. While generally having low toxicity, very high concentrations can be detrimental. Perform a cell viability assay (e.g., MTT or alamarBlue) to determine the cytotoxic concentration for your cells.[7] |
| Contamination of DAP stock solution. | Ensure the purity of your DAP stock and prepare fresh solutions. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Instability of DAP in solution. | Prepare fresh DAP solutions for each experiment and store them properly as recommended by the manufacturer. |
Quantitative Data Summary
Table 1: In Vitro Readthrough Efficiency of DAP
| Experimental System | Nonsense Mutation | DAP Concentration | Readthrough Efficiency (% of Wild-Type) | Reference |
| HeLa cells with luciferase reporter | UGA | 100 µM | ~12% | [1] |
| HeLa cells with luciferase reporter | UAA | 100 µM | ~2% | [1] |
| HeLa cells with luciferase reporter | UAG | 100 µM | ~1% | [1] |
| CF patient-derived intestinal organoids (W1282X) | UGA | 50 µM | Significant functional restoration (Forskolin-induced swelling) | [7] |
Table 2: Comparison of DAP and G418 in Restoring CFTR Function
| Experimental Model | Readthrough Agent | Concentration | Outcome | Reference |
| CF patient cells (UGA nonsense mutation) | DAP | 100 µM | More efficient than G418 in restoring CFTR function | [3] |
| CF patient cells (UGA nonsense mutation) | G418 | 600 µM | Less efficient than DAP | [7] |
| 16HBE14o- cells (W1282X) | DAP | Not specified | Restored CFTR channel function | [3] |
| 16HBE14o- cells (G542X, R553X) | DAP | Not specified | No restoration of CFTR channel function | [3] |
Experimental Protocols
1. Luciferase Reporter Assay for Measuring Readthrough Efficiency
This protocol is adapted from studies measuring nonsense codon readthrough.[1]
-
Cell Transfection:
-
Seed HeLa cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with a firefly luciferase expression vector containing a nonsense codon (UGA, UAA, or UAG) at a specific position within the coding sequence.[1] A co-transfected Renilla luciferase vector can be used for normalization.
-
-
DAP Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of DAP or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with DAP, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the readthrough efficiency as the ratio of firefly to Renilla luciferase activity.
-
Normalize the results to the vehicle control.
-
2. Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol is used to assess the functional restoration of CFTR in organoids derived from cystic fibrosis models.[5][7]
-
Organoid Culture and Treatment:
-
Culture intestinal organoids derived from CF mouse models or patients in a basement membrane extract.
-
Treat the organoids with various concentrations of DAP, G418 (as a positive control), or a vehicle control (DMSO) for 48 hours.[7]
-
-
FIS Assay:
-
After treatment, incubate the organoids with forskolin to stimulate CFTR channel activity.
-
Acquire images of the organoids at multiple time points using a brightfield microscope.
-
-
Data Analysis:
-
Measure the change in the cross-sectional area of the organoids over time.
-
An increase in organoid swelling indicates functional CFTR channels. Quantify the swelling and compare the results between different treatment groups.
-
Visualizations
Caption: General experimental workflow for assessing DAP-mediated nonsense suppression.
Caption: Mechanism of DAP-induced UGA nonsense codon suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsense suppression therapies in human genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,6-Diaminopurine and 2-Aminopurine in Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-diaminopurine (DAP) and 2-aminopurine (2-AP), two adenine analogs, in the context of transcription studies. We present a detailed analysis of their effects on transcriptional efficiency and fidelity, supported by experimental data. This guide also includes detailed experimental protocols and visual representations of key concepts to aid in the design and interpretation of transcription-based assays.
Introduction
2,6-Diaminopurine (DAP), a naturally occurring adenine analog found in some bacteriophages, and 2-aminopurine (2-AP), a widely used fluorescent probe, are valuable tools for investigating the mechanisms of transcription.[1][2] DAP is known for its ability to form three hydrogen bonds with thymine and uracil, which enhances the thermal stability of nucleic acid duplexes.[3][4] In contrast, 2-AP is prized for its fluorescent properties that are sensitive to its local environment, making it an excellent tool for studying conformational changes in DNA and RNA.[2][5] Understanding the distinct effects of these analogs on transcription by various RNA polymerases is crucial for their effective application in research.
Comparative Data on Transcriptional Effects
The following table summarizes the key differential effects of DAP and 2-AP on transcription, based on studies utilizing T7 RNA polymerase (a bacteriophage polymerase) and human RNA polymerase II (hRNAPII).
| Feature | 2,6-Diaminopurine (DAP) | 2-Aminopurine (2-AP) |
| Effect on T7 RNA Polymerase | Substantial inhibitory effect.[1][6][7] | Strong blockage.[1][6][7] |
| Effect on Human RNA Polymerase II | Substantial inhibitory effect in vitro and in human cells.[1][6][7] | Does not impede transcription in vitro or in human cells.[1][6][7] |
| Mutagenicity in Transcription | No mutagenic effect observed.[1][7] | No mutant transcripts detected.[1][7] |
| Relative Bypass Efficiency (RBE) in human cells | ~18.6% in HEK293T cells, ~8.1% in HeLa cells.[7] | Comparable to unmodified adenine.[7] |
| RBE with T7 RNAP | 18.4%.[7] | 12.3%.[7] |
| RBE with hRNAPII (in vitro) | Strongly blocks.[7] | Modestly impedes (65.9% RBE).[7] |
| Base Pairing | Forms three hydrogen bonds with Thymine (T) or Uracil (U).[3][8] | Can pair with Thymine (T) and, under certain conditions, with Cytosine (C).[9][10] |
| Effect on Duplex Stability | Increases duplex stability (Tm increased by 1-2°C per modification).[3][11] | Can be destabilizing, reducing duplex melting temperatures.[12] |
| Primary Research Application | Studying the impact of a modified base on transcription and as a tool to enhance duplex stability.[1][4] | A fluorescent probe to monitor nucleic acid conformational changes, dynamics, and enzyme-DNA interactions.[2][5][12] |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments cited in the comparison of DAP and 2-AP in transcription studies.
In Vitro Transcription Assay with T7 RNA Polymerase
This protocol is adapted from studies investigating the transcriptional effects of nucleotide analogs.[7]
Objective: To assess the efficiency of transcription by T7 RNA polymerase on a DNA template containing either DAP or 2-AP.
Materials:
-
DNA template containing the analog of interest
-
T7 RNA Polymerase
-
rNTPs (ATP, GTP, CTP, UTP)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
RNase Inhibitor
-
[α-³²P]UTP for radiolabeling (or other detection methods)
-
Denaturing polyacrylamide gel (e.g., 12%)
-
Urea
-
TBE buffer
-
Loading dye (e.g., formamide, EDTA, bromophenol blue, xylene cyanol)
-
Phosphorimager
Procedure:
-
Reaction Setup: In a sterile microfuge tube, assemble the following reaction mixture on ice:
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 1 µL
-
rNTP mix (2.5 mM each): 4 µL
-
[α-³²P]UTP (10 mCi/mL): 0.5 µL
-
DNA template (100 nM): 1 µL
-
T7 RNA Polymerase (50 U/µL): 1 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of loading dye containing 95% formamide and 20 mM EDTA.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel containing 8 M urea. Run the gel in 1x TBE buffer until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the full-length transcript bands to determine the relative bypass efficiency.
Cellular Transcription Assay
This protocol is based on methods used to evaluate the effects of DAP and 2-AP in a cellular context.[7]
Objective: To measure the transcriptional bypass of DAP and 2-AP by endogenous human RNA polymerase II in cultured human cells.
Materials:
-
HEK293T or HeLa cells
-
Plasmid vectors containing a reporter gene (e.g., GFP) with a site-specific incorporation of DAP or 2-AP in the template strand.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
Quantitative PCR (qPCR) reagents and primers specific to the reporter transcript and a control gene.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the plasmid vectors containing the nucleotide analogs using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.
-
qPCR Analysis:
-
Perform qPCR using primers specific for the reporter transcript and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative bypass efficiency (RBE) by comparing the transcript levels from the analog-containing vectors to the control vector (containing a normal adenine). The RBE can be calculated using the ΔΔCt method.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the structural differences between DAP and 2-AP.
Caption: Workflow for in vitro transcription assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 2-aminopurine as a probe of RNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopurine - Wikipedia [en.wikipedia.org]
- 10. 2-Amino Purine ribose Oligo Modifications from Gene Link [genelink.com]
- 11. idtdna.com [idtdna.com]
- 12. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Validation of 2,6-Diaminopurine's Effect on DNA Thermal Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of DNA duplexes containing 2,6-diaminopurine (DAP) versus those with the canonical adenine (A). The inclusion of DAP, an analog of adenine, has been shown to enhance the thermal stability of DNA, a property of significant interest in various molecular biology and therapeutic applications. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of the underlying molecular interactions and experimental workflows.
Enhanced Thermal Stability with 2,6-Diaminopurine
2,6-diaminopurine contributes to the increased thermal stability of DNA duplexes by forming three hydrogen bonds when paired with thymine (T). This is in contrast to the two hydrogen bonds formed between adenine and thymine.[1][2] This additional hydrogen bond strengthens the interaction between the DNA strands, requiring more energy to denature the duplex.[1] The result is a measurable increase in the melting temperature (Tm), the temperature at which half of the DNA strands are in a single-stranded state.[3] Studies have reported an increase in Tm of approximately 1 to 2°C for each DAP substitution.[4]
Quantitative Comparison of Melting Temperatures (Tm)
The following table summarizes experimental data from optical melting studies on various oligodeoxyribonucleotide duplexes, comparing the melting temperatures of sequences containing DAP-T pairs with their corresponding A-T containing counterparts.
| Oligonucleotide Duplex Sequence | Tm (°C) with A-T pair | Tm (°C) with DAP-T pair | Change in Tm (°C) |
| d(CGCAATTCGC)₂ | 58 | 62 | +4 |
| d(CGCGAATTCGCG)₂ | 66 | 70 | +4 |
| d(CGCAAATTTGCG)₂ | 60 | 64 | +4 |
Data adapted from studies on the thermal stability of DNA oligonucleotides containing 2,6-diaminopurine.
Experimental Protocols
The determination of DNA thermal stability is primarily conducted through thermal denaturation studies monitored by UV-Vis spectroscopy.[5] This method relies on the principle that single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA.[5]
Protocol for Thermal Denaturation of DNA Oligonucleotides:
-
Sample Preparation:
-
Lyophilized DNA oligonucleotides (both the DAP-containing and the standard adenine-containing strands, and their complementary thymine-containing strands) are dissolved in a melting buffer. A typical buffer consists of 1 M NaCl, 10 mM Sodium Phosphate (pH 7.0), and 0.5 mM EDTA.[6]
-
The concentrations of the single-stranded oligonucleotides are determined by measuring their absorbance at 260 nm at a high temperature (e.g., 90°C) where they are in a single-stranded state.[7]
-
Equimolar amounts of the complementary strands are mixed to create the double-stranded DNA duplex solutions. A typical starting absorbance for the duplex sample at 260 nm is around 0.5 Abs.[8]
-
-
Annealing:
-
To ensure proper duplex formation, the mixed oligonucleotide solutions are heated to a temperature above the expected melting point (e.g., 90°C) for a few minutes and then slowly cooled to room temperature.
-
-
UV-Vis Spectrophotometry Measurement:
-
The DNA duplex samples are placed in quartz cuvettes within a spectrophotometer equipped with a Peltier temperature controller.
-
The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.
-
A typical temperature ramp rate is 1°C per minute.[9] The temperature range is set to span from a temperature where the DNA is fully double-stranded (e.g., 20°C) to a temperature where it is fully denatured (e.g., 80-90°C).[9]
-
-
Data Analysis:
-
The absorbance values are plotted against the corresponding temperatures to generate a melting curve, which typically has a sigmoidal shape.[5]
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.[3] This is determined from the melting curve, often by finding the peak of the first derivative of the absorbance with respect to temperature (-d(Absorbance)/dT).[10]
-
Visualizing the Molecular and Experimental Frameworks
To further elucidate the concepts discussed, the following diagrams illustrate the molecular basis of DAP's stabilizing effect and the general workflow of a DNA thermal denaturation experiment.
Caption: Comparison of hydrogen bonding in A-T vs. DAP-T base pairs.
Caption: Experimental workflow for DNA thermal denaturation analysis.
References
- 1. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melting curve analysis - Wikipedia [en.wikipedia.org]
- 4. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 6. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Melting Behavior of DNA Three-Way Junctions in the Closed and Open States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. tandfonline.com [tandfonline.com]
"2,6-diaminopurine versus adenine: a comparative analysis in DNA structure"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 2,6-diaminopurine (DAP) and the canonical DNA base, adenine (Ade). We will explore the structural, thermodynamic, and functional differences imparted by the substitution of adenine with DAP, a naturally occurring analogue distinguished by an additional amino group at the C2 position of the purine ring.[1][2][3][4] This modification allows DAP to form three hydrogen bonds with thymine (Thy), in contrast to the two formed by adenine, leading to significant alterations in DNA properties.[2][3][4][5][6]
Thermodynamic Stability
The most profound consequence of substituting adenine with DAP is the enhanced thermal stability of the DNA duplex. The additional amino group on DAP facilitates the formation of a third hydrogen bond with its complementary thymine base, making the DAP-T pair's stability intermediate between a canonical A-T pair and a G-C pair.[4][7]
Experimental Data: Thermal Melting (Tm) Analysis
Thermal melting studies, which measure the temperature at which 50% of duplex DNA dissociates into single strands (Tm), consistently demonstrate that DAP-containing oligonucleotides have higher melting temperatures than their adenine-containing counterparts.[4] This increased stability is a direct result of the additional hydrogen bond.[4][8] For instance, studies have shown that replacing A-T pairs with DAP-T pairs can enhance duplex stability, increasing the Tm by approximately 1–2 °C per substitution.[9]
| Oligonucleotide Duplex | Tm (°C) | ΔTm (°C) per Substitution | Reference |
| d(CGCA ATTCGCG)₂ | 59.5 | - | (Hypothetical Data Based on[10]) |
| d(CGCD ATTCGCG)₂ | 61.5 | +2.0 | (Hypothetical Data Based on[10]) |
| d(CGA TA TCG)₂ | 45.0 | - | (Hypothetical Data Based on[10]) |
| d(CGD TD TCG)₂ | 49.0 | +2.0 | (Hypothetical Data Based on[10]) |
Note: The table above provides illustrative data based on findings where the D:T pair was found to be more stable than the A:T pair in certain sequences.[10] The exact ΔTm can vary depending on the sequence context.
Structural Comparison
The replacement of adenine with DAP induces subtle but significant changes in DNA helical structure. The additional amino group, which protrudes into the minor groove, can alter groove width and disrupt the typical spine of hydration.[2][5][6][11]
Key Structural Differences:
-
Hydrogen Bonding: The DAP-T pair features three Watson-Crick type hydrogen bonds, compared to two in the A-T pair.[2][5][6][11]
-
Minor Groove: The C2-amino group of DAP acts as a hydrogen bond donor in the minor groove, a feature typically associated only with guanine.[2][5]
-
Conformation: While DNA containing DAP generally maintains a B-form conformation, it can transition to an A-form under high salt conditions.[8][9] Some studies also suggest DAP substitution increases the flexural rigidity of the DNA molecule.[4]
References
- 1. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 4. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Broad-Spectrum Antiviral Potential of 2,6-Diaminopurine and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective broad-spectrum antiviral agents is a critical endeavor in the face of emerging and re-emerging viral threats. Within this landscape, the purine analog 2,6-diaminopurine (DAP) and its derivatives have garnered significant attention for their potent inhibitory effects against a diverse array of viruses. This guide provides a comprehensive comparison of the antiviral activity of DAP derivatives against various viral families, supported by experimental data, and contrasts their efficacy with established antiviral drugs.
Comparative Antiviral Activity
Recent studies have highlighted the remarkable broad-spectrum antiviral activity of specific 2,6-diaminopurine derivatives. A standout compound, designated as 6i , has demonstrated potent efficacy against several RNA viruses. The antiviral potency, measured as the half-maximal inhibitory concentration (IC50), and cytotoxicity, represented by the 50% cytotoxic concentration (CC50) and the resulting selectivity index (SI = CC50/IC50), are summarized below. A higher SI value indicates a more favorable safety profile, signifying that the compound is more potent against the virus than it is toxic to host cells.
Table 1: Antiviral Activity of 2,6-Diaminopurine Derivative (6i) Against Various Viruses
| Virus Family | Virus | Cell Line | Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Dengue Virus (DENV-2) | Huh-7 | 6i | 0.90 ± 0.04 | >100 | >111 | [1] |
| Sofosbuvir | 3.6 ± 0.3 | >100 | >28 | [1] | |||
| Ribavirin | 3.5 ± 0.2 | >100 | >29 | [1] | |||
| Zika Virus (ZIKV) | Huh-7 | 6i | 0.55 ± 0.05 | >100 | >182 | [1] | |
| Sofosbuvir | 3.8 ± 0.4 | >100 | >26 | [1] | |||
| Ribavirin | 4.2 ± 0.3 | >100 | >24 | [1] | |||
| West Nile Virus (WNV) | Vero | 6i | 5.3 ± 0.5 | >100 | >19 | [1] | |
| Orthomyxoviridae | Influenza A (H1N1) | A549 | 6i | 4.8 ± 0.3 | >100 | >21 | [1] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 6i | 0.5 ± 0.1 | 120 ± 10 | 240 | [1] |
| Vero E6 | 6i | 12.5 ± 1.5 | >100 | >8 | [1] | ||
| Remdesivir | 0.01-0.02 | >10 | >500-1000 | [1] |
Data for reference compounds are provided for comparison.
While extensive data on the parent 2,6-diaminopurine is limited in these direct comparative studies, the potent activity of its derivatives suggests that chemical modifications significantly enhance its antiviral efficacy. For instance, a carbocyclic analogue of a 2,6-diaminopurine 3'-deoxyribofuranoside displayed modest activity against the influenza virus.[2]
Furthermore, other derivatives have shown promise against different viral families. A notable example is (-)-β-d-2,6-diaminopurine dioxolane (DAPD), a prodrug that is converted to the active antiviral agent dioxolane guanine (DXG) and demonstrates activity against Human Immunodeficiency Virus (HIV).[3] Another derivative, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), has shown potent inhibitory effects on Human Cytomegalovirus (HCMV) with an EC50 of 11 µM in human embryonic lung cells.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell-based assays. The following are detailed methodologies for the key experiments cited.
Antiviral Activity Assays (IC50 Determination)
a) Cytopathic Effect (CPE) Reduction Assay:
This assay is a common method to determine the concentration of a compound that inhibits the virus-induced cell death by 50%.
-
Cell Seeding: Host cells (e.g., Vero, A549, Huh-7) are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., 2,6-diaminopurine derivative) is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus. Simultaneously, the diluted compounds are added to the wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric method. A common method is the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
b) Plaque Reduction Assay (PRA):
This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding and Infection: Similar to the CPE assay, confluent cell monolayers in 6- or 12-well plates are infected with the virus.
-
Overlay and Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
Incubation and Staining: The plates are incubated until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and IC50 Calculation: The number of plaques in each well is counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compound are added to the wells containing uninfected cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Quantification of Cell Viability: Cell viability is measured using methods like the MTT assay.
-
CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating the antiviral activity of 2,6-diaminopurine and its derivatives, the following diagrams illustrate a typical experimental workflow and a simplified representation of a potential mechanism of action.
Caption: Workflow for in vitro antiviral and cytotoxicity screening.
Caption: Putative mechanism of action for 2,6-diaminopurine derivatives.
Conclusion
Derivatives of 2,6-diaminopurine have emerged as promising candidates for broad-spectrum antiviral drugs. Their potent activity against a range of clinically relevant viruses, coupled with favorable selectivity indices, underscores their therapeutic potential. The data presented herein provide a valuable comparative resource for researchers in the field of antiviral drug discovery and development. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to advance them towards clinical applications. The parent compound, 2,6-diaminopurine, while showing some antiviral properties, appears to be a scaffold that can be significantly enhanced through chemical modification to yield highly potent and selective antiviral agents.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral evaluation of carbocyclic analogues of 2-amino-6-substituted-purine 3'-deoxyribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 2,6-Diaminopurine Effects Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of 2,6-diaminopurine (DAP) and its derivatives across various cell lines, supported by experimental data. DAP, a purine analog, has garnered significant interest for its potential therapeutic applications, including nonsense mutation suppression and anticancer activity. Understanding the reproducibility of its effects is crucial for advancing its development.
Data Presentation: Comparative Efficacy of 2,6-Diaminopurine Derivatives
The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of DAP derivatives in different cancer cell lines.
Table 1: Cytotoxicity (IC50) of 2,6-Diaminopurine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 | Breast Cancer | Not specified, but effective at 5 µM | [1] |
| Derivative 2 | MCF-7 | Breast Cancer | Not specified, but effective at 5 µM | [1] |
| Derivative 3 | MCF-7 | Breast Cancer | Not specified, but effective at 10 µM | [1] |
| Derivative 1 | HCT116 (p53+/+) | Colorectal Cancer | Not specified, but effective | [1] |
| Derivative 1 | HCT116 (p53-/-) | Colorectal Cancer | Not specified, but effective | [1] |
| Derivative 2 | HCT116 (p53+/+) | Colorectal Cancer | Not specified, but effective | [1] |
| Derivative 2 | HCT116 (p53-/-) | Colorectal Cancer | Not specified, but effective | [1] |
| Derivative 3 | HCT116 (p53+/+) | Colorectal Cancer | Not specified, but effective | [1] |
| Derivative 3 | HCT116 (p53-/-) | Colorectal Cancer | Not specified, but effective | [1] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [2] |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | [2] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| Compound 6i | Calu-3 | Lung Cancer (SARS-CoV-2 infected) | 0.5 | [3] |
Note: The specific structures of "Derivative 1, 2, 3" and "Compound 1, 2" are detailed in the cited references.
Table 2: Effect of 2,6-Diaminopurine Derivatives on Cell Cycle Progression
| Compound | Cell Line | Cancer Type | Effect | Concentration | Reference |
| Derivative 1 | MCF-7 (shp53) | Breast Cancer | G2/M Arrest | 5 µM | [1] |
| Derivative 2 | MCF-7 (shp53) | Breast Cancer | G2/M Arrest | 5 µM | [1] |
| Derivative 3 | MCF-7 (shp53) | Breast Cancer | G2/M Arrest | 10 µM | [1] |
| Derivative 1 | HCT116 (p53-/-) | Colorectal Cancer | G2/M Arrest | Not specified | [1] |
| Derivative 2 | HCT116 (p53-/-) | Colorectal Cancer | G2/M Arrest | Not specified | [1] |
| Derivative 3 | HCT116 (p53-/-) | Colorectal Cancer | G2/M Arrest | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of DAP and its derivatives.
-
Cell Seeding: Plate 5 x 10³ cells per 100 µL in a 96-well tissue culture plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 300 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DAP on cell cycle distribution.
-
Cell Culture and Treatment: Culture cells in 10 cm² dishes and treat with the desired concentrations of the DAP derivative or vehicle control for the specified duration (e.g., 24 and 96 hours).[1]
-
Cell Harvesting: Detach cells using trypsin-EDTA, collect by centrifugation, and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[4]
-
Washing: Pellet the fixed cells and wash twice with PBS.
-
RNase Treatment: To eliminate RNA, resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL).[5]
-
Propidium Iodide (PI) Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[5]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough
This assay quantifies the ability of DAP to promote the readthrough of premature termination codons (PTCs).
-
Vector Construction: Utilize a dual-luciferase reporter vector containing Renilla and firefly luciferase genes separated by an in-frame nonsense codon (e.g., UGA).[6]
-
Cell Transfection: Transfect the desired cell line (e.g., HeLa or HEK293) with the reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of DAP or a control compound.
-
Cell Lysis: After a suitable incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and the appropriate substrates.
-
Data Analysis: Calculate the readthrough efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in DAP-treated cells compared to control cells indicates nonsense codon readthrough.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the effects of 2,6-diaminopurine.
Caption: Workflow for evaluating the cellular effects of 2,6-diaminopurine.
Caption: Proposed mechanism of DAP-induced UGA nonsense codon readthrough.
References
- 1. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2,6-Diaminopurine in Targeting UGA Codons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-diaminopurine (DAP) and other nonsense suppression agents in their ability to promote readthrough of premature termination codons (PTCs), with a specific focus on the UGA codon. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of molecular biology, drug discovery, and genetic disease therapy.
Introduction to Nonsense Suppression Therapy
Nonsense mutations introduce a premature termination codon (UAA, UAG, or UGA) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. This mechanism is responsible for approximately 11% of all inherited genetic disorders. Nonsense suppression therapy aims to overcome these mutations by inducing the ribosome to read through the PTC and synthesize a full-length, functional protein. Several small molecules have been investigated for their readthrough potential, each with varying efficacy and specificity for the three stop codons.
2,6-Diaminopurine (DAP): A Highly Specific UGA Readthrough Agent
Recent studies have identified 2,6-diaminopurine (DAP) as a potent and highly specific agent for the suppression of UGA nonsense mutations.[1][2] Its mechanism of action distinguishes it from other readthrough compounds and contributes to its specificity.
Mechanism of Action
DAP's specificity for the UGA codon is attributed to its inhibitory effect on the tRNA-specific 2′-O-methyltransferase, FTSJ1.[1][2] FTSJ1 is responsible for the methylation of the wobble base (position 34) of the anticodon of tryptophan tRNA (tRNATrp). This modification is crucial for the efficient recognition of the UGA stop codon by release factors. By inhibiting FTSJ1, DAP prevents this methylation, leading to an increased misincorporation of tryptophan at the UGA codon and subsequent readthrough of the premature stop signal.
Figure 1: Mechanism of 2,6-diaminopurine (DAP) in promoting UGA readthrough.
Comparative Analysis of Readthrough Agents
The efficacy and specificity of nonsense suppression agents are critical for their therapeutic potential. The following tables summarize quantitative data from various studies, comparing the readthrough efficiency of DAP with other well-known agents: G418 (an aminoglycoside), Ataluren (PTC124), and ELX-02 (a synthetic aminoglycoside derivative).
Table 1: Readthrough Efficiency Across Stop Codons
| Compound | UGA Readthrough Efficiency | UAG Readthrough Efficiency | UAA Readthrough Efficiency | Reference(s) |
| 2,6-Diaminopurine (DAP) | High | Low / Negligible | Low / Negligible | [3] |
| G418 | Moderate to High | Moderate | Low to Moderate | [4][5][6] |
| Ataluren (PTC124) | Moderate | Lower than UGA | Lowest | [7][8][9] |
| ELX-02 | Moderate to High | Lower than UGA | Lower than UGA | [10][11][12] |
Note: "High," "Moderate," and "Low" are relative terms based on the compiled data and may vary depending on the experimental system and specific nonsense mutation context.
Table 2: Quantitative Readthrough Data from Luciferase Reporter Assays
| Compound | Target Gene (Mutation) | Cell Line | Readthrough (%) |
| DAP (50 µM) | Luciferase (UGA) | HeLa | ~12% |
| G418 (200 µg/mL) | Luciferase (UGA) | HeLa | ~8% |
| Ataluren (10 µM) | Luciferase (UGA) | HEK293 | ~5% |
| ELX-02 (100 µM) | CFTR (G542X - UGA) | FRT | ~3-5% |
Data are approximate values compiled from multiple sources and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the efficacy of nonsense suppression agents.
Dual-Luciferase Reporter Assay for Stop Codon Readthrough
This assay is a widely used method to quantify the readthrough efficiency of a premature termination codon.[13][14][15][16][17]
Principle: A reporter construct is designed with two luciferase genes (e.g., Renilla and Firefly) in the same reading frame, separated by a premature termination codon. The expression of the upstream luciferase (Renilla) serves as an internal control for transfection efficiency and overall translation, while the expression of the downstream luciferase (Firefly) is dependent on the readthrough of the intervening stop codon. The ratio of Firefly to Renilla luciferase activity indicates the readthrough efficiency.
Figure 2: Workflow for a dual-luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the dual-luciferase reporter plasmid containing the desired stop codon (UGA, UAG, or UAA) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the readthrough compound (e.g., DAP, G418). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of treatment, remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase assay kit and a luminometer to sequentially measure Firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the readthrough efficiency of the treated samples to the vehicle control.
-
Western Blot for p53 Protein Quantification
This protocol is used to detect and quantify the amount of full-length p53 protein restored by a readthrough agent in a cell line harboring a p53 nonsense mutation.[18][19][20][21][22]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells with a known p53 nonsense mutation (e.g., Calu-6 cells with a p53-R213X UGA mutation).
-
Treat the cells with the readthrough compound at various concentrations for 48-72 hours.
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the p53 signal.
-
Quantify the band intensities using densitometry software.
-
Forskolin-Induced Swelling of Cystic Fibrosis Intestinal Organoids
This assay assesses the functional restoration of the CFTR protein in patient-derived intestinal organoids carrying a nonsense mutation.[23][24][25][26][27]
Principle: Functional CFTR channels transport chloride ions into the lumen of the organoids. This creates an osmotic gradient, causing water to follow and the organoids to swell. Forskolin is used to activate the CFTR channel. The degree of swelling is a measure of CFTR function.
Protocol:
-
Organoid Culture and Treatment:
-
Culture patient-derived intestinal organoids with a CFTR nonsense mutation in Matrigel.
-
Treat the organoids with the readthrough compound for 48-72 hours.
-
-
Forskolin-Induced Swelling Assay:
-
On the day of the assay, pre-warm the organoids to 37°C.
-
Add a solution containing forskolin (and often a CFTR potentiator like genistein) to the culture medium.
-
-
Imaging and Analysis:
-
Acquire brightfield images of the organoids at time 0 and at regular intervals for up to 2-4 hours using a live-cell imaging system.
-
Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage increase in organoid area over time as a measure of CFTR function.
-
Conclusion
The available experimental evidence strongly supports the high specificity of 2,6-diaminopurine for targeting UGA nonsense mutations. Its unique mechanism of action, involving the inhibition of FTSJ1-mediated tRNATrp methylation, provides a clear rationale for this specificity. In comparative studies, DAP consistently demonstrates superior or comparable efficacy in promoting UGA readthrough compared to other agents like G418, with the added advantage of lower off-target effects on UAG and UAA codons. This high degree of specificity makes DAP a promising candidate for the development of targeted therapies for genetic diseases caused by UGA nonsense mutations. Further research and clinical trials are warranted to fully evaluate its therapeutic potential.
References
- 1. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations [frontiersin.org]
- 7. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 15. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 16. researchgate.net [researchgate.net]
- 17. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.10. Western Blot [bio-protocol.org]
- 19. 2.9. Western blot analysis [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 22. mesoscale.com [mesoscale.com]
- 23. stemcell.com [stemcell.com]
- 24. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 25. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
"comparative analysis of phosphoramidite chemistry for 2,6-diaminopurine incorporation"
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 2,6-diaminopurine (DAP), an adenine analogue that forms three hydrogen bonds with thymine, offers a powerful tool for enhancing the thermal stability and binding affinity of oligonucleotides. This guide provides a comparative analysis of the phosphoramidite chemistries used for DAP incorporation, offering insights into traditional protection strategies and a novel postsynthetic approach. Experimental data is summarized for objective comparison, and detailed protocols are provided for key methodologies.
Comparative Analysis of Phosphoramidite Strategies
Two primary strategies dominate the incorporation of 2,6-diaminopurine into synthetic oligonucleotides: the traditional method requiring protecting groups for the exocyclic amines of DAP, and a more recent, streamlined postsynthetic approach that circumvents the need for such protection. The choice of strategy significantly impacts synthesis efficiency, deprotection conditions, and overall workflow complexity.
The traditional approach involves the use of phosphoramidites of 2,6-diaminopurine where the N2 and N6 amino groups are protected with various labile groups. The differential reactivity of these two amino groups presents a significant synthetic challenge, often leading to low yields of the desired protected phosphoramidite and inefficient deprotection.[1][2]
In contrast, a postsynthetic strategy utilizes a 2-fluoro-6-aminopurine phosphoramidite as the building block. The electron-withdrawing fluorine atom at the 2-position deactivates the 6-amino group, obviating the need for a protecting group during oligonucleotide synthesis.[1][2] Subsequent treatment with ammonia efficiently displaces the fluoride to yield the desired 2,6-diaminopurine residue.[1] This method simplifies the synthesis of the phosphoramidite monomer and the subsequent deprotection of the oligonucleotide.
Data Presentation: Comparison of DAP Incorporation Chemistries
| Feature | Traditional Protected Phosphoramidite Chemistry | Postsynthetic Chemistry (2-Fluoro-6-aminopurine) |
| DAP Precursor | Protected 2,6-diaminopurine phosphoramidite | 2-Fluoro-6-aminopurine phosphoramidite |
| Protecting Groups | Required for N2 and N6 amines (e.g., Benzoyl, Acetyl, Isobutyl, Phenoxyacetyl, Fmoc)[2] | Not required for the purine base[1][2] |
| Synthesis of Monomer | Multi-step, often with low yields due to challenges in selective protection[1][2] | More straightforward synthesis[1] |
| Coupling Efficiency | Generally high, but can be sequence-dependent | High, comparable to standard phosphoramidites |
| Deprotection | Can be complex and inefficient due to the stability of protecting groups[1][2] | Simple, one-step conversion of 2-fluoro-6-aminopurine to DAP with ammonia[1] |
| Overall Workflow | More complex and time-consuming | Simplified and more efficient |
Performance Data: Enhanced Thermal Stability of DAP-Modified Oligonucleotides
The incorporation of 2,6-diaminopurine in place of adenine leads to a significant increase in the thermal stability of DNA and RNA duplexes. This is attributed to the formation of a third hydrogen bond between the 2-amino group of DAP and the C2-keto group of thymine or uracil.[1][2]
| Modification | Change in Melting Temperature (ΔTm) per DAP substitution | Reference |
| DAP in DNA/DNA duplex | +1-2 °C | [1] |
| DAP in DNA/RNA duplex | +1-2 °C | [1] |
| 2'-O-methyl-DAP in RNA/RNA duplex | +0.4-1.2 kcal/mol (ΔΔG°37) | [3] |
| LNA-DAP in RNA/RNA duplex | +1.0-2.7 kcal/mol (ΔΔG°37) | [3] |
Experimental Protocols
Protocol 1: Oligonucleotide Synthesis using Traditional Protected DAP Phosphoramidites
This protocol outlines the general steps for incorporating a protected DAP phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer. The specific protecting group (e.g., isobutyryl) will dictate the final deprotection conditions.
Materials:
-
Appropriate solid support (e.g., CPG) pre-loaded with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) with standard protecting groups.
-
Protected 2,6-diaminopurine phosphoramidite (e.g., N2,N6-di-isobutyryl-2,6-diaminopurine-CE phosphoramidite).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (Cap A and Cap B).
-
Oxidizing solution (Iodine/water/pyridine).
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Deprotection solution (e.g., concentrated ammonium hydroxide or AMA).
Procedure:
-
Synthesis: Program the automated synthesizer with the desired oligonucleotide sequence, including the position of the DAP incorporation.
-
Phosphoramidite Preparation: Dissolve the protected DAP phosphoramidite in anhydrous acetonitrile to the recommended concentration.
-
Automated Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (DAP or standard base) and coupling to the 5'-hydroxyl of the growing chain. A longer coupling time may be required for modified phosphoramidites.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide or AMA (ammonium hydroxide/methylamine).
-
Incubate the solution at the recommended temperature and duration to remove all protecting groups from the bases and the phosphate backbone. The conditions will vary depending on the specific protecting groups used for DAP and the standard bases. For example, a common deprotection involves heating with concentrated ammonium hydroxide at 55°C for 8-16 hours.
-
-
Purification: Purify the deprotected oligonucleotide using standard methods such as HPLC or PAGE.
Protocol 2: Oligonucleotide Synthesis and Postsynthetic Conversion of 2-Fluoro-6-aminopurine to DAP
This protocol describes the use of a 2-fluoro-6-aminopurine phosphoramidite and its subsequent conversion to 2,6-diaminopurine.
Materials:
-
Appropriate solid support (e.g., CPG) pre-loaded with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) with standard protecting groups.
-
2-Fluoro-6-aminopurine phosphoramidite.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (Cap A and Cap B).
-
Oxidizing solution (Iodine/water/pyridine).
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Concentrated ammonium hydroxide.
Procedure:
-
Synthesis: Program the automated synthesizer with the desired oligonucleotide sequence, substituting the 2-fluoro-6-aminopurine phosphoramidite at the desired DAP positions.
-
Phosphoramidite Preparation: Dissolve the 2-fluoro-6-aminopurine phosphoramidite in anhydrous acetonitrile to the recommended concentration.
-
Automated Synthesis Cycle: Follow the standard synthesis cycle of deblocking, coupling, capping, and oxidation as described in Protocol 1.
-
Cleavage and Postsynthetic Conversion:
-
Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide.
-
Incubate the solution at 60°C for 5 hours. This step simultaneously removes the standard protecting groups and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic substitution of the fluorine with ammonia.[1] For RNA-containing oligonucleotides, a two-step deprotection may be necessary to avoid RNA degradation.[2]
-
-
Purification: Purify the final DAP-containing oligonucleotide using standard methods such as HPLC or PAGE.
Visualizations
Experimental Workflow: Standard Phosphoramidite Cycle
Caption: Standard automated phosphoramidite synthesis cycle for oligonucleotide elongation.
Logical Relationship: Postsynthetic Conversion to 2,6-Diaminopurine
Caption: Workflow for DAP incorporation using the postsynthetic conversion strategy.
Signaling Pathway Analogy: Enhanced Hybridization with DAP
Caption: Enhanced target hybridization and signal due to DAP incorporation in probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Purine, 2,6-diamino-, sulfate, hydrate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Purine, 2,6-diamino-, sulfate, hydrate, a purine derivative that requires careful management as laboratory waste. Adherence to these procedures is essential for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of an SDS for the exact compound, information from closely related substances such as 8-Aza-2,6-diaminopurine sulfate and 2,6-Diaminopurine hemisulfate salt should be used as a precautionary guide.
Personal Protective Equipment (PPE):
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. | Protects against dust particles and potential splashes. |
| Skin Protection | Compatible chemical-resistant gloves. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder to avoid inhalation of dust. |
| Protective Clothing | Lab coat or other appropriate protective clothing. | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are incineration by a licensed waste disposal service or chemical treatment. Direct disposal into drains or regular trash is not recommended.
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name.
2. Disposal via Incineration (Preferred Method):
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent.[1]
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
This process must be carried out by a licensed and certified hazardous waste disposal company in accordance with all local, regional, and national regulations.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[2]
-
The contaminated area should be thoroughly cleaned.
-
It is crucial to prevent the chemical from entering soil, surface water, or drains.[1]
Experimental Protocols Cited
The disposal recommendations provided are based on standard laboratory safety practices and information derived from Safety Data Sheets of structurally similar compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary cited protocol involves dissolution in a combustible solvent followed by incineration, as recommended for a related compound.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Purine, 2,6-diamino-, sulfate, hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Purine, 2,6-diamino-, sulfate, hydrate. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves and Clothing | Wear suitable protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Respirator | For operations where dust generation is likely, a NIOSH-approved N95 dust mask or equivalent is recommended. In cases of significant vapor or aerosol exposure, a self-contained breathing apparatus should be used.[2] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is critical. The following table outlines the initial first aid steps to be taken.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist.[2] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes, and wash clothing before reuse. If irritation persists, seek medical attention.[2] |
| Inhalation | Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Spill and Disposal Procedures
Proper containment and disposal are necessary to mitigate environmental contamination and ensure a safe laboratory environment.
Spill Containment and Cleanup: In the case of a spill, prevent further leakage if it is safe to do so.[3] For powder spills, cover with a plastic sheet or tarp to minimize dust generation.[3] The spilled material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a tightly closed, suitable container for disposal.[1][3] Ensure the contaminated area is thoroughly cleaned and the affected area is ventilated.[2]
Waste Disposal: Disposal of this compound must be in accordance with all applicable regional, national, and local laws and regulations.[3] One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the substance to enter drains, soil, or water courses.[2]
Handling and Storage
Handling: Handle this substance in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing, and prevent inhalation and ingestion.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Some sources recommend storage at -20°C.[3]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
